2,7-Diazaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLTYXRTDQXURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595257 | |
| Record name | 2,7-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40865-50-7 | |
| Record name | 2,7-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological macromolecules. This guide provides an in-depth technical overview of the discovery process for novel derivatives of this scaffold, from synthetic strategy and molecular design to in vitro and in vivo pharmacological evaluation. We will delve into the causal reasoning behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative will focus on the development of these derivatives as potent and selective receptor antagonists, a modality with broad therapeutic applicability.
Introduction: The Strategic Value of the 2,8-Diazaspiro[4.5]decan-1-one Core
Spirocyclic systems, particularly those incorporating lactam functionalities, have garnered considerable attention in drug discovery due to their conformational rigidity and structural novelty compared to traditional "flat" aromatic compounds. The 2,8-diazaspiro[4.5]decan-1-one core, featuring a pyrrolidinone ring fused to a piperidine ring at a quaternary carbon, offers several advantages:
-
Three-Dimensional Diversity: The spirocyclic nature forces substituents into distinct vectors, allowing for comprehensive exploration of a target's binding pocket.
-
Improved Physicochemical Properties: Compared to their non-spirocyclic counterparts, these scaffolds can lead to improved solubility, metabolic stability, and pharmacokinetic profiles.
-
Novel Intellectual Property: The unique structure provides a strong foundation for developing novel chemical entities with clear patentability.
Recent research has highlighted the utility of this scaffold in developing potent inhibitors for challenging targets like Janus kinases (TYK2/JAK1) and receptor-interacting protein kinase 1 (RIPK1), demonstrating its versatility.[1][2] This guide will use the discovery of nociceptin/orphanin FQ (NOP) receptor antagonists as a representative case study to illustrate the core principles of lead generation and optimization.
Synthetic Strategy: Building the Core and Its Analogs
A robust and flexible synthetic route is paramount for any successful drug discovery campaign. The synthesis of a library of 2,8-diazaspiro[4.5]decan-1-one derivatives can be conceptually divided into two phases: the construction of the core scaffold and the subsequent diversification to probe structure-activity relationships (SAR).
Core Scaffold Synthesis
A common and efficient method to construct the 2,8-diazaspiro[4.5]decan-1-one core involves a multi-step sequence starting from readily available materials. A key intermediate is the Boc-protected version of the scaffold, which allows for selective functionalization of the piperidine nitrogen. The final deprotection step under acidic conditions yields the core structure as a salt, ready for subsequent reactions.[3]
A straightforward synthesis has been developed based on the Michael addition of pipercolate-derived enolates to nitroalkenes.[4] This approach has proven to be scalable and versatile.
Detailed Protocol: Deprotection of Boc-Protected 2,8-diazaspiro[4.5]decan-1-one
-
Dissolution: Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in dichloromethane (CH2Cl2).
-
Acidification: Slowly add a 4M solution of hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or a biphasic system with water) to the stirred solution. The choice of an acidic medium is crucial for the efficient cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting solid is the hydrochloride salt of the 2,8-diazaspiro[4.5]decan-1-one core.[3]
-
Purification: If necessary, the product can be further purified by trituration with a suitable solvent like ethyl acetate to remove any non-polar impurities, followed by filtration.
Library Diversification: The Role of Modern Cross-Coupling Reactions
With the core scaffold in hand, the next critical step is to introduce a diverse array of substituents at the N8 position of the piperidine ring and potentially at other positions. This is where modern palladium- and copper-catalyzed cross-coupling reactions become indispensable tools.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is ideal for forming C-N bonds between the secondary amine of the spiro-core and a variety of aryl or heteroaryl halides.[5][6][7] The choice of phosphine ligand is critical for reaction efficiency and scope, with bulky, electron-rich ligands often providing the best results.[5][8] The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction, is also highly effective for aryl aminations.[9] While traditionally requiring harsh conditions, modern protocols with specialized ligands allow the reaction to proceed at lower temperatures.[9] This method is particularly useful for substrates that may be incompatible with palladium catalysis.
The logical flow for creating a diverse library of compounds for screening is depicted below.
In Vitro Pharmacological Evaluation: From Binding to Function
Once a library of derivatives is synthesized, a robust screening cascade is required to identify promising candidates. This typically begins with an assessment of binding affinity to the target receptor, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist).
Radioligand Binding Assays: Quantifying Affinity via Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay (SPA) is a powerful, homogeneous (no-wash) technique for measuring radioligand binding, making it highly amenable to high-throughput screening.[10][11]
The Rationale Behind SPA: The assay relies on the principle that beta particles emitted from a radiolabeled ligand (e.g., ³H or ¹²⁵I) have a very short path length in an aqueous environment.[12][13] When a radioligand binds to a receptor immobilized on a scintillant-containing bead, it is brought into close enough proximity to excite the scintillant, producing a light signal. Unbound radioligand in the bulk solution is too far away to cause excitation.[13][14] This proximity-dependent signal eliminates the need for a physical separation step, streamlining the workflow.[10][11]
Detailed Protocol: Competitive SPA for NOP Receptor Antagonists
-
Reagent Preparation: Prepare assay buffer, radioligand (e.g., [³H]Nociceptin), SPA beads (e.g., wheat germ agglutinin-coated for capturing cell membranes), and cell membranes expressing the NOP receptor.
-
Incubation Setup: In a microplate, add the test compounds at various concentrations, followed by the NOP receptor membranes and SPA beads.
-
Initiation: Add the radioligand to initiate the binding reaction.
-
Equilibration: Incubate the plate for a defined period to allow the binding to reach equilibrium.
-
Signal Detection: Measure the light output using a scintillation counter. The signal will be inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the IC₅₀ (inhibitory concentration 50%) value for each compound, which is then used to determine the binding affinity (Ki).
Functional Assays: Differentiating Agonists from Antagonists with GTPγS Binding
While binding assays confirm interaction with the target, they do not reveal the functional consequence. The GTPγS binding assay is a key functional assay that measures the first step in G-protein coupled receptor (GPCR) activation.[15][16]
The Rationale Behind the GTPγS Assay: Upon agonist binding to a GPCR, the associated G-protein releases GDP and binds GTP, initiating downstream signaling. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates.[16] The amount of incorporated radioactivity is a direct measure of receptor activation.[17] Antagonists will block agonist-induced [³⁵S]GTPγS binding, while having no effect on their own.
Detailed Protocol: GTPγS Assay for NOP Receptor Antagonism
-
Membrane Preparation: Use cell membranes expressing the NOP receptor and the relevant G-proteins.
-
Incubation: In an assay buffer containing GDP (to ensure G-proteins are in their inactive state), incubate the membranes with a fixed concentration of a known NOP agonist (e.g., Nociceptin) and varying concentrations of the test compound.
-
Initiation: Add [³⁵S]GTPγS to start the reaction.
-
Termination: After a set incubation time, rapidly terminate the reaction by filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the data to determine the ability of the test compounds to inhibit the agonist-stimulated signal, allowing for the calculation of antagonist potency (pA₂ or Kₑ).
Structure-Activity Relationship (SAR) Analysis
The data from the in vitro assays are used to build a structure-activity relationship (SAR) model. This involves systematically analyzing how changes in the chemical structure of the derivatives affect their biological activity.
For the 2,8-diazaspiro[4.5]decan-1-one scaffold, SAR exploration often focuses on the substituent attached to the N8 position of the piperidine ring.
| Compound ID | N8-Substituent (R) | NOP Binding Affinity (Ki, nM) | Functional Activity (GTPγS) |
| Lead-01 | Phenyl | 55 | Antagonist (pA₂ = 7.5) |
| Lead-02 | 4-Fluorophenyl | 25 | Antagonist (pA₂ = 7.9) |
| Lead-03 | 2-Naphthyl | 8 | Antagonist (pA₂ = 8.3) |
| Lead-04 | Cyclohexyl | 250 | Weak Antagonist |
| Lead-05 | Benzyl | 78 | Antagonist (pA₂ = 7.2) |
SAR Insights:
-
Aromaticity is Key: The data suggests that an aromatic substituent at the N8 position is crucial for high-affinity binding (compare Lead-01 to Lead-04).
-
Size and Shape Matter: Extending the aromatic system from a phenyl to a naphthyl group significantly improves potency (Lead-01 vs. Lead-03), indicating a favorable interaction in a hydrophobic pocket of the receptor.
-
Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring enhances affinity (Lead-01 vs. Lead-02), suggesting that modulating the electronics of the aromatic ring can fine-tune the interaction.
These initial SAR insights guide the next round of synthesis, focusing on further exploration of the aromatic substituent to maximize potency and selectivity.
In Vivo Evaluation: Assessing Therapeutic Potential
Promising candidates with good in vitro potency, selectivity, and drug-like properties are advanced to in vivo models to assess their efficacy in a physiological context. For NOP antagonists, a common therapeutic application is the modulation of pain, particularly visceral pain.
The Acetic Acid-Induced Writhing Test
This is a widely used and reliable model for screening potential analgesic agents, particularly those acting on peripheral pain mechanisms.[18]
The Rationale Behind the Writhing Test: Intraperitoneal injection of a dilute acetic acid solution acts as a chemical irritant, causing localized inflammation and pain. This triggers the release of endogenous pain mediators, including prostaglandins and bradykinin, which stimulate nociceptors in the peritoneal cavity.[18][19][20][21] The animal responds with a characteristic and quantifiable "writhing" behavior (abdominal constriction and stretching of the hind limbs). A reduction in the number of writhes following administration of a test compound indicates an analgesic effect.[20]
Detailed Protocol: Acetic Acid-Induced Writhing in Mice
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Acclimatization and Grouping: Acclimatize mice to the laboratory environment and randomly assign them to control and treatment groups.
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Compound Administration: Administer the test compound (e.g., Lead-03) via the desired route (e.g., oral, intraperitoneal) at various doses. A vehicle control group and a positive control group (e.g., a known analgesic) are included.
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Induction of Writhing: After a predetermined pretreatment time (to allow for drug absorption and distribution), administer a 0.6% solution of acetic acid intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes over a specific time period (e.g., 20-30 minutes).
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Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing for the treated groups compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance.
Conclusion and Future Directions
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a highly promising starting point for the discovery of novel therapeutics. Through a logical and iterative process of synthesis, in vitro screening, and in vivo evaluation, it is possible to identify potent and selective drug candidates. The key to success lies in a deep understanding of the underlying chemical and biological principles that govern each step of the discovery process. Future work in this area will likely focus on leveraging computational chemistry and machine learning to refine SAR models, predict off-target effects, and optimize pharmacokinetic properties, further accelerating the journey from a novel scaffold to a life-changing medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. researchgate.net [researchgate.net]
- 20. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Synthesis and Characterization of the 2,7-Diazaspiro[4.5]decane Scaffold: An In-depth Technical Guide
The 2,7-diazaspiro[4.5]decane core is a significant heterocyclic motif in medicinal chemistry, prized for its rigid, three-dimensional structure that provides a unique conformational constraint. This spirocyclic system, featuring a piperidine ring fused to a pyrrolidine ring through a shared quaternary carbon, serves as a versatile template for designing novel therapeutic agents. Its distinct architecture allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity and selective interactions with biological targets. This guide provides a comprehensive overview of the synthesis and characterization of the this compound scaffold, tailored for researchers, scientists, and professionals in drug development.
Significance in Medicinal Chemistry
The this compound scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. Its conformationally restricted nature can lead to improved binding affinity and selectivity for target proteins, while also potentially enhancing pharmacokinetic properties such as metabolic stability. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antagonists for G-protein coupled receptors (GPCRs) and as kinase inhibitors, demonstrating its broad utility in the development of new medicines.
Synthesis of the this compound Scaffold
The construction of the this compound core can be approached through several synthetic strategies. While one-step domino reactions have been reported for specific derivatives[1][2], a more general and adaptable approach often involves a multi-step synthesis. This allows for greater control over the introduction of substituents and the stereochemistry of the final compound. A plausible and efficient multi-step synthesis is outlined below, commencing from commercially available N-Boc-4-piperidone. This strategy involves the construction of the pyrrolidine ring onto the pre-existing piperidine core.
Multi-Step Synthetic Route
The synthesis of the this compound scaffold can be logically divided into three key stages: introduction of the nitrogen-containing side chain, cyclization to form the lactam, and subsequent reduction to the diamine.
Start [label="N-Boc-4-piperidone"]; Intermediate1 [label="N-Boc-4-(cyanomethylamino)piperidine"]; Intermediate2 [label="N-Boc-2,7-diazaspiro[4.5]decan-1-one"]; Intermediate3 [label="2,7-Diazaspiro[4.5]decan-1-one"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Intermediate1 [label="1. Aminoacetonitrile\n2. NaBH(OAc)₃"]; Intermediate1 -> Intermediate2 [label="H₂O₂, NaOH (Radziszewski reaction)"]; Intermediate2 -> Intermediate3 [label="HCl or TFA (Boc deprotection)"]; Intermediate3 -> Product [label="LiAlH₄ or BH₃·THF (Lactam reduction)"]; }
Step 1: Reductive Amination to Form the Cyanomethyl Piperidine Intermediate
The synthesis begins with the reductive amination of N-Boc-4-piperidone with aminoacetonitrile. The ketone is first condensed with the primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation, minimizing side reactions.
Experimental Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aminoacetonitrile hydrochloride (1.1 eq) and a mild base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(cyanomethylamino)piperidine.
Step 2: Cyclization to the Spirolactam
The cyanomethyl intermediate is then cyclized to the corresponding spirolactam. The Radziszewski reaction provides a viable method for this transformation, where the nitrile is hydrolyzed to an amide in the presence of a base and hydrogen peroxide, which then undergoes intramolecular cyclization.
Experimental Protocol:
-
Dissolve the N-Boc-4-(cyanomethylamino)piperidine (1.0 eq) in a suitable solvent such as aqueous methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3-5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting N-Boc-2,7-diazaspiro[4.5]decan-1-one by column chromatography or recrystallization.
Step 3: Deprotection of the Boc Group
The Boc protecting group on the piperidine nitrogen is removed under acidic conditions to yield the free spirolactam.
Experimental Protocol:
-
Dissolve the N-Boc-2,7-diazaspiro[4.5]decan-1-one (1.0 eq) in an appropriate solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting hydrochloride or trifluoroacetate salt of 2,7-diazaspiro[4.5]decan-1-one can often be used directly in the next step or can be neutralized with a base to obtain the free base.
Step 4: Reduction of the Lactam to the Spirodiamine
The final step is the reduction of the lactam carbonyl group to a methylene group to afford the desired this compound. Strong reducing agents like lithium aluminum hydride (LAH) or borane complexes are typically employed for this transformation.
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (2-3 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,7-diazaspiro[4.5]decan-1-one (1.0 eq) in dry THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reduction by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or by conversion to its salt (e.g., hydrochloride) followed by recrystallization.
Characterization of the this compound Scaffold
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the formation of the spirocyclic scaffold.
¹H NMR Spectroscopy: The proton NMR spectrum of the unsubstituted this compound is expected to show signals corresponding to the methylene protons of the piperidine and pyrrolidine rings, as well as the N-H protons. The chemical shifts and coupling patterns will be indicative of the rigid spirocyclic structure.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spiro carbon, being a quaternary carbon, will typically appear as a weak signal at a characteristic chemical shift. The chemical shifts of the methylene carbons adjacent to the nitrogen atoms will be deshielded compared to the other methylene carbons.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Assignment |
| ~3.0-3.2 | m, 4H (C1-H₂, C3-H₂) |
| ~2.7-2.9 | m, 4H (C6-H₂, C10-H₂) |
| ~1.6-1.8 | m, 4H (C8-H₂, C9-H₂) |
| ~1.5-2.0 | br s, 2H (N-H) |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. The data for N-benzyl derivatives of related spirodiamines can serve as a useful reference for spectral interpretation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for this purpose.
Expected Fragmentation Pattern: The molecular ion peak (M⁺) should be observed at m/z = 140. Key fragmentation pathways would likely involve the cleavage of the C-C bonds adjacent to the nitrogen atoms and the spiro center, leading to the formation of stable carbocations.
M [label="[M]⁺˙\nm/z = 140"]; Frag1 [label="m/z = 111"]; Frag2 [label="m/z = 97"]; Frag3 [label="m/z = 83"]; Frag4 [label="m/z = 70"];
M -> Frag1 [label="- C₂H₅N"]; M -> Frag2 [label="- C₃H₇"]; M -> Frag3 [label="- C₄H₉"]; M -> Frag4 [label="- C₅H₁₀N"]; }
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Bands:
-
N-H Stretch: A broad to medium intensity band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the secondary amines.
-
C-H Stretch: Strong absorption bands between 2850-3000 cm⁻¹ correspond to the C-H stretching of the methylene groups in the rings.
-
N-H Bend: A medium intensity band around 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration.
-
C-N Stretch: The C-N stretching vibrations typically appear in the fingerprint region, between 1000-1250 cm⁻¹.
Conclusion
The this compound scaffold is a valuable building block in medicinal chemistry, offering a rigid and three-dimensional framework for the development of novel therapeutic agents. The multi-step synthetic route presented here, starting from readily available materials, provides a reliable and adaptable method for its preparation. The detailed characterization protocols using NMR, MS, and FTIR spectroscopy are essential for confirming the structure and purity of the synthesized scaffold, ensuring its suitability for further derivatization and biological evaluation. This guide serves as a foundational resource for researchers embarking on the synthesis and application of this important class of molecules.
References
Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Scaffold
An In-Depth Technical Guide to the Enantioselective Synthesis of 2,7-Diazaspiro[4.5]decane
The this compound framework represents a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that facilitates high-affinity, selective interactions with biological targets.[1] This spirocyclic system is not merely a synthetic curiosity but a core component of numerous bioactive molecules and approved pharmaceuticals. Its value is particularly pronounced in the development of antagonists for G-protein coupled receptors (GPCRs), such as the neurokinin-1 (NK1) receptor, which is implicated in pain transmission, inflammation, and emesis.[1]
The precise three-dimensional arrangement of atoms is critical for biological function. Consequently, the ability to synthesize specific enantiomers of this compound derivatives is paramount. Enantioselective synthesis ensures that only the desired, biologically active stereoisomer is produced, avoiding potential off-target effects or reduced efficacy associated with a racemic mixture. This guide provides a comprehensive overview of modern, catalytic, and enantioselective strategies for constructing this vital chemical scaffold, focusing on the underlying mechanistic principles, practical experimental protocols, and field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies: Asymmetric Pathways to Spirocyclic Diamines
The construction of the chiral quaternary carbon at the spirocenter is the principal challenge in synthesizing these molecules. Modern organic chemistry has addressed this through several elegant, catalyst-driven approaches.
Organocatalytic Annulation Reactions
Organocatalysis has emerged as a powerful tool, offering metal-free alternatives that often proceed under mild conditions with high stereocontrol.
a) Bifunctional Organocatalyst-Mediated [3+3] Annulation
A highly effective strategy involves the [3+3] annulation of α,β-unsaturated N-sulfonyl ketimines with 1,3-C,N-dinucleophiles, such as 3-aminobenzofurans.[2][3] This reaction is catalyzed by a chiral bifunctional organocatalyst, typically one possessing both a Brønsted acid (e.g., a thiourea) and a Lewis base (e.g., a tertiary amine) moiety.
Causality of Stereocontrol: The catalyst operates by simultaneously activating both reaction partners. The thiourea group activates the α,β-unsaturated N-sulfonyl ketimine (the dielectrophile) via hydrogen bonding, lowering its LUMO. Concurrently, the tertiary amine moiety deprotonates the 3-aminobenzofuran (the 1,3-C,N-dinucleophile), increasing its nucleophilicity. This dual activation occurs within a chiral pocket, orienting the reactants in a specific geometry for a highly organized, face-selective Michael addition, which is followed by an intramolecular cyclization to forge the spirocyclic core with excellent diastereo- and enantioselectivity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
One-Step Synthesis of Diazaspiro[4.5]decane Scaffolds: A Modern Synthetic Primer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides unique conformational constraints, enabling high-affinity and selective interactions with biological targets.[1] This spirocyclic system is a versatile template for designing novel therapeutic agents, with notable applications in the development of antagonists for G-protein coupled receptors (GPCRs), such as the neurokinin-1 (NK1) receptor, and as orally active glycoprotein IIb-IIIa antagonists.[1][2]
The efficient construction of such complex scaffolds is a paramount challenge in drug discovery. One-step syntheses, particularly domino or multicomponent reactions, offer a powerful solution by minimizing synthetic steps, reducing waste, and accelerating the generation of molecular diversity. This guide provides a detailed exploration of a key one-step methodology for synthesizing diazaspiro[4.5]decane scaffolds, grounded in authoritative research and practical application.
Core Strategy: Palladium-Catalyzed Domino Synthesis
A highly effective one-step approach for the synthesis of diazaspiro[4.5]decane derivatives involves a palladium-catalyzed domino reaction. This methodology facilitates the formation of three new carbon-carbon bonds in a single, orchestrated sequence, starting from readily accessible unactivated yne-en-ynes and substituted aryl halides.[3][4]
Mechanistic Rationale & Causality
The reaction's ingenuity lies in its domino sequence, which involves a highly regioselective C-C coupling followed by a spirocyclization step.[5] The palladium catalyst, typically a combination of Pd(OAc)₂ and PPh₃, is crucial for initiating the cascade. It first activates the aryl halide through oxidative addition. This is followed by a series of carbopalladation and intramolecular cyclization events with the yne-en-yne substrate, culminating in the formation of the complex diazaspiro[4.5]decane core with exocyclic double bonds. The choice of a palladium catalyst is deliberate; its ability to cycle through different oxidation states (Pd(0)/Pd(II)) is fundamental to orchestrating the multiple bond-forming events required for this transformation.
Experimental Protocol: A Self-Validating System
The following protocol is a representative example derived from established literature, designed for reproducibility and validation.[5]
Objective: To synthesize 9-benzylidene-4-(diphenylmethylene)-2,7-diazaspiro[4.5]decanes.
Materials:
-
2-methylene-N¹,N³-bis(3-phenylprop-2-yn-1-yl)propane-1,3-diamine (yne-en-yne substrate)
-
Substituted Aryl Halide (e.g., Iodobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane (for chromatography)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the yne-en-yne substrate (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diazaspiro[4.5]decane product.
Data Presentation: Substrate Scope and Efficiency
The palladium-catalyzed domino reaction demonstrates moderate to very good yields across a range of substituted aryl halides, highlighting its utility and robustness.[5]
| Entry | Aryl Halide Substrate | Product ID | Yield (%) |
| 1 | Iodobenzene | aa | 86% |
| 2 | 1-Iodo-4-methylbenzene | ca | >80% |
| 3 | 2-Iodobenzonitrile | cb | >80% |
| 4 | 1-Fluoro-4-iodobenzene | da | >80% |
| 5 | 1-Iodo-2-methylbenzene | db | >80% |
Alternative One-Pot Approaches and Considerations
While the palladium-catalyzed reaction is a premier example, other one-step or multicomponent reaction (MCR) strategies are central to modern heterocyclic synthesis.[6][7] MCRs are particularly valued in drug discovery for their ability to generate complex molecules from three or more starting materials in a single pot.[7]
For instance, the one-pot synthesis of related 1-thia-4-azaspiro[4.5]alkan-3-ones has been achieved with excellent yields (67–79%) through the reaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid.[8][9] This showcases the broader principle of using convergent, one-pot methods to build spirocyclic systems.
Additionally, intramolecular cyclization reactions are a cornerstone for forming spirocyclic systems. A bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate has been successfully used to construct the 1,8-diazaspiro[4.5]decane scaffold.[10]
Field-Proven Insights: Challenges in Synthesis & Purification
The synthesis of diazaspiro scaffolds is not without its challenges.
-
Reagent Toxicity: Some classical routes for related scaffolds, like the Bucherer-Bergs or Strecker syntheses, utilize toxic reagents such as sodium cyanide, which demand stringent safety protocols.[11]
-
Yield and Purity: Competing side reactions can lead to lower yields and the formation of byproducts, necessitating careful optimization of reaction conditions (temperature, stoichiometry, time).[11]
-
Purification: Diazaspiro[4.5]decane derivatives are often polar and basic, which can complicate purification. The basic nitrogen atoms can interact strongly with acidic silica gel, leading to streaking during column chromatography. This can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent or by using alternative techniques like reverse-phase HPLC.[11]
Conclusion
The one-step synthesis of diazaspiro[4.5]decane scaffolds, particularly through palladium-catalyzed domino reactions, represents a significant advancement in synthetic efficiency. This approach provides rapid access to complex, three-dimensional structures that are of high value in drug discovery programs. By understanding the underlying mechanisms, leveraging detailed protocols, and being cognizant of potential challenges, researchers can effectively utilize these powerful synthetic tools to accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. benchchem.com [benchchem.com]
The Efficient Assembly of a Privileged Scaffold: A Technical Guide to the Domino Synthesis of 2,7-Diazaspiro[4.5]decanes
Abstract
The 2,7-diazaspiro[4.5]decane core is a significant three-dimensional scaffold in modern medicinal chemistry, prized for its conformational rigidity and synthetic versatility. Its derivatives have shown promise as potent and selective therapeutic agents. This guide provides an in-depth technical exploration of the synthesis of this valuable motif, with a primary focus on the application of domino reactions—a cornerstone of efficient and sustainable organic synthesis. We will delve into the mechanistic underpinnings of relevant domino strategies, provide field-proven insights into experimental design, and present detailed protocols for the construction of these complex architectures.
Introduction: The Strategic Value of the this compound Core
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered immense interest in drug discovery. Their inherent three-dimensionality allows for a more precise and potent interaction with biological targets compared to their flatter, aromatic counterparts. The this compound scaffold, in particular, offers a unique combination of a pyrrolidine and a piperidine ring fused at a quaternary carbon center. This arrangement provides a rigid framework with two distinct nitrogen atoms that can be differentially functionalized, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties.
The synthesis of such spirodiamines is a key focus for medicinal chemists. While multi-step classical approaches exist, they are often plagued by issues of low overall yield, the need for extensive purification, and significant waste generation. Domino reactions, which involve two or more bond-forming transformations in a single pot without the isolation of intermediates, offer an elegant and efficient solution to these challenges.[1][2] They embody the principles of green chemistry by maximizing atom economy and minimizing operational complexity.[1]
The Domino Approach: A Mechanistic Deep-Dive
While a universally adopted domino reaction specifically for the this compound core is not extensively documented, the principles of domino synthesis are well-established for structurally related aza-spirocycles. A highly plausible and efficient strategy involves an aza-Michael/intramolecular cyclization cascade. This approach leverages the nucleophilicity of amines and the electrophilicity of α,β-unsaturated systems to rapidly construct the bicyclic core.
Proposed Domino Strategy: Aza-Michael/Intramolecular N-Alkylation
A logical and powerful domino sequence for the synthesis of the this compound skeleton would involve the reaction of a suitably designed precursor that undergoes an initial intermolecular aza-Michael addition, followed by a spontaneous or catalyzed intramolecular N-alkylation or reductive amination to form the second ring.
The key to this strategy lies in the judicious choice of starting materials. A potential approach could involve the reaction of a piperidone-derived Michael acceptor with a protected aminomethyl-substituted nucleophile.
Conceptual Workflow: Aza-Michael/Intramolecular Cyclization
References
Foreword: The Architectural Allure of Diazaspiro Compounds in Modern Chemistry
An In-Depth Technical Guide to the Palladium-Catalyzed Synthesis of Diazaspiro Compounds
Diazaspirocyclic frameworks, characterized by two nitrogen-containing rings joined by a single spirocyclic carbon atom, represent a privileged class of three-dimensional scaffolds. Their rigid, well-defined spatial arrangement makes them highly sought-after in medicinal chemistry and drug development, offering a unique vectoral exit from a central core to explore chemical space. The construction of these sterically congested systems, however, presents a formidable synthetic challenge. Traditional methods often require lengthy, multi-step sequences with limited functional group tolerance. The advent of palladium catalysis has revolutionized this field, providing powerful, efficient, and modular strategies for forging the critical carbon-nitrogen bonds that define these complex architectures. This guide provides a comprehensive overview of the core mechanistic principles, field-proven synthetic strategies, and detailed experimental protocols that underpin the palladium-catalyzed synthesis of diazaspiro compounds.
Mechanistic Pillars: Understanding the Palladium Catalytic Cycles
The remarkable efficacy of palladium in constructing C-N bonds stems from its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), orchestrating a sequence of elementary organometallic steps.[1] Two dominant mechanistic paradigms are leveraged for the synthesis of diazaspiro compounds: the Buchwald-Hartwig amination and domino Heck/C-H activation cascades.
The Buchwald-Hartwig Amination: A Cornerstone of C-N Cross-Coupling
The Buchwald-Hartwig amination is a robust method for forming aryl C-N bonds via the cross-coupling of an amine with an aryl halide or triflate.[2][3] For diazaspirocycle synthesis, this typically manifests as an intramolecular double N-arylation. The catalytic cycle is a self-validating system where the active Pd(0) catalyst is regenerated in the final step.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) species inserts into the aryl-halide (Ar-X) bond of the substrate, forming a Pd(II) complex.[3] This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this process.[4]
-
Amine Coordination and Deprotonation: The nitrogen nucleophile (an amine tethered to the molecule) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amide (palladium-amido) complex.[3]
-
Reductive Elimination: This final, bond-forming step involves the elimination of the N-arylated product from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Domino Heck / C-H Activation: An Elegant Cascade for Spirocyclization
A more contemporary and atom-economical strategy involves a domino sequence that combines an intramolecular Mizoroki-Heck reaction with a C–H activation step.[5][6] This powerful cascade constructs the spirocyclic core by forming both a C-C and a C-N bond (or two C-C bonds to set up the spiro center) in a single operation.
The sequence is initiated similarly but diverges significantly:
-
Oxidative Addition: A Pd(0) catalyst reacts with an aryl halide tethered to an unsaturated moiety (e.g., an alkene).[5]
-
Intramolecular Carbopalladation (Mizoroki-Heck): The aryl-palladium bond adds across the tethered alkene, forming a new C-C bond and generating a σ-alkylpalladium(II) intermediate.[5][7]
-
C–H Activation: The geometry of this new intermediate places the palladium center in close proximity to a previously remote C–H bond. The metal center can then activate this C–H bond, forming a spirocyclic palladacycle intermediate.[6][8]
-
Reductive Elimination/Functionalization: This palladacycle can then undergo reductive elimination to furnish the final spirocyclic product and regenerate the Pd(0) catalyst. Alternatively, it can be intercepted by other coupling partners for further functionalization.[7][8]
Synthetic Strategies and Field-Proven Protocols
The choice of synthetic strategy is dictated by the desired diazaspirocyclic core (e.g., [3.3], [4.4], [4.5] systems) and the availability of starting materials.
Strategy A: Intramolecular Double Buchwald-Hartwig Amination
This approach is highly effective for synthesizing symmetrical or strategically designed unsymmetrical diazaspirocycles like 2,6-diazaspiro[3.3]heptanes, which are valuable as rigid bioisosteres of piperazine.[9][10] The core concept involves the cyclization of a precursor containing two amine functionalities and two leaving groups.
This protocol demonstrates the coupling of a pre-formed diazaspiro[3.3]heptane core with an aryl halide, a key step in functionalizing these scaffolds.
Experimental Workflow:
Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylation.
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried reaction vial is charged with sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagent Addition: To the vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equiv), and the aryl halide (1.0 equiv).
-
Solvent and Atmosphere: The vial is sealed with a septum, and anhydrous toluene is added via syringe. The reaction mixture is then sparged with argon for 10-15 minutes.
-
Reaction: The mixture is heated to 80–110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS (typically 12–24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Strategy B: Palladium-Catalyzed Domino Heck/C-H Activation
This strategy provides access to complex bis-heterocyclic spirocycles, such as spiro[benzofuran-pyrrolidines] or spiro[oxindole-pyrrolidines], in a single, highly efficient step.[7][11] It relies on the clever design of a starting material containing an aryl halide and a tethered alkene.
Step-by-Step Methodology:
-
Vessel Preparation: A Schlenk tube is charged with the acrylamide-tethered aryl halide substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), triphenylphosphine (PPh₃, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent and Atmosphere: The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., DMF or toluene) is then added.
-
Reaction: The reaction mixture is heated to 110-130 °C and stirred for 12-24 hours. Progress is monitored by LC-MS.
-
Workup: The mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: The filtrate is washed with water, dried over MgSO₄, and concentrated. The crude product is then purified via flash chromatography to yield the pure bis-heterocyclic spirocycle.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route depends on a trade-off between precursor availability, desired structural complexity, and reaction efficiency.
| Feature | Strategy A: Intramolecular Double N-Arylation | Strategy B: Domino Heck/C-H Activation |
| Core Concept | Sequential or one-pot formation of two C-N bonds via Buchwald-Hartwig coupling. | Cascade C-C bond formation (Heck) followed by C-H activation to form the spiro center.[5] |
| Typical Precursor | A diamine and a dihaloaromatic compound, or a linear precursor with two amines and two leaving groups. | A single molecule containing an aryl halide, a tethered alkene, and a directing group.[7] |
| Catalytic System | Pd(0) source (e.g., Pd₂(dba)₃), bulky phosphine ligand (e.g., XPhos, RuPhos), strong base (e.g., NaOtBu).[4] | Pd(II) source (e.g., Pd(OAc)₂), phosphine ligand (e.g., PPh₃), inorganic base (e.g., K₂CO₃, Cs₂CO₃).[7] |
| Key Advantages | Highly modular; allows for diverse substitution on both rings. Well-established and reliable for certain scaffolds like diazaspiro[3.3]heptanes.[9] | High atom and step economy.[11] Access to complex polycyclic systems in a single step. Tolerates a wide array of heterocycles. |
| Limitations | May require synthesis of complex linear precursors. Can be sensitive to steric hindrance around the coupling sites. | Substrate synthesis can be non-trivial. The C-H activation step may have regioselectivity challenges in some systems. |
Conclusion and Future Outlook
Palladium catalysis has unequivocally emerged as the premier tool for the synthesis of diazaspiro compounds, transforming what was once a niche pursuit into a mainstream capability for medicinal and materials chemists. The Buchwald-Hartwig amination provides a reliable and modular entry, while advanced domino methodologies like the Heck/C-H activation cascade offer unparalleled efficiency in building molecular complexity.
The future of this field is bright, with several exciting avenues of exploration. The development of enantioselective catalytic systems to control the stereochemistry of the spirocenter is a primary goal. Furthermore, the integration of palladium catalysis with other synthetic technologies, such as photoredox catalysis, promises to unlock novel reaction pathways under milder conditions.[12] Finally, the use of supported palladium nanoparticle catalysts and reactions in greener solvents aligns with the growing demand for sustainable chemical synthesis, ensuring that the construction of these valuable diazaspiro scaffolds can be achieved with minimal environmental impact.[13][14]
References
- 1. diva-portal.org [diva-portal.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. santaisci.com [santaisci.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. arpi.unipi.it [arpi.unipi.it]
An In-Depth Technical Guide to the Synthesis of Methyl-Substituted 2,8-Diazaspiro[4.5]decane Ring Systems
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decane scaffold, a unique three-dimensional structure featuring a fused piperidine and pyrrolidine ring system, has garnered significant attention in medicinal chemistry. Its rigid conformation and the spatial orientation of its nitrogen atoms make it a privileged scaffold in the design of novel therapeutics. The introduction of methyl substituents to this core structure allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement, making the synthesis of such analogs a critical endeavor in drug discovery. This guide provides a comprehensive overview of the key synthetic strategies for constructing methyl-substituted 2,8-diazaspiro[4.5]decane ring systems, offering field-proven insights and detailed protocols for the modern medicinal chemist.
The Strategic Importance of the 2,8-Diazaspiro[4.5]decane Scaffold
The inherent three-dimensionality of the 2,8-diazaspiro[4.5]decane framework offers a distinct advantage over flat, aromatic systems in drug design. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Consequently, this scaffold is a key component in a variety of biologically active compounds, including potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease and T-type calcium channel antagonists.[1][2] The ability to introduce methyl groups at various positions on this scaffold further expands its utility, allowing for the exploration of a wider chemical space and the optimization of drug-like properties.
Key Synthetic Strategies for Methyl-Substituted Analogs
The synthesis of methyl-substituted 2,8-diazaspiro[4.5]decanes can be broadly categorized into two main approaches: C-methylation, involving the introduction of a methyl group onto the carbon framework, and N-methylation, which targets one or both of the nitrogen atoms.
C-Methylation Strategies: Building the Carbon Skeleton
A robust and widely applicable method for the synthesis of C-methylated 2,8-diazaspiro[4.5]decanes involves a multi-step sequence commencing with a 1,4-addition reaction. This strategy provides a versatile entry point to a range of C-methylated analogs.[3][4]
Core Workflow for C-Methylated 2,8-Diazaspiro[4.5]decanes
A generalized workflow for the synthesis of C-methylated 2,8-diazaspiro[4.5]decanes.
A key advantage of this approach is the ability to introduce the methyl group at a specific position on the pyrrolidine ring by selecting the appropriate nitroalkane in the initial 1,4-addition step. The subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, efficiently constructs the desired spirocyclic system.
N-Methylation Strategies: Functionalizing the Nitrogen Centers
The selective methylation of one or both nitrogen atoms of the 2,8-diazaspiro[4.5]decane core is crucial for modulating the basicity and lipophilicity of the final compound, which in turn influences its pharmacokinetic and pharmacodynamic properties. Several methods have been developed for the synthesis of N-methylated derivatives, often involving multi-step sequences that allow for precise control over the position of methylation.
One common approach involves the use of protecting groups to differentiate the two nitrogen atoms, allowing for selective methylation of one nitrogen, followed by deprotection and, if desired, further functionalization of the second nitrogen.
Illustrative Example: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
A well-documented, three-step synthesis of a specific N-methylated derivative, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlights a practical and efficient route.[5][6][7] This method demonstrates a cost-effective pathway to N-1 monosubstituted spiro carbocyclic hydantoins, which are valuable building blocks in medicinal chemistry.[5][6][7] The overall yield for this process is reported to be around 60%.[5][6][7]
Synthetic scheme for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [5]
-
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride. To a stirred suspension of sodium cyanide and methylamine hydrochloride in a DMSO/water mixture, a solution of 4-phenylcyclohexanone in DMSO is added. The reaction mixture is stirred for an extended period at room temperature. After an aqueous workup and extraction with ethyl acetate, the intermediate is isolated.
-
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea. The carbonitrile from the previous step is dissolved in acetic acid, and a solution of potassium cyanate in water is added. The mixture is stirred at a slightly elevated temperature. Following an aqueous workup and extraction with chloroform, the ureido derivative is obtained as a solid.
-
Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. The ureido derivative is dissolved in dry DMF and cooled in an ice bath. Sodium hydride is added portion-wise, and the mixture is stirred for several days at an elevated temperature under an inert atmosphere. The reaction is then treated with hydrochloric acid and stirred for another day. After an aqueous workup and extraction with chloroform, the final product is isolated.
Synthesis of 8-Methyl-2,8-diazaspiro[4.5]decane Hydrochloride
A patented method provides a route to 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride, a valuable intermediate for further elaboration.[8] This process involves the reduction of a lactone precursor, followed by a Mitsunobu-type reaction to form the pyrrolidine ring, and subsequent deprotection.
Quantitative Data Summary
| Compound | Synthetic Strategy | Key Steps | Overall Yield | Reference |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | N-Methylation via Strecker reaction and cyclization | 3 | ~60% | [5][6][7] |
| C-Methyl-2,8-diazaspiro[4.5]decanes | C-Methylation via 1,4-addition | 3 | Varies | [3][4] |
| 8-Methyl-2,8-diazaspiro[4.5]decane hydrochloride | N-Methylation and cyclization | 3 | Not specified | [8] |
Causality Behind Experimental Choices
The choice of synthetic route and specific reagents is dictated by several factors, including the desired substitution pattern, stereochemical outcome, and scalability. For instance, the use of a Strecker reaction in the synthesis of the N-methylated hydantoin derivative is a classic and efficient method for the formation of α-aminonitriles, which are versatile intermediates. The subsequent cyclization with sodium hydride is a powerful method for forming the hydantoin ring.
In the case of C-methylation, the 1,4-addition of a nitroalkane to a piperidine-derived Michael acceptor is a reliable method for carbon-carbon bond formation. The choice of the nitroalkane directly determines the position of the methyl group on the resulting pyrrolidine ring. The subsequent reduction of the nitro group, often with a metal catalyst such as Raney nickel, followed by spontaneous or acid-catalyzed intramolecular cyclization, provides an efficient route to the spirocyclic core.
Future Outlook
The development of novel and efficient synthetic routes to methyl-substituted 2,8-diazaspiro[4.5]decanes remains an active area of research. Future efforts will likely focus on the development of stereoselective methods to control the chirality of the spirocenter and any substituted carbons. Furthermore, the exploration of one-pot or domino reactions that can rapidly construct this complex scaffold from simple starting materials will be of significant interest to the drug discovery community. The continued innovation in synthetic methodology will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable spirocyclic system.
References
- 1. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. piperidines: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - ProQuest [proquest.com]
- 8. CN118638118A - A preparation method of 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride - Google Patents [patents.google.com]
Stereocontrolled Synthesis of Spirotricyclic Systems: A Technical Guide Leveraging 1,2-Diaminocyclohexane Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirotricyclic frameworks represent a class of structurally complex and conformationally constrained motifs of increasing importance in medicinal chemistry and drug discovery. Their inherent three-dimensionality provides access to novel chemical space and can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2][3] However, the precise stereocontrolled construction of these systems, often containing multiple contiguous stereocenters and at least one quaternary spirocenter, poses a formidable synthetic challenge. This guide provides an in-depth technical overview of modern strategies for the stereocontrolled synthesis of spirotricyclic systems, with a core focus on the pivotal role of (1R,2R)-1,2-diaminocyclohexane and its derivatives as powerful chiral auxiliaries and organocatalysts. We will delve into the mechanistic underpinnings of stereocontrol, provide field-proven experimental protocols, and present data-driven insights to empower researchers in this demanding area of synthetic chemistry.
The Strategic Imperative for Spirotricyclic Scaffolds in Drug Discovery
The pursuit of novel therapeutic agents is intrinsically linked to the exploration of new molecular architectures. Spirocyclic compounds have emerged as particularly attractive scaffolds because their rigid, three-dimensional structures can enforce specific pharmacophoric presentations, leading to enhanced binding affinity and selectivity for biological targets.[3][4] By replacing flat aromatic rings with sp³-rich spirocyclic systems, medicinal chemists can often overcome challenges related to poor solubility, metabolic instability, and off-target effects.[1] The construction of tricyclic spiro systems further amplifies these advantages, offering an even greater degree of structural rigidity and complexity.
The primary challenge lies in controlling the absolute and relative stereochemistry during the synthesis. The creation of the spirocenter, a quaternary carbon atom, is particularly difficult to achieve enantioselectively. This guide focuses on solutions to this challenge through the strategic application of catalysts and auxiliaries derived from 1,2-diaminocyclohexane (DACH), a readily available and highly effective chiral scaffold.[5][6]
The 1,2-Diaminocyclohexane Scaffold: A Pillar of Asymmetric Catalysis
The C₂-symmetric backbone of trans-1,2-diaminocyclohexane (DACH) has proven to be one of the most robust and versatile platforms in asymmetric synthesis.[5] Its rigid cyclohexane ring locks the two amino groups in a well-defined spatial arrangement, which is essential for creating a predictable and effective chiral environment. When incorporated into a catalyst, this scaffold can effectively shield one face of a reactive intermediate, directing the approach of a reactant and thereby controlling the stereochemical outcome of the reaction.
Particularly powerful are the bifunctional catalysts derived from DACH, such as the widely used thiourea catalysts developed by Takemoto and others.[5] In these systems, the DACH backbone provides the steric control, while the thiourea moiety acts as a hydrogen-bond donor to activate the electrophile. Simultaneously, a tertiary amine appended to the other side of the DACH scaffold can act as a Brønsted base to activate the nucleophile. This dual activation model is a cornerstone of modern organocatalysis and is exceptionally well-suited for the complex cascade reactions required to build spirotricyclic systems.
Key Synthetic Strategy: The Organocascade Michael/Aldol Reaction
One of the most elegant and efficient methods for constructing densely functionalized spirocyclic systems is the organocascade reaction, where multiple bond-forming events occur in a single pot. A prime example is the Michael/Aldol cascade for the synthesis of spiro[cyclohexane-1,3'-oxindole] derivatives, which generates a tricyclic system with up to five contiguous stereocenters.
Causality and Mechanistic Insight
The success of this cascade hinges on the ability of a bifunctional catalyst to orchestrate a sequence of highly stereoselective transformations. Let's consider the reaction between a 3-olefinic oxindole and a dialdehyde, catalyzed by a DACH-derived thiourea catalyst.
-
Dual Activation: The catalyst's thiourea group activates the 3-olefinic oxindole (the Michael acceptor) by forming two hydrogen bonds with the carbonyl oxygen. This enhances its electrophilicity.
-
Enamine Formation & Michael Addition: Concurrently, the catalyst's tertiary amine base deprotonates the dialdehyde, facilitating the formation of a nucleophilic enamine intermediate. This enamine then attacks the activated Michael acceptor. The chiral DACH backbone dictates the facial selectivity of this attack, establishing the key stereocenters.
-
Aldol Cyclization: Following the Michael addition, the resulting intermediate undergoes an intramolecular aldol reaction. The enolate formed attacks one of the aldehyde carbonyls, forging the second ring of the spiro system. The stereochemistry of this cyclization is also influenced by the chiral catalyst, which pre-organizes the intermediate in a favored conformation.
This sequence demonstrates the power of organocascade catalysis: multiple stereocenters and significant molecular complexity are generated from simple starting materials in a single, highly controlled operation.
Stereochemical Control Pathway
The origin of stereoselectivity lies in the transition state of the C-C bond-forming step. The catalyst and both substrates form a highly organized ternary complex.
References
A Technical Guide to the Diastereoselective Intramolecular Spirocyclization for 2,7-Diazaspiro[4.5]decane-1,3-diones
This guide provides an in-depth exploration of the diastereoselective intramolecular spirocyclization for the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones. This class of spirocyclic compounds is of significant interest in medicinal chemistry and drug development due to its unique three-dimensional structure and presence in various biologically active molecules.[1][2] We will delve into the mechanistic underpinnings of a highly efficient synthetic protocol, provide a detailed experimental procedure, and discuss the broader context of spirocyclization strategies.
The Significance of the this compound-1,3-dione Scaffold
The this compound-1,3-dione core is a privileged scaffold in medicinal chemistry. Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticonvulsants and δ opioid receptor-selective agonists.[3][4] The development of efficient and stereoselective synthetic routes to this core structure is therefore a critical endeavor for the advancement of drug discovery programs.
Core Synthesis Strategy: Lewis Acid-Catalyzed Intramolecular C(sp³)–H Functionalization
A robust and highly diastereoselective method for the synthesis of this compound-1,3-diones involves a Lewis acid-catalyzed intramolecular spirocyclization.[5] This strategy utilizes a scandium triflate (Sc(OTf)₃) catalyst in an oxidant-free reaction that proceeds via a C(sp³)–H bond functionalization through an intramolecular hydride transfer.[5]
Mechanistic Rationale
The reaction is initiated by the coordination of the Lewis acid catalyst to the imine nitrogen of the ortho-amino-benzylidene-succinimide substrate. This coordination enhances the electrophilicity of the imine carbon, promoting an intramolecular hydride shift from the benzylic position to the imine. This key step generates a stabilized carbocation intermediate which then undergoes a diastereoselective intramolecular cyclization onto the succinimide ring, ultimately affording the desired this compound-1,3-dione product. The diastereoselectivity of the reaction is controlled by the facial selectivity of the nucleophilic attack of the succinimide nitrogen onto the carbocation.
Below is a conceptual workflow of this key transformation:
Caption: Conceptual workflow of the Sc(OTf)₃-catalyzed spirocyclization.
Experimental Protocol: A Representative Synthesis
The following is a representative experimental protocol adapted from the literature for the synthesis of a this compound-1,3-dione derivative.[5]
Materials:
-
ortho-Amino-benzylidene-succinimide substrate (1.0 eq)
-
Scandium (III) triflate (Sc(OTf)₃) (20 mol%)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried reaction vessel, add the ortho-amino-benzylidene-succinimide substrate (0.1 mmol, 1.0 eq) and scandium (III) triflate (0.02 mmol, 20 mol%).
-
Add 1,2-dichloroethane (2.0 mL) to the vessel.
-
The reaction mixture is stirred at 110 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound-1,3-dione.
Substrate Scope and Diastereoselectivity
The Sc(OTf)₃-catalyzed intramolecular spirocyclization has been shown to be effective for a range of ortho-amino-benzylidene-succinimide substrates with various substituents on the aromatic ring.[5] The electronic nature of the substituents can influence the reaction yield, with both electron-donating and electron-withdrawing groups being well-tolerated.[5]
| Entry | Substituent on Aromatic Ring | Yield (%) |
| 1 | H | 92 |
| 2 | 4-Me | 95 |
| 3 | 4-OMe | 98 |
| 4 | 4-F | 85 |
| 5 | 4-Cl | 88 |
| 6 | 4-Br | 90 |
| 7 | 3-Me | 93 |
| 8 | 2-Me | 75 |
| 9 | 2-Cl | 68 |
Data adapted from Bhowmik et al., 2024.[5]
Alternative Synthetic Strategies
While the Lewis acid-catalyzed approach is highly effective, other strategies for the synthesis of diazaspiro[4.5]decane scaffolds have been reported. These include:
-
Palladium-Catalyzed Domino Reactions: A one-step synthesis of diazaspiro[4.5]decanes with exocyclic double bonds has been achieved through a palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides.[6] This method forms three new carbon-carbon bonds in a single operation.[6]
-
Organocatalysis: Organocatalytic methods have been successfully employed for the enantioselective synthesis of various spirocyclic compounds.[7][8][9][10][11] These approaches often utilize chiral catalysts to control the stereochemical outcome of the reaction.
-
Radical-Mediated Spirocyclization: Conceptually novel methodologies involving the intramolecular trapping of spiro radicals have been developed to produce complex spirocyclic frameworks.[12][13]
Conclusion
The diastereoselective intramolecular spirocyclization for the synthesis of this compound-1,3-diones is a powerful tool for accessing this medicinally important scaffold. The scandium triflate-catalyzed C(sp³)–H functionalization offers a highly efficient and diastereoselective route with broad substrate scope. The continued development of innovative synthetic strategies, including those leveraging transition metal catalysis, organocatalysis, and radical intermediates, will undoubtedly expand the chemical space accessible to drug discovery and development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 2,7-Diazaspiro[4.5]decane Scaffold: A Technical Guide to Its Biological Activities
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
The 2,7-diazaspiro[4.5]decane core is a fascinating and highly versatile scaffold that has captured the attention of medicinal chemists worldwide. Its rigid, three-dimensional structure provides a unique conformational constraint that allows for the precise positioning of pharmacophoric elements, leading to high-affinity and selective interactions with a diverse range of biological targets. This spirocyclic system, characterized by two nitrogen atoms within a ten-membered bicyclic structure, serves as a privileged template for the design of novel therapeutic agents aimed at treating a spectrum of human diseases, from central nervous system (CNS) disorders to inflammatory conditions and cancer.
This technical guide will provide an in-depth exploration of the biological activities of this compound derivatives and its closely related isomers. We will delve into the synthetic strategies employed to construct this complex scaffold, examine its diverse pharmacological applications with a particular focus on its role in the development of kappa opioid receptor antagonists, and provide detailed experimental protocols for assessing the activity of these compelling molecules.
Synthetic Strategies: Building the Core
The construction of the this compound skeleton is a non-trivial synthetic challenge that has been approached through various innovative strategies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry. A generalized approach frequently involves the construction of a suitably functionalized piperidine ring, followed by the annulation of the second nitrogen-containing ring.
One common strategy involves a multi-step sequence starting from readily available materials. For instance, a key intermediate such as a protected 4-aminopiperidine derivative can be elaborated to introduce the necessary functionalities for the second ring closure.
Caption: Generalized Synthetic Workflow for this compound Derivatives.
More advanced methods, such as gold-catalyzed cyclization/semipinacol rearrangement cascades of 1,6-enynes, have also been developed for the efficient construction of spiro[4.5]decanes and their aza-analogs, offering excellent diastereoselectivity.[1]
Biological Activities of Diazaspiro[4.5]decane Derivatives: A Multi-Target Landscape
The true power of the diazaspiro[4.5]decane scaffold lies in its ability to be decorated with a variety of substituents, leading to compounds with a wide array of biological activities. The following sections will highlight some of the most significant therapeutic areas where these derivatives have made an impact.
Focus: Kappa Opioid Receptor (KOR) Antagonism for CNS Disorders
The kappa opioid receptor (KOR) system has emerged as a critical target for the treatment of depression, anxiety, and substance use disorders.[2] Activation of the KOR by its endogenous ligand, dynorphin, often leads to dysphoria and pro-depressive states.[2] Consequently, KOR antagonists are being actively pursued as novel therapeutics.
While the prototypical KOR antagonist JDTic features a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the principles of its interaction with the KOR provide a blueprint for the design of this compound-based antagonists.[3][4] The spirocyclic nature of the 2,7-diazaspiro scaffold can be envisioned to mimic the constrained conformation of the piperidine ring in JDTic, while the two nitrogen atoms offer versatile handles for introducing the necessary pharmacophoric groups.
Structure-Activity Relationship (SAR) Insights:
The development of JDTic and its analogs has revealed key structural features necessary for potent and selective KOR antagonism.[3]
-
The 4-Aryl Moiety: A 3-hydroxyphenyl group is crucial for high-affinity binding.
-
The Piperidine Ring: The trans-3,4-dimethyl substitution pattern in JDTic was initially thought to be critical, but subsequent studies have shown that analogs lacking one or both methyl groups can still exhibit potent KOR antagonism.[3] This suggests that the this compound core, with its inherent conformational rigidity, can effectively present the aryl group to the receptor binding pocket.
-
The Nitrogen Substituent: The second nitrogen atom in the 2,7-diazaspiro scaffold provides a convenient point for attaching the side chains that are known to contribute to the long-acting and selective antagonist profile of compounds like JDTic.[3][4]
| Compound | Core Scaffold | KOR Ke (nM) | MOR Ke (nM) | DOR Ke (nM) | Reference |
| JDTic | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | 0.020 | 2.39 | 129 | [3] |
| Analog 4d (des-methyl JDTic) | 4-(3-hydroxyphenyl)piperidine | 0.10 | 12.3 | 240 | [3] |
| Analog 4f (des-methyl, 3-fluoro) | 4-(3-fluorophenyl)piperidine | 0.023 | 3.55 | 128 | [3] |
Table 1: In Vitro Opioid Receptor Antagonist Activities of JDTic and Analogs.
Expanding the Therapeutic Reach: Other Notable Biological Activities
The versatility of the diazaspiro[4.5]decane scaffold is evident from the broad range of other biological targets that its derivatives have been shown to modulate.
-
Neurokinin-1 (NK1) Receptor Antagonists: 6,7-Diazaspiro[4.5]decane derivatives have been successfully developed as potent and selective NK1 receptor antagonists.[5] The NK1 receptor is implicated in pain, inflammation, and emesis, making these compounds promising candidates for the treatment of chemotherapy-induced nausea and vomiting (CINV) and depression.[5]
-
Kinase Inhibition for Inflammatory Diseases and Cancer:
-
RIPK1 Inhibitors: 2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death involved in various inflammatory diseases.[6] One such derivative, compound 41, exhibited a RIPK1 IC50 of 92 nM.[6]
-
TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] Compound 48 from this series showed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, and demonstrated efficacy in a model of inflammatory bowel disease.[7]
-
EZH2 PROTACs: The 2,8-diazaspiro[4.5]decane scaffold has been utilized as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Enhancer of Zeste Homolog 2 (EZH2), a promising target in oncology.[1]
-
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), targeting the c subunit of F1/FO-ATP synthase.[8] These compounds show potential for the treatment of ischemia-reperfusion injury in conditions like myocardial infarction.[8]
-
Other CNS Targets:
-
Delta Opioid Receptor (DOR) Agonists: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective DOR agonists, with potential applications in pain management.[9]
-
Mu-Opioid Receptor (MOR) Agonists: Certain 1-azaspiro[4.5]decan-10-yl amides have shown potent and selective MOR agonist activity.[10]
-
5-HT1A Receptor Ligands: An analog of buspirone incorporating an 8-azaspiro[4.5]decane-7,9-dione moiety was found to be an equipotent 5-HT1A receptor ligand.[11]
-
Experimental Protocols: A Guide to In Vitro Characterization
To facilitate research in this area, we provide detailed protocols for two key in vitro assays used to characterize the biological activity of diazaspiro[4.5]decane derivatives.
Protocol 1: KOR Antagonist Activity Assessment using [35S]GTPγS Binding Assay
This assay measures the ability of a compound to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the KOR.
Materials:
-
Cell membranes expressing the human kappa opioid receptor (hKOR).
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
KOR agonist (e.g., U-50,488).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Test compounds (diazaspiro[4.5]decane derivatives).
-
Scintillation cocktail and vials.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Thaw hKOR cell membranes on ice. Dilute in assay buffer to the desired concentration (e.g., 10-20 µg protein per well).
-
Reaction Mixture: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or test compound at various concentrations.
-
25 µL of KOR agonist (e.g., U-50,488 at a concentration that gives ~80% of maximal stimulation).
-
25 µL of diluted hKOR membranes.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the [35S]GTPγS Binding Assay.
Protocol 2: RIPK1 Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP (Adenosine 5'-triphosphate).
-
Substrate peptide (e.g., a generic tyrosine kinase substrate).
-
Test compounds (diazaspiro[4.5]decan-1-one derivatives).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
Luminometer.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of test compound dilution.
-
2 µL of a mixture of RIPK1 enzyme and substrate peptide in kinase buffer.
-
-
Initiation of Reaction: Add 2 µL of ATP solution in kinase buffer to start the reaction. The final ATP concentration should be close to the Km value for RIPK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus, to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition of RIPK1 activity for each concentration of the test compound. Determine the IC50 value using a suitable curve-fitting algorithm.
Conclusion and Future Perspectives
The this compound scaffold and its isomers have firmly established themselves as privileged structures in modern drug discovery. Their synthetic tractability and the ability to project functional groups in a defined three-dimensional space have led to the development of potent and selective modulators of a wide range of biological targets. The remarkable success in generating KOR antagonists, kinase inhibitors, and ligands for various GPCRs underscores the immense potential of this chemical framework.
Future research will likely focus on several key areas:
-
Expansion of Target Space: Exploring the utility of the diazaspiro[4.5]decane scaffold against new and challenging biological targets.
-
Fine-tuning Pharmacokinetics: Optimizing the physicochemical properties of these derivatives to achieve desirable ADME (absorption, distribution, metabolism, and excretion) profiles for in vivo efficacy.
-
Stereoselective Synthesis: Developing more efficient and scalable enantioselective synthetic routes to access chirally pure derivatives, which is often crucial for improving potency and reducing off-target effects.
As our understanding of disease biology continues to grow, the this compound scaffold is poised to remain a valuable and highly sought-after template for the design of the next generation of innovative medicines.
References
- 1. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JDTic - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azaspiro[4.5]decane Scaffold: A Physicochemical Deep Dive for Drug Discovery Professionals
An In-Depth Technical Guide to Understanding and Optimizing the Physicochemical Properties of Azaspiro[4.5]decane Derivatives for Enhanced Drug Development
Introduction: The Rise of the Azaspiro[4.5]decane Moiety in Modern Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular scaffolds that offer superior pharmacological properties. Among these, the azaspiro[4.5]decane core has emerged as a privileged structure, finding application in a diverse range of therapeutic areas, from central nervous system disorders to oncology.[1] Its inherent rigidity and three-dimensionality provide a unique framework for the design of potent and selective ligands, while also offering opportunities to fine-tune critical physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the key physicochemical properties of azaspiro[4.5]decane derivatives, offering both theoretical insights and practical, field-proven experimental protocols.
The Physicochemical Advantage: Why Azaspiro[4.5]decanes?
The incorporation of a spirocyclic junction, as seen in the azaspiro[4.5]decane scaffold, imparts several advantageous physicochemical characteristics compared to their non-spirocyclic or aromatic counterparts. Generally, these spirocycles tend to exhibit:
-
Increased Solubility: The greater sp³ character and reduced planarity of the azaspiro[4.5]decane core disrupt crystal lattice packing, often leading to enhanced aqueous solubility.[2]
-
Lowered Lipophilicity: The introduction of a spiro center can decrease the lipophilicity of a molecule, a desirable trait for improving ADME properties and reducing off-target toxicities.
-
Enhanced Metabolic Stability: The rigid, sterically hindered nature of the spirocyclic core can shield metabolically labile sites from enzymatic degradation, thereby increasing the metabolic stability of the compound.[2]
These favorable attributes make the azaspiro[4.5]decane scaffold an attractive starting point for the design of drug candidates with optimized pharmacokinetic profiles. The following sections will delve into the critical physicochemical parameters, providing both the theoretical underpinnings and detailed methodologies for their accurate determination.
Section 1: Lipophilicity (logP/logD) - The Gatekeeper of Membrane Permeability
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a paramount physicochemical property in drug discovery. It profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism. The most common measures of lipophilicity are the partition coefficient (logP) for non-ionizable compounds and the distribution coefficient (logD) for ionizable compounds at a specific pH.
For azaspiro[4.5]decane derivatives, the inherent three-dimensionality of the scaffold often leads to a reduction in lipophilicity compared to flatter, more aromatic systems. This can be advantageous in mitigating issues associated with high lipophilicity, such as poor solubility and increased metabolic clearance.
Quantitative Data for Azaspiro[4.5]decane Derivatives
| Compound Name | Structure | logP (Calculated) | logD at pH 7.4 (Experimental) |
| 8-Azaspiro[4.5]decane | 1.9 | - | |
| 1,4-Dioxa-8-azaspiro[4.5]decane | -0.3 | - | |
| 2-Oxa-8-azaspiro[4.5]decane | 0.4 | - | |
| 1,4-Diazaspiro[4.5]decane | 0.9 | - | |
| 2,8-Diazaspiro[4.5]decane | 0.1 | - | |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | - | 0.81 ± 0.13[3] |
Note: Calculated logP values are sourced from PubChem.[4][5][6][7][8]
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method remains the gold standard for the experimental determination of logP and logD due to its direct measurement of partitioning.
Methodology:
-
Preparation of Pre-Saturated Solvents: Prepare a sufficient quantity of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Vigorously mix equal volumes of the two phases for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: In a suitable vessel, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated n-octanol. Add a small aliquot of the compound stock solution.
-
Equilibration: Vigorously shake the vessel for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and n-octanol phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The logD is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2,7-Diazaspiro[4.5]decane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Among these, spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as particularly valuable frameworks.[1] The inherent rigidity and three-dimensionality of spirocycles offer a unique platform for the precise spatial arrangement of functional groups, enabling more effective and selective interactions with biological targets.[1] This departure from traditional flat, aromatic structures often leads to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful drug development.[1]
The 2,7-diazaspiro[4.5]decane core, a specific class of spirocyclic diamines, has garnered significant attention as a privileged scaffold in contemporary drug discovery. Its unique structural features, including two strategically positioned nitrogen atoms, provide versatile points for chemical modification and the introduction of diverse substituents. This guide provides a comprehensive technical overview of this compound and its structural analogs, delving into their synthesis, physicochemical and pharmacological properties, and their application in the development of novel therapeutic agents.
The this compound Core and its Analogs: A Structural Overview
The this compound framework consists of a five-membered pyrrolidine ring and a six-membered piperidine ring fused at a single carbon atom. The numbering of the atoms in the spirocycle is crucial for identifying the various isomers and their derivatives.
While this guide focuses on the 2,7-isomer, it is important to recognize the broader family of diazaspiro[4.5]decanes, each with distinct properties and applications. Notable isomers include:
The strategic placement of the nitrogen atoms within these scaffolds dictates the possible vectors for chemical diversification and ultimately influences the biological activity of the resulting analogs.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic system through a series of cyclization and functional group manipulation steps. While one-pot syntheses for similar diazaspiro[4.5]decane scaffolds with exocyclic double bonds have been reported, the construction of the saturated this compound core often requires a multi-step approach.[4]
Representative Synthetic Workflow
A general, multi-step synthesis to access the this compound core is outlined below. This workflow is a composite of established synthetic methodologies for constructing spirocyclic diamines.
Caption: A generalized multi-step synthetic workflow for the this compound core.
Physicochemical Properties of this compound Analogs
The incorporation of the this compound scaffold significantly influences the physicochemical properties of the resulting molecules. The three-dimensional nature of the spirocyclic core generally leads to an increase in the fraction of sp³ hybridized carbons (Fsp³), a parameter often associated with improved clinical success. Furthermore, the presence of two basic nitrogen atoms allows for modulation of properties such as solubility and lipophilicity (LogP/LogD) through appropriate substitution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Reference |
| This compound | C₈H₁₆N₂ | 140.23 | 0.4 | 24.1 | PubChem CID: 23282891 (for Boc-protected analog) |
| tert-Butyl this compound-7-carboxylate | C₁₃H₂₄N₂O₂ | 240.34 | 1.4 | 41.6 | [5] |
| 2,8-Diazaspiro[4.5]decane | C₈H₁₆N₂ | 140.23 | 0.1 | 24.1 | [3] |
| 1,4-Diazaspiro[4.5]decane | C₈H₁₆N₂ | 140.23 | 0.9 | 24.1 | [2] |
| Aprepitant (NK1 Antagonist) | C₂₃H₂₁F₇N₄O₃ | 534.43 | 4.8 | 85.5 | [6] |
Pharmacological Properties and Applications
The this compound scaffold and its isomers have proven to be versatile templates for the design of potent and selective ligands for a variety of biological targets.
Neurokinin-1 (NK1) Receptor Antagonists
One of the most prominent applications of the diazaspiro[4.5]decane core is in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis.[7] Antagonists of the NK1 receptor are used clinically for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[6][8] The rigid conformation of the diazaspiro[4.5]decane scaffold has been instrumental in the design of high-affinity NK1 receptor antagonists.[7]
TYK2/JAK1 Inhibitors
Derivatives of the isomeric 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[9] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for mediating the effects of various pro-inflammatory cytokines.[9] A recently discovered derivative, compound 48, demonstrated excellent potency against TYK2 and JAK1 with IC₅₀ values of 6 nM and 37 nM, respectively, and showed significant anti-inflammatory efficacy in a model of ulcerative colitis.[9]
Caption: Inhibition of the TYK2/JAK1 signaling pathway by a 2,8-diazaspiro[4.5]decan-1-one analog.
RIPK1 Kinase Inhibitors
The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been utilized to develop potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[10] RIPK1 is a crucial regulator of necroptosis, a form of programmed cell death that plays a significant role in various inflammatory diseases.[10] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for these conditions. Compound 41, a 2,8-diazaspiro[4.5]decan-1-one derivative, exhibited an IC₅₀ of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect.[10]
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by a 2,8-diazaspiro[4.5]decan-1-one analog.
Other Therapeutic Applications
Derivatives of diazaspiro[4.5]decanes have also been investigated for a range of other therapeutic applications, including:
Experimental Protocols
Synthesis of a Boc-Protected this compound Intermediate
The following is a representative, multi-step protocol for the synthesis of a key intermediate, tert-butyl this compound-7-carboxylate, based on established methodologies for the construction of similar spirocyclic systems.
Step 1: Synthesis of Intermediate A (Protected Piperidinone Derivative)
-
To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent (e.g., toluene), add a suitable amine (e.g., benzylamine, 1.1 eq) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture, and purify the resulting enamine intermediate.
Step 2: Cycloaddition to form the Spirocyclic Core
-
Dissolve the enamine intermediate from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add a dienophile (e.g., acrolein, 1.2 eq) and a Lewis acid catalyst (e.g., Yb(OTf)₃).
-
Stir the reaction at room temperature and monitor for completion.
-
Quench the reaction and purify the resulting spirocyclic intermediate.
Step 3: Reductive Amination and Deprotection
-
Dissolve the spirocyclic intermediate from Step 2 in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., sodium cyanoborohydride) and an ammonium source (e.g., ammonium acetate).
-
Stir the reaction at room temperature.
-
Upon completion, work up the reaction and purify the product.
-
If a benzyl protecting group was used, remove it via catalytic hydrogenation (e.g., H₂, Pd/C).
Step 4: N-Boc Protection
-
Dissolve the deprotected diamine in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine).
-
Stir at room temperature until the reaction is complete.
-
Purify the final product, tert-butyl this compound-7-carboxylate, by column chromatography.
NK1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a this compound analog for the human NK1 receptor.[14]
Materials:
-
Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[14]
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 antagonist.[14]
-
Unlabeled Ligand (for non-specific binding): A high concentration of an unlabeled, potent NK1 antagonist (e.g., 1 µM Aprepitant).[14]
-
Test compounds (this compound derivatives) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of assay buffer.
-
50 µL of the test compound at various concentrations (or assay buffer for total binding, or unlabeled ligand for non-specific binding).
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. Their inherent three-dimensionality and synthetic tractability have enabled the development of potent and selective modulators of challenging biological targets, including GPCRs and kinases. As our understanding of the structure-activity relationships of these compounds continues to grow, and as new synthetic methodologies are developed, we can anticipate the emergence of a new generation of spirocycle-based drugs with improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a wide range of therapeutic areas.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Spectroscopic Characterization of 2,7-Diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for key derivatives of the 2,7-diazaspiro[4.5]decane scaffold, a heterocyclic motif of increasing importance in medicinal chemistry. Due to the limited availability of public domain experimental data for the parent compound, this guide focuses on the more commonly synthesized and utilized N-protected derivatives, specifically the mono- and di-Boc protected analogues. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, this document aims to equip researchers with the necessary knowledge to confidently identify and characterize these valuable synthetic intermediates. The guide emphasizes the causal relationships between molecular structure and spectroscopic output, providing a framework for the logical interpretation of spectral data. All discussions are supported by references to established scientific literature and principles.
Introduction: The this compound Scaffold
The this compound core is a spirocyclic diamine featuring a pyrrolidine ring fused to a piperidine ring through a quaternary carbon. This rigid, three-dimensional structure has garnered significant interest in drug discovery as a versatile scaffold for the synthesis of novel therapeutic agents. The two distinct nitrogen atoms provide opportunities for differential functionalization, allowing for the creation of diverse chemical libraries with precise vectoral orientation of substituents.
Spectroscopic Analysis of N-Boc Protected 2,7-Diazaspiro[4.5]decanes
The introduction of the bulky and electron-withdrawing Boc protecting group significantly influences the spectroscopic properties of the diazaspiro[4.5]decane core. The following sections will detail the expected NMR, MS, and IR data for mono- and di-Boc protected derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these spirocyclic systems. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular structure.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of a mono-Boc protected this compound will exhibit a characteristic set of signals. The most prominent feature is the large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting moiety, typically observed in the upfield region around 1.4-1.5 ppm.
The protons on the pyrrolidine and piperidine rings will appear as complex multiplets due to spin-spin coupling. The protons adjacent to the nitrogen atoms will be deshielded and resonate at a lower field compared to the other methylene protons. For tert-butyl this compound-2-carboxylate, the protons on the Boc-protected pyrrolidine ring are expected to be shifted downfield relative to the protons on the unprotected piperidine ring.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework. Key signals to identify in the spectrum of a mono-Boc derivative include:
-
The Quaternary Spirocyclic Carbon: This carbon, being bonded to four other carbon atoms, will typically appear as a singlet in a proton-decoupled ¹³C NMR spectrum. Its chemical shift is influenced by the strain of the spirocyclic system.
-
Carbonyl Carbon of the Boc Group: This carbon will resonate significantly downfield, typically in the range of 150-160 ppm.
-
Quaternary Carbon of the Boc Group: The carbon of the tert-butyl group bonded to the three methyl groups will appear around 80 ppm.
-
Methyl Carbons of the Boc Group: The three equivalent methyl carbons of the Boc group will give rise to a single, intense signal in the upfield region, typically around 28-29 ppm.
-
Ring Carbons: The carbons of the pyrrolidine and piperidine rings will appear in the aliphatic region of the spectrum. Carbons adjacent to nitrogen atoms will be deshielded and shifted downfield.
Upon addition of a second Boc group to form di-tert-butyl this compound-2,7-dicarboxylate, the symmetry of the molecule may increase, potentially leading to fewer signals in the ¹³C NMR spectrum if the two protected rings become chemically equivalent.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compounds. For Boc-protected 2,7-diazaspiro[4.5]decanes, Electrospray Ionization (ESI) is a common and effective ionization technique.
The expected molecular ion peak ([M+H]⁺) for tert-butyl this compound-7-carboxylate (C₁₃H₂₄N₂O₂) would be at m/z 241.19[1]. A common fragmentation pattern for Boc-protected amines is the loss of the Boc group (100 Da) or isobutylene (56 Da), which can be observed in the MS/MS spectrum.
For di-tert-butyl this compound-2,7-dicarboxylate (C₁₈H₃₂N₂O₄), the expected [M+H]⁺ peak would be at m/z 341.24.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the presence of key functional groups. For Boc-protected 2,7-diazaspiro[4.5]decanes, the most characteristic absorption bands are:
-
N-H Stretch: In the mono-protected derivative, the secondary amine of the piperidine ring will exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. This peak will be absent in the di-protected analogue.
-
C=O Stretch: The carbonyl group of the Boc protecting group will show a strong absorption band in the range of 1680-1700 cm⁻¹. This is a very reliable indicator of the presence of the Boc group.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.
-
C-N Stretch: The C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Experimental Protocols: A General Approach
While specific reaction conditions will vary, the following provides a generalized workflow for the synthesis and spectroscopic characterization of N-Boc protected 2,7-diazaspiro[4.5]decanes.
Synthesis of Mono-Boc-2,7-diazaspiro[4.5]decane
The synthesis of tert-butyl this compound-7-carboxylate can be achieved through various synthetic routes, often involving the construction of the spirocyclic core followed by selective protection of one of the nitrogen atoms. A common strategy involves the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
DOT Script for Synthesis Workflow
Caption: Generalized workflow for the synthesis of mono-Boc protected this compound.
Spectroscopic Characterization Protocol
Following synthesis and purification, the product should be thoroughly characterized by a suite of spectroscopic techniques.
DOT Script for Characterization Workflow
Caption: Standard workflow for the spectroscopic characterization of synthesized compounds.
Comparative Data: The 2,8-Diazaspiro[4.5]decane Analogue
For comparative purposes, it is useful to consider the spectroscopic data of the isomeric 2,8-diazaspiro[4.5]decane. While still a diazaspiro[4.5]decane, the different connectivity of the nitrogen atoms within the rings will lead to distinct spectroscopic signatures. The PubChem entry for 2,8-diazaspiro[4.5]decane (CID 19375496) provides computed properties and links to literature, which can serve as a valuable reference point for researchers working with these scaffolds[2].
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. A thorough understanding of the spectroscopic properties of its derivatives is paramount for the successful execution of research in this area. This guide has provided a detailed overview of the expected NMR, MS, and IR data for the commonly used N-Boc protected analogues. By applying the principles outlined herein, researchers can confidently synthesize, identify, and utilize these valuable building blocks in their drug discovery endeavors. The provided workflows offer a systematic approach to both the synthesis and characterization of these important compounds.
References
The Strategic Versatility of the 2,7-Diazaspiro[4.5]decane Scaffold: A Technical Guide for Drug Discovery
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer a unique three-dimensional spatial arrangement of functional groups is paramount. Among the privileged scaffolds that have garnered significant attention is the 2,7-diazaspiro[4.5]decane core. This rigid, spirocyclic system, characterized by a fused piperidine and pyrrolidine ring sharing a common quaternary carbon, provides a conformationally constrained framework. This rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This technical guide provides an in-depth exploration of this compound and its analogs, focusing on their chemical identification, synthesis, and burgeoning applications in the development of novel therapeutics. For researchers and drug development professionals, understanding the nuances of this scaffold is critical for harnessing its full potential in crafting next-generation medicines.
Core Compound Identification: CAS Numbers and Molecular Formulas
Precise identification of chemical entities is the bedrock of reproducible scientific research. This section provides a compilation of Chemical Abstracts Service (CAS) numbers and molecular formulas for the parent this compound and a selection of its key analogs. This data serves as a foundational reference for sourcing, characterization, and regulatory documentation.
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound | 18564-46-0 | C₈H₁₆N₂ | The unsubstituted parent scaffold. |
| This compound dihydrochloride | 1334499-87-4 | C₈H₁₈Cl₂N₂ | Dihydrochloride salt for improved solubility and handling.[1] |
| 7-Methyl-2,7-diazaspiro[4.5]decane | Not Available | C₉H₁₈N₂ | A common intermediate in synthetic elaborations. |
| tert-Butyl this compound-7-carboxylate | 221777-54-4 | C₁₃H₂₄N₂O₂ | Boc-protected analog for selective functionalization of the N2-position. |
| This compound-7-carboxamide | Not Available | C₉H₁₇N₃O | An amide derivative showcasing a point of diversification. |
Synthetic Strategies: Crafting the Diazaspiro Core and its Analogs
The synthesis of the this compound scaffold and its derivatives requires a nuanced understanding of heterocyclic chemistry. The rigidity of the spirocyclic system presents both challenges and opportunities in synthetic design.
Conceptual Synthetic Workflow
A general and adaptable synthetic strategy for accessing the this compound core often involves a multi-step sequence that constructs the fused ring system. The following diagram illustrates a conceptual workflow, highlighting the key transformations.
Caption: A conceptual workflow for the synthesis of this compound analogs.
Detailed Experimental Protocol: Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Intermediate
Step 1: Boc Protection of a Piperidine-based Starting Material
-
To a solution of a suitable piperidine derivative (e.g., ethyl isonipecotate) in a mixture of dioxane and water, add triethylamine at 0°C.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) and allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the Boc-protected piperidine.
Step 2: Introduction of the Second Nitrogen-containing Ring Precursor
-
The Boc-protected piperidine is then subjected to a series of reactions to introduce a precursor for the second nitrogen-containing ring. This can involve reactions such as a Michael addition with a suitable acceptor.
Step 3: Intramolecular Cyclization and Deprotection
-
The crucial spirocyclization is then carried out, often through a reductive amination or a similar intramolecular cyclization reaction, to form the 2,8-diazaspiro[4.5]decan-1-one core.
-
The Boc protecting group is subsequently removed under acidic conditions, for instance, by treating with a solution of HCl in a suitable solvent like ethyl acetate or dichloromethane.
-
The resulting hydrochloride salt of the 2,8-diazaspiro[4.5]decan-1-one can be isolated by filtration.
Pharmacological Significance: A Scaffold for Diverse Biological Targets
The this compound scaffold has emerged as a versatile platform for the design of potent and selective modulators of various biological targets, demonstrating its "privileged" status in medicinal chemistry.
Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and is being explored for other indications such as depression and anxiety. Several potent and selective NK1 receptor antagonists have been developed based on the this compound scaffold.
Mechanism of Action:
This compound-based antagonists act by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and blocking its downstream signaling cascades. The activation of the NK1 receptor by Substance P leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses, including neuronal excitation and inflammation. By blocking the initial binding of Substance P, these antagonists effectively inhibit this entire signaling pathway.
Caption: Signaling pathway of the NK1 receptor and the inhibitory action of this compound antagonists.
Structure-Activity Relationships (SAR):
The development of potent NK1 receptor antagonists has been guided by extensive structure-activity relationship studies. Key structural modifications on the this compound scaffold have been shown to significantly impact binding affinity and selectivity.
| Analog Position | Modification | Impact on Activity |
| N2-Position | Bulky aromatic or heteroaromatic groups | Generally crucial for high-affinity binding to the receptor. |
| N7-Position | Small alkyl groups (e.g., methyl) or hydrogen | Often tolerated, with smaller substituents being optimal. |
| Spirocyclic Core | Stereochemistry | The stereochemistry at the spirocenter is critical for optimal receptor interaction. |
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory diseases. Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of this pathway, and its inhibition has emerged as a promising therapeutic strategy. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase activity.[2] Further structural optimization of a hit compound led to derivatives with significant inhibitory activity and anti-necroptotic effects in cellular models.[2]
Other Therapeutic Applications
The versatility of the diazaspiro[4.5]decane scaffold is further highlighted by its exploration in other therapeutic areas. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of inflammatory bowel disease.[3]
Experimental Protocols: In Vitro Evaluation of NK1 Receptor Antagonism
The characterization of novel this compound analogs as NK1 receptor antagonists requires robust and reproducible in vitro assays. A standard method is the competitive radioligand binding assay.
Protocol: Radioligand Binding Assay for NK1 Receptor
1. Cell Membrane Preparation:
-
Culture cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) to a high density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (the this compound analog).
-
Add a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or another suitable radioligand) to each well.
-
For determining non-specific binding, add a high concentration of a known unlabeled NK1 receptor antagonist to a set of wells.
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a valuable and versatile platform in the field of drug discovery. Its inherent conformational rigidity and the spatial orientation of its two nitrogen atoms provide a unique three-dimensional framework that has been successfully exploited to develop potent and selective modulators of challenging biological targets. The success of this compound-based compounds as NK1 receptor antagonists is a testament to the power of this scaffold in medicinal chemistry.
Looking ahead, the exploration of this privileged structure is far from complete. The continued development of novel synthetic methodologies will undoubtedly lead to a greater diversity of accessible analogs. Furthermore, the application of the this compound core to a broader range of biological targets is a promising avenue for future research. As our understanding of the structural requirements for potent and selective drug action continues to evolve, the strategic deployment of scaffolds like this compound will remain a cornerstone of successful drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of the 2,7-Diazaspiro[4.5]decane Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols
The 2,7-diazaspiro[4.5]decane motif has emerged as a privileged scaffold in medicinal chemistry, prized for its inherent three-dimensionality and synthetic tractability. Its rigid, spirocyclic framework provides a unique topographical presentation of functional groups, enabling high-affinity and selective interactions with a diverse range of biological targets. This guide provides an in-depth exploration of the applications of the this compound core and its isomers in drug discovery, complete with detailed protocols and insights into structure-activity relationships (SAR).
The Rationale for a Privileged Scaffold
The diazaspiro[4.5]decane architecture offers several key advantages in drug design. The spirocyclic nature imparts a conformational rigidity that can reduce the entropic penalty upon binding to a target protein, often leading to enhanced potency. Furthermore, the two nitrogen atoms provide versatile handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the successful development of clinical candidates targeting a range of diseases, from central nervous system (CNS) disorders to inflammatory conditions and cancer.
Key Therapeutic Applications and Associated Protocols
The this compound scaffold and its isomers have been instrumental in the development of potent and selective modulators of various biological targets. Below are detailed application notes for several key areas, including representative protocols for synthesis and biological evaluation.
Neurokinin-1 (NK1) Receptor Antagonists for CNS Disorders
The 6,7-diazaspiro[4.5]decane core has been particularly successful in the design of NK1 receptor antagonists.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis. Antagonists of this receptor have been pursued for the treatment of chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and depression.[1]
The rigid spirocyclic core of the 6,7-diazaspiro[4.5]decane helps to orient the key pharmacophoric elements—typically an aromatic ring and a basic nitrogen—in a precise geometry for optimal interaction with the NK1 receptor binding pocket. This pre-organization of the ligand conformation is a key factor in achieving high binding affinity.
Experimental Workflow for NK1 Receptor Antagonist Evaluation
Caption: Workflow for the development of 6,7-diazaspiro[4.5]decane-based NK1 receptor antagonists.
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and 40 µg/mL bacitracin.
-
Radioligand: [³H]-Substance P.
-
Non-specific ligand: Unlabeled Substance P (1 µM).
-
Test compounds.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest the NK1R-expressing cells and homogenize in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Substance P (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled Substance P.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
T-Type Calcium Channel Antagonists
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent T-type calcium channel inhibitors.[2] T-type calcium channels play a role in various physiological processes, and their modulation is a therapeutic strategy for conditions like epilepsy and neuropathic pain.
The 2,8-diazaspiro[4.5]decan-1-one scaffold is hypothesized to effectively mimic a published 5-feature T-type pharmacophore model.[2] The spirocyclic core provides the rigid framework necessary to position the key interacting groups in the correct spatial orientation for binding to the channel.
Pharmacological Profile of a Representative 2,8-Diazaspiro[4.5]decanone T-Type Calcium Channel Antagonist
| Compound | T-type IC50 (µM) | L-type IC50 (µM) | Selectivity (L-type/T-type) |
| 1 | 0.2 | >10 | >50 |
Data is illustrative and based on findings from published literature.[2]
This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of a test compound on T-type calcium channels.
Materials:
-
HEK-293 cells stably expressing a human T-type calcium channel subtype (e.g., Caᵥ3.2).
-
External solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with TEAOH).
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Test compound.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips and allow them to adhere.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
-
-
Drug Application: Perfuse the external solution containing the test compound onto the cell and record the T-type currents again.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Construct a concentration-response curve to determine the IC50 value.
Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] This dual inhibition is a promising strategy for the treatment of inflammatory bowel disease and other autoimmune disorders.
The JAK-STAT signaling pathway is a critical mediator of cytokine-driven immune responses. Dual inhibition of TYK2 and JAK1 can effectively block the signaling of multiple pro-inflammatory cytokines. The 2,8-diazaspiro[4.5]decan-1-one scaffold serves as a rigid core to which pharmacophoric groups that interact with the ATP-binding site of the kinases are attached.
JAK-STAT Signaling Pathway and Inhibition
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention by 2,8-diazaspiro[4.5]decan-1-one based inhibitors.
This is a generalized protocol for determining the IC50 values of a test compound against TYK2 and JAK1 kinases.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound.
-
Detection reagent (e.g., ADP-Glo™).
-
384-well plates.
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the respective kinase, and the kinase substrate.
-
Inhibitor Addition: Add serially diluted test compound to the wells. Include controls with vehicle (e.g., DMSO) only.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the extent of kinase activity (e.g., by quantifying ADP production).
-
Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration to determine the IC50 value.
In Vitro Inhibitory Activity of a Lead 2,8-Diazaspiro[4.5]decan-1-one Derivative
| Kinase | IC50 (nM) |
| TYK2 | 6 |
| JAK1 | 37 |
| JAK2 | >850 |
| JAK3 | >2000 |
Data is representative of findings from published literature.[3]
Conclusion
The this compound scaffold and its isomers represent a highly versatile and valuable platform in medicinal chemistry. Their unique structural features have enabled the development of potent and selective modulators of challenging biological targets. The protocols and data presented herein provide a foundation for researchers to explore the potential of this privileged scaffold in their own drug discovery programs. The continued exploration of the chemical space around this core structure is likely to yield further novel therapeutic agents for a wide range of diseases.
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The 2,8-Diazaspiro[4.5]decane Moiety as a Rigidity-Inducing Linker for High-Efficacy EZH2 PROTACs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The dual catalytic and non-catalytic oncogenic roles of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase present a significant challenge for traditional inhibitor-based cancer therapies. Proteolysis-targeting chimeras (PROTACs) offer a superior strategy by inducing the complete degradation of EZH2, thereby abrogating all of its functions. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the geometry of the ternary complex and the molecule's overall physicochemical properties. This guide explores the application of the 2,8-diazaspiro[4.5]decane scaffold as a rigid linker in the design of EZH2-targeting PROTACs. By pre-organizing the molecule into a more favorable conformation for target and E3 ligase binding, this spirocyclic linker can enhance degradation potency and improve pharmaceutical properties such as oral bioavailability. We provide a comprehensive overview of the design rationale, detailed protocols for synthesis, and a suite of biochemical and cellular assays for the characterization of these next-generation epigenetic degraders.
Scientific Foundation: Targeting EZH2 for Degradation
EZH2: A Target with Dual Oncogenic Functions
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its canonical function involves the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark that leads to the silencing of tumor suppressor genes.[3] Dysregulation and overexpression of EZH2 are hallmarks of numerous cancers, including lymphomas and breast cancer, and are often associated with poor prognosis.[3][4]
Crucially, EZH2 also possesses non-canonical, methyltransferase-independent functions. It can act as a transcriptional co-activator by scaffolding other proteins, a role that is not addressed by catalytic inhibitors.[5][6] This functional duality necessitates a therapeutic approach that can eliminate the entire EZH2 protein. PROTAC-mediated degradation is an ideal strategy, as it can suppress both the enzymatic and non-enzymatic activities of EZH2, offering a more complete shutdown of its oncogenic signaling.[7][8][9]
The PROTAC Modality: Hijacking the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery.[10][11] They consist of three components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[12] The PROTAC simultaneously binds to the POI (EZH2) and an E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]), forming a ternary complex.[13] This proximity induces the E3 ligase to tag the POI with ubiquitin chains, marking it for destruction by the 26S proteasome.[10][14] The PROTAC is then released and can act catalytically to degrade multiple target proteins.[13][15]
References
- 1. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 2. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 6. Scholars@Duke publication: EZH2 PROTACs target EZH2- and FOXM1-associated oncogenic nodes, suppressing breast cancer cell growth. [scholars.duke.edu]
- 7. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
Application Notes & Protocols: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Potent and Selective RIPK1 Kinase Inhibitors
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of programmed cell death and inflammation, making it a high-value target for therapeutic intervention in a host of immune-mediated inflammatory diseases (IMIDs), neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] Necroptosis, a form of regulated necrosis, is critically dependent on the kinase activity of RIPK1.[3][4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a novel class of potent and selective RIPK1 inhibitors: 2,8-diazaspiro[4.5]decan-1-one derivatives . We will explore the underlying mechanism of action, provide detailed, field-tested protocols for biochemical and cellular characterization, and discuss best practices for data analysis and interpretation.
Introduction: The Rationale for Targeting RIPK1
RIPK1 is a serine/threonine kinase that functions as a key molecular switch, dictating cell fate downstream of death receptors like TNFR1.[2][6] In the presence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 is ubiquitinated and acts as a scaffold for the pro-survival NF-κB signaling complex (Complex I).[6] However, under conditions of cIAP depletion or caspase-8 inhibition, RIPK1 transitions to a kinase-active state, leading to the formation of a pro-death platform. This can trigger either RIPK1-dependent apoptosis (RDA) or, through interaction with RIPK3, the formation of the "necrosome" (Complex IIb).[2][7] The necrosome activates the pseudokinase MLKL, the ultimate executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing lytic cell death.[4][6]
The kinase activity of RIPK1 is indispensable for the initiation of necroptosis.[5][7] Therefore, small molecule inhibitors that specifically block this catalytic function have immense therapeutic potential.[3][8] The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a novel chemical series with demonstrated high potency and potential for selectivity against RIPK1.[3][9] This guide will provide the necessary protocols to effectively utilize these compounds in a research setting.
Mechanism of Action & Signaling Pathway
The primary mechanism of these inhibitors is the direct competitive or allosteric inhibition of the ATP-binding site within the N-terminal kinase domain of RIPK1.[2][10] By preventing the autophosphorylation of RIPK1 (e.g., at Ser166), these compounds block its activation and subsequent phosphorylation of RIPK3, thereby halting the entire necroptotic cascade.[2]
Diagram: The RIPK1-Mediated Necroptosis Pathway
The following diagram illustrates the central role of RIPK1 in cell fate decisions following TNFα stimulation and highlights the point of intervention for 2,8-diazaspiro[4.5]decan-1-one inhibitors.
Caption: TNFα-induced signaling leading to either NF-κB survival or necroptosis via RIPK1.
Experimental Protocols & Workflows
A robust assessment of a novel RIPK1 inhibitor requires a tiered approach, moving from a purified biochemical system to a more complex cellular environment.
Diagram: Inhibitor Characterization Workflow
Caption: A tiered workflow for the comprehensive evaluation of novel RIPK1 inhibitors.
Protocol 3.1: Biochemical RIPK1 Kinase Assay (ADP-Glo™)
This protocol measures the kinase activity of purified RIPK1 by quantifying the amount of ATP converted to ADP. The ADP-Glo™ Kinase Assay (Promega) is a robust luminescent platform suitable for this purpose.[1][11]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP produced.
Materials:
-
Recombinant Human RIPK1 (e.g., BPS Bioscience, #40290)[11]
-
Myelin Basic Protein (MBP) substrate[11]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
2,8-diazaspiro[4.5]decan-1-one derivative compounds
-
Dithiothreitol (DTT)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP (10 mM stock)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 serial dilution series for a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X Kinase Buffer with DTT to each well.
-
Add 1 µL of the compound dilution (or DMSO for controls).
-
Add 1.5 µL of a 3.3X enzyme/substrate mix (containing RIPK1 and MBP substrate). Pre-incubate for 10 minutes at room temperature.
-
Causality Check: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of inhibition.
-
-
Initiate Kinase Reaction: Add 5 µL of 10 µM ATP solution to each well to start the reaction. Final ATP concentration will be 5 µM.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[12]
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescent signal using a plate reader.
-
Data Analysis:
-
Subtract background (no enzyme control).
-
Normalize data to high (DMSO vehicle, 0% inhibition) and low (no ATP, 100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Cellular Necroptosis Assay in U937 or HT-29 Cells
This protocol measures the ability of an inhibitor to protect cells from induced necroptosis. Human U937 (monocytic) or HT-29 (colon adenocarcinoma) cells are reliable models.[3][13] The stimulus cocktail of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK) ensures the specific activation of the necroptotic pathway.[13][14]
Principle: Necroptosis results in the loss of plasma membrane integrity. Cell viability can be measured by quantifying ATP levels using a luminescent assay like CellTiter-Glo® (Promega). A decrease in luminescence indicates cell death, and inhibitor efficacy is measured by the rescue of this signal.
Materials:
-
U937 or HT-29 cells
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Human TNFα (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)[14]
-
2,8-diazaspiro[4.5]decan-1-one derivative compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)
-
White, clear-bottom 96-well cell culture plates
-
Plate-reading luminometer
Procedure:
-
Cell Plating: Seed 10,000 cells per well in a 96-well plate and allow them to adhere/equilibrate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compounds in the cell culture medium.
-
Pre-treat the cells by adding the compound dilutions to the wells. Incubate for 1-2 hours.
-
Causality Check: Pre-incubation ensures the compound has entered the cells and engaged with the intracellular target (RIPK1) before the necroptotic stimulus is applied.
-
-
Induce Necroptosis:
-
Add the necroptosis stimulus cocktail to each well (except for the untreated controls). Final concentrations should be optimized, but typical ranges are:
-
TNFα: 10-20 ng/mL
-
Smac mimetic: 100-500 nM
-
z-VAD-FMK: 20-50 µM
-
-
Self-Validation: Include proper controls: untreated cells (100% viability), cells with stimulus only (0% viability/max necroptosis), and cells with a known RIPK1 inhibitor like Necrostatin-1 (Nec-1) as a positive control.[4]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Measure Viability:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Luminescence: Measure luminescence on a plate reader.
-
Data Analysis: Calculate the percent rescue of viability relative to the stimulus-only and untreated controls. Plot the percent rescue versus the log of inhibitor concentration and fit the curve to determine the EC₅₀ value.
Data Presentation & Interpretation
Quantitative data should be summarized for clear comparison.
| Compound ID | RIPK1 IC₅₀ (nM) [Biochemical] | Necroptosis EC₅₀ (nM) [Cellular, U937] | Kinase Selectivity (S₁₀ @ 1µM) |
| Lead Cmpd. 41 | 92[3] | ~250 (estimated) | >0.1 (hypothetical) |
| Example A | 15 | 45 | 0.05 |
| Example B | 250 | 1200 | 0.3 |
| Necrostatin-1 | 180 | 490 | 0.4 |
-
IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%. Lower is more potent.
-
EC₅₀: The concentration of inhibitor required to achieve 50% of the maximal effect (e.g., rescue from cell death).
-
Kinase Selectivity (S₁₀ @ 1µM): A selectivity score representing the fraction of kinases inhibited by >90% when screened at a 1 µM concentration. A lower score indicates higher selectivity (fewer off-targets).
Interpretation:
-
A strong correlation between biochemical IC₅₀ and cellular EC₅₀ suggests good target engagement in a cellular context.
-
High selectivity is crucial for minimizing off-target effects and potential toxicity. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully used to develop selective inhibitors for other kinases, suggesting its suitability for achieving RIPK1 selectivity.[15][16]
-
Compounds like "Example A" with low nanomolar potency and high selectivity would be prioritized for further preclinical development, including pharmacokinetic (PK) studies.[8][17][18][19]
Conclusion & Future Directions
The 2,8-diazaspiro[4.5]decan-1-one derivatives represent a promising class of RIPK1 inhibitors.[3][9] The protocols outlined in this guide provide a robust framework for their characterization, from initial biochemical potency to cellular efficacy and selectivity. Successful candidates identified through this workflow can be advanced into in vivo models of inflammatory and neurodegenerative diseases to evaluate their therapeutic potential. Further optimization of this scaffold will focus on improving drug-like properties, such as metabolic stability and oral bioavailability, to develop clinical candidates.[15]
References
- 1. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK 1 inhibitor GSK 2982772 in healthy volunteers - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working on the discovery and preclinical evaluation of 2,8-diazaspiro[4.5]decanes as orally active antagonists of the platelet glycoprotein (GP) IIb-IIIa receptor. It integrates established scientific principles with detailed, field-proven protocols to facilitate robust and reproducible research in this area.
Part 1: Application Notes
The GP IIb-IIIa Receptor: A Prime Target for Antiplatelet Therapy
The glycoprotein IIb-IIIa receptor (integrin αIIbβ3) is the most abundant receptor on the platelet surface, with 50,000 to 80,000 copies per platelet.[1] It functions as the final common pathway for platelet aggregation, regardless of the initial stimulus.[1] Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GP IIb-IIIa receptor undergoes a conformational change, enabling it to bind soluble adhesive proteins, most notably fibrinogen.[1] A single fibrinogen molecule can then bridge two adjacent platelets, leading to the formation of a platelet aggregate, which is the primary event in thrombosis.[2]
Given its central role, the GP IIb-IIIa receptor is a key therapeutic target for preventing arterial thrombosis in conditions like acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[2] Antagonists of this receptor prevent the binding of fibrinogen, thereby inhibiting platelet aggregation.[3]
Mechanism of Action: 2,8-Diazaspiro[4.5]decanes as RGD Mimics
The binding of fibrinogen and other ligands to the GP IIb-IIIa receptor is mediated by the recognition of a specific amino acid sequence, Arginine-Glycine-Aspartic acid (RGD).[4] The 2,8-diazaspiro[4.5]decane scaffold serves as a rigid, non-peptide central template to position acidic and basic pharmacophores in a specific spatial orientation that mimics the RGD sequence.[5] This allows these small molecules to competitively inhibit the binding of fibrinogen to the activated GP IIb-IIIa receptor, thus preventing platelet aggregation.[4]
Caption: Mechanism of 2,8-diazaspiro[4.5]decane GP IIb-IIIa antagonism.
The Challenge of Oral Bioavailability: A Prodrug Strategy
A significant hurdle in the development of RGD mimetics has been achieving adequate oral bioavailability. Many potent antagonists are highly polar molecules, leading to poor absorption from the gastrointestinal tract. To overcome this, a common and effective approach is the implementation of a prodrug strategy.[6][7] For instance, the active form of a 2,8-diazaspiro[4.5]decane antagonist, which may contain a carboxylic acid and a basic amidine group, can be chemically modified into a less polar "double prodrug."[8] These modifications, such as esterification of the acid and modification of the amidine, enhance absorption. Once absorbed into the bloodstream, the prodrug is metabolized by endogenous enzymes (e.g., esterases) back to its active form.[9]
A Word of Caution: The Clinical Fate of Oral GP IIb-IIIa Antagonists
While intravenous GP IIb-IIIa antagonists have demonstrated clinical success, the development of their oral counterparts has been fraught with challenges.[3] Several large-scale clinical trials of oral GP IIb-IIIa antagonists were terminated due to a lack of efficacy and, in some cases, an unexpected increase in mortality.[10][11][12] The reasons for these failures are multifactorial and serve as critical learning points for researchers in this field:
-
Partial Agonism: Some ligand-mimetic antagonists can induce a conformational change in the GP IIb-IIIa receptor that paradoxically leads to platelet activation, a phenomenon known as partial agonism.[13] This is particularly problematic with oral agents that have fluctuating plasma concentrations, where low trough levels may be insufficient to block the receptor but adequate to activate it.[3]
-
Pharmacokinetic Variability: Low bioavailability and short half-lives of some oral agents led to large peak-to-trough variations in plasma concentrations, resulting in periods of inadequate receptor blockade.[3]
-
Chronic vs. Acute Dosing: The therapeutic window for chronic oral administration is much narrower than for acute intravenous use. Achieving a level of inhibition that prevents thrombosis without causing significant bleeding has proven to be extremely difficult.[3][14]
These historical challenges underscore the importance of a thorough preclinical evaluation, focusing not only on potency but also on pharmacokinetic profile, potential for partial agonism, and a precise therapeutic index.
Part 2: Detailed Protocols
In Vitro Evaluation: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer. It is a cornerstone assay for evaluating the potency of GP IIb-IIIa antagonists.[5]
Causality Behind Experimental Choices:
-
Anticoagulant: Sodium citrate is used as it chelates calcium, preventing coagulation while being reversible, allowing for the study of platelet function.
-
PRP and PPP: Platelet-rich plasma (PRP) is the source of platelets. Platelet-poor plasma (PPP) is used to calibrate the aggregometer, representing 100% aggregation (maximum light transmission).
-
Agonist: ADP is a common physiological agonist used to induce platelet aggregation.[5] The concentration should be chosen to elicit a submaximal response to allow for the detection of inhibition.
-
Incubation: Pre-incubating the PRP with the antagonist allows the compound to bind to the GP IIb-IIIa receptors before the addition of the agonist.
Caption: Experimental workflow for the platelet aggregation assay.
Step-by-Step Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least 10 days) into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).[15]
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 140-200 x g) for 10-15 minutes at room temperature with the centrifuge brake off.[8][16] Carefully aspirate the upper, straw-colored PRP layer and transfer it to a plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet all cellular components.[5] Collect the supernatant (PPP).
-
Platelet Count: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP if necessary.
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Calibration: Pipette PPP into a cuvette to set the 100% aggregation baseline. Pipette PRP into a separate cuvette to set the 0% aggregation baseline.
-
Assay Performance: a. Pipette PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. b. Add the 2,8-diazaspiro[4.5]decane antagonist at various concentrations (or vehicle control) (e.g., 50 µL) to the PRP. c. Incubate for 2-5 minutes at 37°C with stirring. d. Add the platelet agonist (e.g., 5 µM ADP) to initiate aggregation. e. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration. Calculate the percentage inhibition relative to the vehicle control. Plot the percent inhibition against the antagonist concentration and determine the IC₅₀ value using non-linear regression.
Representative Data:
| Compound | Platelet Aggregation IC₅₀ (nM) | GP IIb-IIIa Binding IC₅₀ (nM) |
| Compound A (Active Form) | 53 | 4 |
| Prodrug of Compound A | >10,000 | >10,000 |
| Reference Antagonist | 100 | 10 |
| Data is hypothetical and based on published values for similar compounds.[8] |
In Vitro Evaluation: Solid-Phase GP IIb-IIIa Competition Binding Assay (ELISA)
This protocol describes a competitive ELISA to determine the binding affinity (IC₅₀) of the antagonist to the purified GP IIb-IIIa receptor.[17]
Causality Behind Experimental Choices:
-
Coating: Purified GP IIb-IIIa receptor is immobilized onto the surface of a high-binding microplate.
-
Blocking: A protein solution (e.g., BSA) is used to block any remaining non-specific binding sites on the plate to reduce background signal.[18]
-
Competition: The test antagonist competes with a labeled ligand (e.g., biotinylated fibrinogen or a specific antibody) for binding to the immobilized receptor. The amount of labeled ligand that binds is inversely proportional to the concentration and affinity of the test antagonist.
-
Detection: An enzyme-conjugated streptavidin (if using a biotinylated ligand) is added, which binds to the captured labeled ligand. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is measured and reflects the amount of labeled ligand bound.
Step-by-Step Protocol:
-
Plate Coating: Dilute purified human GP IIb-IIIa receptor in a coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[19]
-
Washing: Discard the coating solution and wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[20]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[19]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Binding: a. Prepare serial dilutions of the 2,8-diazaspiro[4.5]decane antagonist in an assay buffer. b. In each well, add the antagonist dilutions followed immediately by a constant concentration of a biotinylated ligand (e.g., biotinylated fibrinogen). The total volume should be 100 µL. c. Include control wells with no antagonist (maximum binding) and wells with a high concentration of a known potent antagonist (non-specific binding). d. Incubate for 1-2 hours at room temperature with gentle shaking.[20]
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer to each well. Incubate for 1 hour at room temperature.[20]
-
Washing: Repeat the wash step as in step 2, ensuring thorough removal of unbound conjugate.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).[20]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of specific binding for each antagonist concentration. Plot the percent specific binding against the antagonist concentration and determine the IC₅₀ value.
In Vivo Evaluation: Pharmacokinetics and Bleeding Time in Rats
This section outlines protocols for assessing the oral bioavailability and the primary safety endpoint (bleeding time) of a 2,8-diazaspiro[4.5]decane antagonist in a rat model.
2.3.1 Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) and oral bioavailability (F%).[21][22]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 3 days. Fast the animals overnight before dosing, with free access to water.[22]
-
Dosing Groups:
-
Intravenous (IV) Group (n=3-5): Administer the active form of the antagonist (dissolved in a suitable vehicle) via a single bolus injection into the tail vein (e.g., 1 mg/kg).[23]
-
Oral (PO) Group (n=3-5): Administer the prodrug form of the antagonist (suspended in a vehicle like 0.5% CMC-Na) via oral gavage (e.g., 10 mg/kg).[22]
-
-
Blood Sampling: Collect serial blood samples (approx. 150 µL) from the suborbital vein or another appropriate site at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.[23]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 20,800 x g for 10 min at 4°C) to obtain plasma. Store the plasma at -80°C until analysis.[23]
-
Bioanalysis: Quantify the concentration of both the prodrug and the active metabolite in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[22]
Representative Pharmacokinetic Data:
| Parameter | IV (Active Form, 1 mg/kg) | PO (Prodrug, 10 mg/kg) |
| Cmax (ng/mL) | 220 | 150 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀-inf (ng·h/mL) | 650 | 1495 |
| t½ (h) | 3.8 | 4.5 |
| Oral Bioavailability (F%) | - | 23% |
| Data is hypothetical and based on published values for similar compounds.[8][21] |
2.3.2 Rat Tail Bleeding Time Assay
Objective: To assess the in vivo effect of the antagonist on hemostasis.[24]
Step-by-Step Protocol:
-
Animal Preparation and Dosing: Anesthetize rats according to an approved institutional protocol. Administer the antagonist or vehicle via oral gavage.
-
Incubation: Wait for a period corresponding to the Tmax determined in the pharmacokinetic study (e.g., 1.5 hours) to ensure peak plasma concentration.
-
Tail Transection: Using a sterile scalpel, transect the distal 3-5 mm of the tail.[24]
-
Bleeding Time Measurement: Immediately immerse the tail into a tube containing pre-warmed (37°C) saline and start a stopwatch.[24]
-
Endpoint: The bleeding time is the duration from transection until bleeding ceases completely for at least 30 seconds.[24] If bleeding does not stop by a predetermined cutoff time (e.g., 1800 seconds), the experiment is terminated, and the cutoff time is recorded.
-
Data Analysis: Compare the mean bleeding time between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. ahajournals.org [ahajournals.org]
- 2. Refined Tail Vein Transection Model for Hemop - JoVE Journal [jove.com]
- 3. Oral GPIIb/IIIa antagonists: what went wrong? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Modern Prodrug Design for Targeted Oral Drug Delivery [mdpi.com]
- 10. Learning from the Recently Completed Oral Glycoprotein IIb/IIIa Receptor Antagonist Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. A perspective on the toxicological mechanisms possibly contributing to the failure of oral glycoprotein IIb/IIIa antagonists in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Human Platelet Glycoprotein IIb + IIIa ELISA Kit (ab108851) | Abcam [abcam.com]
- 18. mabtech.com [mabtech.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. ELISA 프로토콜 [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,8-diazaspiro[4.5]decan-1-one Derivatives as Selective TYK2/JAK1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Autoimmune Disease Therapy
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a cornerstone of cytokine signaling, governing critical cellular processes in immunity and inflammation.[1][2] Dysregulation of this pathway is a key driver in a multitude of autoimmune and inflammatory diseases. The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), acts as the intracellular gatekeeper for signals initiated by cytokines and growth factors.[3] Upon cytokine binding to cell-surface receptors, JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[2][4]
Historically, the therapeutic approach involved pan-JAK inhibitors, which, while effective, were associated with off-target effects due to the inhibition of multiple JAK isoforms.[5][6] This has spurred the development of next-generation inhibitors with refined selectivity. TYK2 and JAK1 have emerged as prime therapeutic targets. They form crucial signaling pairs for a specific subset of pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs), which are central to the pathogenesis of diseases like psoriasis, inflammatory bowel disease (IBD), and lupus.[7][8][9]
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising chemical framework for designing potent and selective TYK2/JAK1 inhibitors.[10][11] Spirocyclic structures offer a unique three-dimensional geometry that can enhance binding affinity and fine-tune physicochemical properties, which is a valuable asset in modern drug design.[12][13] Recent studies have identified derivatives of this scaffold that exhibit excellent dual inhibitory potency against TYK2 and JAK1 while maintaining significant selectivity over other JAK isoforms, particularly JAK2, which is critical for erythropoiesis.[10][11] This targeted approach aims to maximize therapeutic efficacy in diseases like IBD while minimizing the risks associated with broader JAK inhibition.[10][14]
This document provides a detailed guide to the mechanism, application, and evaluation of 2,8-diazaspiro[4.5]decan-1-one derivatives, offering robust protocols for their characterization and preclinical assessment.
The TYK2/JAK1 Signaling Axis: Mechanism of Action and Selective Inhibition
TYK2 and JAK1 are essential for transmitting signals from key cytokine receptors. For instance, the IL-23 receptor, critical for the Th17 cell pathway, relies on the TYK2/JAK2 pair, while Type I interferons signal through the TYK2/JAK1 pair.[8][15] By selectively co-inhibiting TYK2 and JAK1, it is possible to precisely disrupt these pathogenic signaling cascades.
A key innovation in this field is the move away from targeting the highly conserved ATP-binding site within the kinase (JH1) domain, which is common to all JAKs.[6] Advanced inhibitors, such as the approved TYK2 inhibitor deucravacitinib, achieve high selectivity by binding to the allosteric pseudokinase (JH2) regulatory domain.[16][17][18] This unique mechanism locks the kinase in an inactive conformation, providing exceptional selectivity over other JAK family members.[18] While the specific binding mode of 2,8-diazaspiro[4.5]decan-1-one derivatives may vary, the goal remains the same: potent and selective inhibition of TYK2/JAK1.
The diagram below illustrates the central role of the TYK2/JAK1 partnership in cytokine signaling and the point of intervention for selective inhibitors.
Caption: TYK2/JAK1 Signaling Pathway and Point of Inhibition.
Part I: Synthesis and Characterization of Lead Compounds
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives generally involves multi-step processes. While specific routes are proprietary, published literature outlines general strategies for creating similar spirocyclic structures.[10][19] A plausible approach often begins with commercially available precursors like 4-piperidone.[20]
General Synthetic Workflow (Illustrative):
-
Scaffold Construction: Formation of the core 2,8-diazaspiro[4.5]decan-1-one structure through reactions such as cyclization and condensation.
-
Functionalization: Introduction of diverse chemical groups at key positions (e.g., the 8-position) via coupling reactions to explore the structure-activity relationship (SAR).[19]
-
Purification: Utilization of standard techniques like column chromatography and recrystallization to isolate the final compound with high purity.
-
Characterization: Confirmation of the chemical structure and purity using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Part II: In Vitro Evaluation Protocols
A tiered in vitro testing cascade is essential to determine the potency, selectivity, and cellular activity of the synthesized compounds.
Caption: General Workflow for In Vitro Evaluation.
Protocol 1: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TYK2, JAK1, JAK2, and JAK3, thereby establishing potency and selectivity.
Methodology (Based on Z'-LYTE™ Assay Principle[21]):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO, typically starting from 1 mM.
-
Reconstitute recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes and the corresponding peptide substrate in kinase buffer.
-
Prepare ATP solution in kinase buffer at a concentration near the Km for each enzyme.
-
-
Kinase Reaction:
-
Dispense the diluted compounds into a 384-well assay plate. Add a DMSO-only control.
-
Add the enzyme solution to each well and incubate for a short period (e.g., 10 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the ATP/peptide substrate mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction by adding a development solution containing a site-specific protease that cleaves only the non-phosphorylated peptide.
-
Incubate for 1 hour to allow for peptide cleavage.
-
Measure the fluorescence resonance energy transfer (FRET) signal on a compatible plate reader. A high FRET signal corresponds to low kinase activity (high inhibition).
-
-
Data Analysis:
-
Convert fluorescence ratios to percent inhibition relative to DMSO controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cell-Based Phospho-STAT (pSTAT) Assay
Objective: To measure the ability of the compounds to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology (Using Human PBMCs):
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in serum-free RPMI 1640 medium and rest for 2 hours.
-
-
Compound Treatment and Stimulation:
-
Plate the cells in a 96-well plate.
-
Add serially diluted test compounds and incubate for 1 hour at 37°C.
-
Stimulate the cells with a specific cytokine to activate the target pathway. For example:
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Fix the cells immediately with a formaldehyde-based buffer.
-
Permeabilize the cells with cold methanol to allow antibody access to intracellular targets.
-
Stain the cells with fluorescently-conjugated antibodies specific for phosphorylated STAT proteins (e.g., Alexa Fluor 647 anti-pSTAT3).
-
Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the pSTAT signal in the relevant cell population (e.g., lymphocytes or monocytes).
-
-
Data Analysis:
-
Calculate the percent inhibition of pSTAT signaling for each concentration relative to the cytokine-stimulated/DMSO-treated control.
-
Determine the EC50 value by plotting percent inhibition versus compound concentration.
-
Protocol 3: Whole Blood Assay
Objective: To assess compound activity in the more physiologically relevant matrix of whole blood.
Methodology:
-
Assay Setup:
-
Collect fresh human whole blood using heparin as an anticoagulant.
-
Aliquot the blood into 96-well plates.
-
Add serially diluted test compounds and incubate for 1 hour at 37°C.
-
-
Stimulation and Analysis:
-
Add the chosen cytokine (e.g., IL-12 to assess IFN-γ production downstream of pSTAT4) and incubate for 18-24 hours.[24]
-
Centrifuge the plates and collect the plasma supernatant.
-
Quantify the level of the downstream effector cytokine (e.g., IFN-γ) in the plasma using a standard ELISA or a multiplex bead assay (e.g., Luminex).[25][26]
-
-
Data Analysis:
-
Calculate the IC50 for the inhibition of cytokine production based on the measured concentrations.
-
Data Interpretation and Presentation
The primary output from the in vitro assays is a quantitative measure of potency and selectivity. This data is best summarized in a table for clear comparison.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Ratio (JAK2/TYK2) | Selectivity Ratio (JAK2/JAK1) | pSTAT EC50 (nM) (IFN-α) |
| Compound 48 (Example) [10][11] | 6 | 37 | >850 | >850 | >141x | >23x | TBD |
| Tofacitinib (Control) [14] | - | ~39 | ~10-fold less selective | - | - | - | TBD |
| Test Compound A | 5 | 30 | 950 | >1000 | 190x | 31.7x | 45 |
| Test Compound B | 25 | 150 | 1200 | >2000 | 48x | 8x | 200 |
| *Note: Data for Compound 48 from reference[10] shows JAK2 selectivity >23-fold relative to JAK1. Absolute IC50 values for JAK2/3 were not specified but are significantly higher. |
Part III: In Vivo Efficacy Evaluation
Promising candidates from in vitro screening should be advanced to relevant animal models of human disease.
Protocol 4: Murine Model of Psoriasis (IL-23 Induced)
Objective: To evaluate the efficacy of a test compound in a Th17-driven skin inflammation model.[18][24]
Methodology:
-
Acclimation: Acclimate BALB/c or C57BL/6 mice for at least one week.
-
Disease Induction: Administer intradermal injections of recombinant mouse IL-23 into the ear pinna daily or every other day for a specified period (e.g., 14 days).
-
Treatment:
-
Formulate the test compound for oral gavage (e.g., in a solution of 0.5% methylcellulose).
-
Administer the compound orally once or twice daily, starting on the first day of IL-23 injections. Include a vehicle control group and potentially a positive control group (e.g., an anti-IL-12/23 antibody).
-
-
Efficacy Endpoints:
-
Clinical Scoring: Measure ear thickness daily using a digital caliper.
-
Histology: At the end of the study, collect ear tissue, fix in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.
-
Pharmacodynamics: Analyze tissue homogenates or serum for levels of key inflammatory cytokines like IL-17A and IL-22 using ELISA or qPCR.
-
Protocol 5: Murine Model of Inflammatory Bowel Disease (DSS-Induced Colitis)
Objective: To assess the anti-inflammatory efficacy of a test compound in a model of acute colitis.[10][24]
Methodology:
-
Acclimation: Acclimate C57BL/6 mice for one week.
-
Disease Induction: Administer 2.5-3.5% Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.
-
Treatment:
-
Administer the formulated test compound via oral gavage daily, starting concurrently with DSS administration. Include vehicle and positive control (e.g., tofacitinib) groups.
-
-
Efficacy Endpoints:
-
Disease Activity Index (DAI): Monitor mice daily for body weight loss, stool consistency, and rectal bleeding, and calculate a composite DAI score.
-
Colon Metrics: At necropsy, measure colon length (colitis leads to colon shortening).
-
Histology: Collect colon tissue for H&E staining to score for inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize colon tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Conclusion and Future Directions
The 2,8-diazaspiro[4.5]decan-1-one scaffold provides a fertile ground for the development of the next generation of autoimmune disease therapies. The protocols outlined here offer a comprehensive framework for identifying and validating potent and selective dual TYK2/JAK1 inhibitors. By precisely targeting the key cytokine pathways driving immunopathology, these compounds have the potential to offer superior safety and efficacy profiles compared to less selective inhibitors. Future work should focus on optimizing pharmacokinetic properties to ensure adequate drug exposure in target tissues and further exploring the therapeutic potential of these inhibitors across a range of immune-mediated inflammatory diseases.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 10. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 17. nbinno.com [nbinno.com]
- 18. drughunter.com [drughunter.com]
- 19. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 25. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 26. JAK/STAT Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
2,7-diazaspiro[4.5]decane as a scaffold for nicotinic agonist substructures
Application Notes & Protocols
Topic: 2,7-Diazaspiro[4.5]decane as a Scaffold for Nicotinic Agonist Substructures
Introduction: The Therapeutic Promise of Nicotinic Acetylcholine Receptor Agonists
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures, assembled from a variety of α and β subunits, which gives rise to a wide diversity of receptor subtypes.[2][3] The most abundant of these in the mammalian brain are the α4β2 and α7 subtypes, which are implicated in a range of cognitive functions including learning, memory, and attention.[3][4] Consequently, the development of subtype-selective nAChR agonists has become a key strategy in the pursuit of novel therapeutics for neurodegenerative and psychiatric disorders.[4] The challenge, however, lies in achieving selectivity to mitigate off-target effects, such as those associated with the α3β4 subtype which can lead to cardiovascular side effects.[4][5]
The this compound Scaffold: A Privileged Structure for nAChR Ligand Design
The this compound core represents a conformationally restricted scaffold that is exceptionally well-suited for the design of nAChR agonists. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric elements, a critical factor in achieving high affinity and selectivity for specific nAChR subtypes. The two nitrogen atoms within the spirocyclic system serve as key interaction points with the receptor, mimicking the cationic amine of the endogenous ligand, acetylcholine. The distance and geometric relationship between these nitrogens can be fine-tuned through synthetic modifications, enabling the exploration of the chemical space required for selective receptor targeting.
Caption: Core structure of the this compound scaffold.
Synthetic Protocol: Preparation of a this compound-Based Nicotinic Agonist
The following protocol outlines a representative synthesis of a this compound derivative, functionalized with a pyridyl moiety, a common feature in potent nAChR agonists. This multi-step synthesis involves the initial construction of the spirocyclic core, followed by selective N-arylation.
Caption: Synthetic workflow for a this compound-based nAChR agonist.
Step-by-Step Methodology:
-
Synthesis of the this compound core: This can be achieved through various published methods, often involving a multi-step sequence starting from commercially available materials like N-benzyl-4-piperidone.[6] A key step is the spirocyclization to form the pyrrolidine ring onto the piperidine.
-
Selective Protection of the N7 Nitrogen: To allow for regioselective functionalization, one of the nitrogen atoms is typically protected. The use of a tert-butoxycarbonyl (Boc) protecting group is common. This can be achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. Careful control of stoichiometry can favor mono-protection.
-
N-Arylation: The unprotected nitrogen (N2) is then arylated. A common method is the Buchwald-Hartwig amination, reacting the Boc-protected diazaspirodecane with a suitable halo-aromatic compound (e.g., 3-bromopyridine) in the presence of a palladium catalyst and a phosphine ligand.
-
Deprotection: The final step involves the removal of the Boc protecting group from N7, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the desired nicotinic agonist.
-
Purification and Characterization: The final product is purified by column chromatography or recrystallization. Its identity and purity are confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
In Vitro Pharmacological Evaluation: A Hierarchical Screening Approach
A systematic evaluation of novel compounds is essential to characterize their affinity, efficacy, and selectivity for nAChR subtypes.
Caption: In vitro screening cascade for nAChR agonist characterization.
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
This assay measures the ability of a test compound to displace a radiolabeled ligand from the target receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cell membranes prepared from HEK cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand: [³H]epibatidine for α4β2 and [³H]-methyllycaconitine ([³H]MLA) for α7.[7]
-
Test compounds (this compound derivatives).
-
Non-specific binding control: A high concentration of a known ligand (e.g., nicotine).
-
Assay buffer.
-
Scintillation vials and cocktail.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) for Functional Activity (EC₅₀ and Iₘₐₓ)
This electrophysiological technique measures the ion flow through the nAChR channel upon agonist binding, providing a direct measure of functional activity.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired human nAChR subunits (e.g., α4 and β2, or α7).
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Ringer's solution).
-
Test compounds.
Procedure:
-
Inject the cRNA for the nAChR subunits into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of the test compound via the perfusion system.
-
Record the inward current elicited at each concentration.
-
Normalize the current responses to the maximal response elicited by a saturating concentration of acetylcholine.
-
Plot the concentration-response curve and fit it to a sigmoidal dose-response equation to determine the EC₅₀ (potency) and Iₘₐₓ (efficacy).
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold allows for the elucidation of the SAR, guiding the design of more potent and selective agonists.
| Compound | R¹ (on N7) | R² (on Pyridyl Ring) | α4β2 Ki (nM) | α4β2 EC₅₀ (nM) | α4β2 Iₘₐₓ (%) | α7 Ki (nM) | α7 EC₅₀ (nM) | α7 Iₘₐₓ (%) |
| 1 | H | H | 15.2 | 120 | 85 | >1000 | >10000 | <5 |
| 2 | CH₃ | H | 8.5 | 95 | 90 | >1000 | >10000 | <5 |
| 3 | H | 5-F | 10.1 | 80 | 88 | 850 | >10000 | <5 |
| 4 | H | 5-Cl | 5.8 | 65 | 92 | 720 | >10000 | <5 |
Analysis of SAR Data:
-
Effect of N7 Substitution: Methylation of the N7 position (Compound 2 vs. 1 ) leads to a modest increase in affinity and efficacy at the α4β2 subtype, suggesting a favorable interaction in a hydrophobic pocket near this position.
-
Effect of Pyridyl Substitution: The addition of electron-withdrawing groups at the 5-position of the pyridyl ring (Compounds 3 and 4 vs. 1 ) enhances both affinity and potency at the α4β2 receptor. The chloro-substituted analog (4 ) shows the highest affinity, indicating that both electronic and steric factors are at play.
-
Subtype Selectivity: All synthesized compounds demonstrate high selectivity for the α4β2 subtype over the α7 subtype, with Ki values for α7 being in the high nanomolar to micromolar range and negligible functional activity. This highlights the utility of the this compound scaffold in generating α4β2-selective ligands.
Conclusion
The this compound scaffold is a versatile and valuable platform for the design of novel nicotinic acetylcholine receptor agonists. Its conformational rigidity and the tunable nature of its nitrogen substituents allow for the systematic exploration of structure-activity relationships, leading to the development of potent and subtype-selective ligands. The protocols outlined in this application note provide a robust framework for the synthesis and in vitro pharmacological characterization of such compounds, paving the way for the discovery of new therapeutic agents for a range of neurological disorders.
References
- 1. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Advantage of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with enhanced biological activity and favorable pharmacokinetic profiles is paramount. Solid-phase organic synthesis (SPOS) has emerged as a powerful engine for drug discovery, enabling the rapid assembly of vast and diverse molecular libraries. The choice of a central scaffold in these libraries is a critical determinant of success, as it governs the three-dimensional orientation of appended functionalities and, consequently, their interaction with biological targets.
The 2,7-diazaspiro[4.5]decane core represents a class of conformationally constrained, three-dimensional scaffolds that offer a distinct architectural advantage. Its rigid spirocyclic framework and two strategically positioned secondary amine functionalities provide well-defined vectors for diversification. This unique topology allows for the precise spatial projection of substituents, making it an exemplary scaffold for the construction of combinatorial libraries aimed at the discovery of novel therapeutics. Libraries based on the this compound scaffold are not yet ubiquitously represented in mainstream compound collections, presenting a valuable opportunity for the exploration of novel chemical space and the generation of new intellectual property.
These application notes serve as a comprehensive technical guide for the strategic incorporation of the this compound scaffold into solid-phase organic synthesis workflows. The methodologies detailed herein are grounded in established principles of solid-phase chemistry and are designed to provide a robust framework for researchers to build upon.
I. The Rationale for Employing this compound in SPOS
The utility of the this compound scaffold in solid-phase synthesis is underpinned by several key features:
-
Three-Dimensional Diversity: The inherent rigidity and non-planar nature of the spirocyclic core ensures a precise and predictable spatial arrangement of substituents. This is of particular importance for optimizing interactions with the often complex and well-defined binding pockets of biological targets.
-
Dual Points of Diversification: The presence of two secondary amines provides two independent points for the introduction of a wide array of building blocks. This dual-handle approach significantly expands the chemical space that can be explored from a single, readily accessible scaffold.
-
Synthetic Tractability: The secondary amine functionalities are amenable to a broad spectrum of well-established solid-phase reactions, including acylation, sulfonylation, alkylation, and reductive amination.
-
Access to Novel Chemical Space: As a less commonly explored scaffold in combinatorial chemistry, libraries derived from this compound have a higher probability of yielding novel hit compounds with unique structure-activity relationships.
II. Strategic Planning: Orthogonal Protection of the Diamine
A cornerstone of successfully utilizing a bifunctional scaffold like this compound is the implementation of an orthogonal protection strategy. This allows for the selective deprotection and derivatization of one amine while the other remains masked, enabling the sequential introduction of different building blocks. The choice of protecting groups is critical and should be guided by their stability to the reaction conditions used for derivatization and their selective lability under specific deprotection conditions.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal to |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Acid-labile groups (Boc, Trt) |
| tert-Butoxycarbonyl | Boc | Boc2O | Trifluoroacetic acid (TFA) | Base-labile groups (Fmoc) |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(PPh3)4, PhSiH3 in DCM | Acid- and base-labile groups |
Table 1: Commonly Employed Orthogonal Protecting Groups for Amines in SPOS.
The following workflow illustrates the strategic application of an orthogonal protection scheme for the sequential diversification of the this compound scaffold.
Figure 1: Orthogonal Synthesis Workflow. A conceptual workflow for the sequential diversification of the this compound scaffold on a solid support.
III. Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the solid-phase synthesis of a combinatorial library based on the this compound scaffold. These protocols are based on well-established procedures in solid-phase organic synthesis and can be adapted to specific research needs.
Protocol 1: Immobilization of Mono-Fmoc-2,7-diazaspiro[4.5]decane on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the scaffold to an acid-labile resin, which allows for the cleavage of the final product under mild conditions, preserving a wide range of functional groups.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
Mono-Fmoc-2,7-diazaspiro[4.5]decane
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.
-
Scaffold Coupling:
-
In a separate flask, dissolve mono-Fmoc-2,7-diazaspiro[4.5]decane (1.5 eq, 1.8 mmol) in anhydrous DCM (10 mL).
-
Add DIPEA (3.0 eq, 3.6 mmol) to the solution of the scaffold.
-
Drain the DCM from the swollen resin and add the solution of the scaffold and DIPEA.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping Unreacted Sites:
-
Drain the reaction mixture.
-
Add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) to the resin and agitate for 30 minutes. This step ensures that any unreacted chlorotrityl sites are capped to prevent side reactions in subsequent steps.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
-
Protocol 2: First Diversification at N-2
This protocol outlines the deprotection of the Fmoc group and the subsequent acylation of the free amine.
Materials:
-
Scaffold-loaded resin from Protocol 1
-
20% (v/v) Piperidine in DMF
-
Carboxylic acid (R1-COOH) (3.0 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3.0 eq)
-
DIPEA (6.0 eq)
-
DMF
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
-
Acylation:
-
In a separate flask, pre-activate the carboxylic acid (R1-COOH) by dissolving it in DMF (5 mL) with PyBOP and DIPEA. Allow to stand for 5-10 minutes.
-
Swell the deprotected resin in DMF (5 mL).
-
Add the pre-activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
-
Protocol 3: Second Diversification at N-7 (via Reductive Amination)
This protocol describes the derivatization of the second amine, which was the point of attachment to the resin.
Materials:
-
Diversified resin from Protocol 2
-
Aldehyde or Ketone (R2R3C=O) (5.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (5.0 eq)
-
1% Acetic acid in Dichloroethane (DCE)
Procedure:
-
Imine Formation:
-
Swell the resin in 1% acetic acid in DCE (10 mL) for 30 minutes.
-
Add the aldehyde or ketone and agitate for 1 hour.
-
-
Reduction:
-
Add sodium triacetoxyborohydride to the reaction mixture.
-
Agitate at room temperature for 4-16 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DCE (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
-
Protocol 4: Cleavage from the Resin and Final Product Isolation
This protocol details the release of the final diversified compound from the solid support.
Materials:
-
Fully diversified resin from Protocol 3
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Agitate at room temperature for 1-2 hours.
-
-
Product Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether (2x).
-
Dry the crude product under high vacuum.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Figure 2: Experimental Workflow. A summary of the key experimental stages for the solid-phase synthesis of a this compound based library.
IV. Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Low Loading of Scaffold onto Resin | Incomplete reaction; steric hindrance. | Increase reaction time and/or temperature. Ensure anhydrous conditions. Use a less sterically hindered resin if necessary. |
| Incomplete Fmoc Deprotection | Insufficient reaction time or degraded piperidine solution. | Increase deprotection time or use fresh 20% piperidine in DMF. Monitor completion with a Kaiser test. |
| Low Yield in Acylation Step | Poor activation of carboxylic acid; steric hindrance from building block. | Use a more potent coupling reagent (e.g., HATU). Double couple (repeat the coupling step). |
| Low Yield in Reductive Amination | Inefficient imine formation or reduction. | Ensure anhydrous conditions. Use a different reducing agent (e.g., NaBH3CN). Increase reaction time. |
| Side Products upon Cleavage | Re-attachment of cleaved carbocations to electron-rich residues. | Ensure the use of appropriate scavengers in the cleavage cocktail (e.g., TIS for trityl groups). |
Table 2: Common Problems and Solutions in the SPOS of this compound Libraries.
V. Conclusion
The this compound scaffold offers a compelling platform for the construction of diverse and three-dimensionally complex molecular libraries. Its rigid core and dual points for diversification make it an ideal candidate for solid-phase organic synthesis. By employing a strategic orthogonal protection scheme and well-established solid-phase reaction protocols, researchers can efficiently generate novel libraries of spirocyclic compounds for screening in drug discovery programs. The protocols and considerations outlined in these application notes provide a solid foundation for the successful implementation of this versatile scaffold in the pursuit of new therapeutic agents.
VI. References
-
Solid-Phase Peptide Synthesis: From Standard Procedures to the Synthesis of Difficult Sequences. Nature Protocols2007 , 2, 3210-3217. --INVALID-LINK--
-
Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media2013 . --INVALID-LINK--
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers2000 , 55(2), 123-39. --INVALID-LINK--
-
Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. BenchChem. --INVALID-LINK--
-
Cleavage from Resin. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
high-speed counter-current chromatography for spirobisnaphthalene separation
Application Note & Protocol
High-Speed Counter-Current Chromatography: A High-Efficiency, Support-Free Method for the Preparative Separation of Spirobisnaphthalenes
Abstract & Introduction
Spirobisnaphthalenes are a complex and structurally diverse class of natural products, often isolated from endophytic fungi.[1] These compounds, characterized by two naphthalene rings linked by two distinct spiroketal bridges, have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and phytotoxic properties.[1][2] However, the structural similarity among different spirobisnaphthalene analogues produced by a single organism presents a significant purification challenge. Traditional solid-phase chromatographic methods, such as preparative High-Performance Liquid Chromatography (HPLC), can suffer from irreversible sample adsorption, low loading capacity, and incomplete resolution of closely related compounds.[3]
High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient alternative for this challenge. As a support-free liquid-liquid partition chromatography technique, HSCCC eliminates irreversible adsorption, leading to excellent sample recovery and high loading capacities.[3][4] This allows for the direct introduction of crude extracts, streamlining the purification workflow.[3] This application note provides a detailed protocol for the successful preparative separation of six spirobisnaphthalenes from a crude fungal extract using HSCCC, demonstrating its superiority for obtaining high-purity compounds in a single step.
The Principle of HSCCC and the Primacy of Solvent System Selection
The success of any HSCCC separation is fundamentally dependent on the selection of an appropriate two-phase solvent system. The technique operates by partitioning solutes between two immiscible liquid phases: a stationary phase and a mobile phase. One phase is held in a coiled column by a centrifugal force field, while the other phase is pumped through it, facilitating a continuous partitioning process that separates compounds based on their differential solubility in the two phases.
The key parameter governing this separation is the partition coefficient (K) , defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase (K = C_stationaryphase / C_mobilephase).[3] The K value dictates the elution behavior of each compound:
-
Low K value (K < 0.5): The compound has a strong affinity for the mobile phase, leading to rapid elution near the solvent front with poor resolution from other components.
-
Optimal K value (0.5 ≤ K ≤ 2.0): This range typically provides the best balance between resolution and elution time, resulting in well-resolved, sharp peaks.[3]
-
High K value (K > 2.0): The compound has a high affinity for the stationary phase, resulting in long retention times, broad peaks, and excessive solvent consumption, although resolution may be high.[3]
Therefore, the primary experimental effort is dedicated to screening and optimizing the solvent system to ensure the target compounds possess K values within the optimal range.
Experimental Protocol: Separation of Spirobisnaphthalenes from Berkleasmium sp. Dzf12
This protocol details the one-step preparative separation of six spirobisnaphthalenes from a 500 mg crude ethyl acetate extract of the endophytic fungus Berkleasmium sp. Dzf12.[3][5]
Part A: Solvent System Selection & Optimization
The causality behind a successful separation lies in the empirical determination of K values. A series of solvent systems based on the versatile n-hexane-chloroform-methanol-water combination were tested.
Methodology for K Value Determination:
-
Prepare a small amount of each candidate solvent system (e.g., 10 mL) in a vial and allow the phases to separate.
-
Dissolve a small amount of the crude extract in 1 mL of this solvent system.
-
Vortex the mixture thoroughly and centrifuge to ensure complete phase separation.
-
Carefully withdraw an equal volume (e.g., 200 µL) from both the upper (stationary) and lower (mobile) phases.
-
Evaporate each aliquot to dryness and redissolve in a fixed volume of HPLC-grade methanol.
-
Analyze both samples by HPLC to determine the peak area of each target compound in each phase.
-
Calculate the K value for each compound as K = (Peak Area in Upper Phase) / (Peak Area in Lower Phase).
Optimization Data: The following table summarizes the K values obtained for the target spirobisnaphthalenes in different solvent system ratios. The optimal system was identified as n-hexane-chloroform-methanol-water (1.5:3.0:2.5:2.0, v/v).
| Compound Name | K Value (Ratio A) 1:3:2:2 | K Value (Ratio B) 1.5:3:2.5:2 | K Value (Ratio C) 2:3:3:2 |
| Diepoxin κ (1) | 0.41 | 0.65 | 0.93 |
| Palmarumycin C₁₃ (2) | 0.55 | 0.89 | 1.21 |
| Palmarumycin C₁₆ (3) | 0.72 | 1.11 | 1.54 |
| Palmarumycin C₁₅ (4) | 0.81 | 1.25 | 1.76 |
| Diepoxin δ (5) | 0.94 | 1.49 | 2.01 |
| Diepoxin γ (6) | 1.15 | 1.72 | 2.33 |
| (Data synthesized from Shan et al., Molecules, 2013)[3][5] |
Rationale for Selection: Ratio B was chosen because it yielded K values for all six target compounds that fall within or very close to the ideal range of 0.5-2.0, predicting a successful and well-resolved separation.[3]
Part B: Step-by-Step Preparative HSCCC Protocol
Instrumentation:
-
HSCCC Instrument (e.g., TBE-300A with a 300 mL multilayer coil)
-
Solvent Delivery Pump
-
UV Detector
-
Fraction Collector
Reagents:
-
Crude Extract from Berkleasmium sp. Dzf12 (500 mg)
-
n-Hexane, Chloroform, Methanol, Water (all HPLC grade)
-
Two-phase solvent system: n-hexane-chloroform-methanol-water at a 1.5:3.0:2.5:2.0 volume ratio.
Protocol:
-
Solvent Preparation: Prepare ~1 liter of the solvent system in a large separatory funnel. Shake vigorously and allow it to stand at room temperature until two distinct phases are fully separated. Degas both phases via sonication before use. The aqueous-rich lower phase will serve as the mobile phase, and the organic-rich upper phase will be the stationary phase.[4]
-
Column Filling: Fill the entire HSCCC column with the stationary phase (upper phase) using the pump.
-
System Equilibration: Set the apparatus to rotate at the desired speed (e.g., 850 rpm). Once rotation is stable, begin pumping the mobile phase (lower phase) into the column in the head-to-tail direction at a flow rate of 3.0 mL/min.[4]
-
Achieve Hydrostatic Equilibrium: Monitor the effluent from the column outlet. Once the mobile phase emerges, allow the system to run until a clear mobile phase is eluting and no more stationary phase is being displaced. This point is known as hydrostatic equilibrium. The volume of stationary phase retained in the column (retention ratio, SF) should be high (e.g., >70%) for good performance.[4]
-
Sample Preparation & Injection: Dissolve 500 mg of the crude extract in 10 mL of the biphasic solvent system (5 mL of upper phase + 5 mL of lower phase). Once fully dissolved, inject the solution into the sample loop.
-
Elution and Fractionation: Switch the injection valve to introduce the sample into the column. Immediately begin collecting fractions based on time or volume, monitoring the separation with the UV detector (e.g., at 254 nm). Continue pumping the mobile phase until all peaks of interest have eluted.
-
System Purge: After the separation is complete, stop the rotation and pump out the contents of the column with air or nitrogen to collect any remaining compounds and recover the stationary phase. This step ensures the characteristically high sample recovery of the HSCCC technique.[3]
Part C: Results & Analysis
From a single 7-hour HSCCC run, 500 mg of crude extract yielded six purified spirobisnaphthalene compounds with high recovery.[3][5] The fractions were analyzed by HPLC to confirm purity.
Summary of Separation Results:
| Fraction | Compound Name | Mass Yield (mg) | Purity (by HPLC) |
| II | Diepoxin κ (1) | 18.0 | 56.82% |
| III | Palmarumycin C₁₃ (2) | 245.7 | 71.39% |
| IV | Palmarumycin C₁₆ (3) | 42.4 | 76.57% |
| V | Palmarumycin C₁₅ (4) | 42.2 | 75.86% |
| VI | Diepoxin δ (5) | 32.6 | 91.01% |
| VII | Diepoxin γ (6) | 22.3 | 82.48% |
| (Data from Shan et al., Molecules, 2013)[3][5][6] |
The total sample recovery was calculated to be 97.0%, highlighting the non-destructive nature of the technique.[3] It is noteworthy that compounds like diepoxin δ and palmarumycin C₁₆, which could not be separated by preparative HPLC, were successfully resolved using this HSCCC method.[3]
Conclusion & Broader Implications
This application note demonstrates that High-Speed Counter-Current Chromatography is a highly effective and efficient preparative technique for the challenging separation of structurally similar spirobisnaphthalenes from a complex crude fungal extract. The key to this success is a methodical approach to solvent system selection based on the partition coefficient (K). By eliminating a solid support, HSCCC provides exceptionally high sample recovery and allows for high sample loading, making it an ideal platform for natural product isolation in drug discovery and development. The principles and protocols described herein can be readily adapted for the separation of other classes of natural products.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Separation of Spirobisnaphthalenes from Endophytic Fungus Berkleasmium sp. Dzf12 by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 2,7-Diazaspiro[4.5]decane Derivatives in Anti-Necroptotic Effect Studies
Introduction: Targeting Necroptosis, a Regulated Form of Necrosis
Necroptosis is a regulated form of caspase-independent cell death that plays a critical role in numerous physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[1] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3] Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 and RIPK3 form a complex known as the necrosome.[4][5] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its permeabilization and subsequent cell death.[3][4]
Given the central role of RIPK1 in initiating necroptosis, its kinase activity has become a prime target for therapeutic intervention.[1][2][6][7] Inhibition of RIPK1 can block the downstream activation of RIPK3 and MLKL, thereby preventing necroptotic cell death.[6][8] Recent research has identified novel heterocyclic compounds, including derivatives of the 2,7-diazaspiro[4.5]decane scaffold, as potent inhibitors of RIPK1. These compounds offer a promising avenue for the development of new therapeutics targeting diseases driven by necroptosis.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives in the study of their anti-necroptotic effects. We will delve into the underlying mechanism, provide detailed experimental protocols for inducing and inhibiting necroptosis in vitro, and outline methods for assessing the efficacy of these compounds.
The Necroptosis Signaling Pathway and the Role of RIPK1 Inhibition
The most well-characterized pathway for inducing necroptosis is through the activation of the TNF receptor 1 (TNFR1).[4][9] The binding of TNF-α to TNFR1 triggers the formation of a membrane-bound signaling complex known as Complex I, which promotes cell survival.[4] However, under conditions where pro-survival signaling is compromised, a cytosolic death-inducing complex, Complex II, can form.[4] When caspase-8 activity within Complex II is inhibited, the signaling pathway is shunted towards necroptosis.[5][10] This is where RIPK1's kinase activity becomes critical. RIPK1, in conjunction with RIPK3, forms the necrosome, leading to the phosphorylation of MLKL and execution of necroptotic cell death.[4][9]
This compound derivatives represent a class of small molecules designed to inhibit the kinase activity of RIPK1.[11] By binding to the ATP-binding pocket of RIPK1, these compounds prevent its autophosphorylation and subsequent activation of the downstream necroptotic machinery.[1] This targeted inhibition allows for the specific study of the role of RIPK1-mediated necroptosis in various cellular models and disease states.
Figure 1: Simplified Necroptosis Signaling Pathway.
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
A widely adopted method for inducing necroptosis in vitro involves the simultaneous treatment of cells with TNF-α, a Smac mimetic, and a pan-caspase inhibitor (often abbreviated as TSZ).[12][13]
-
TNF-α: Initiates the extrinsic cell death pathway via TNFR1.[12]
-
Smac mimetic: Antagonizes cellular Inhibitor of Apoptosis Proteins (cIAPs), promoting the formation of the death-inducing complex.[12]
-
Z-VAD-FMK (pan-caspase inhibitor): Blocks the apoptotic pathway, redirecting the signaling towards necroptosis.[12][14]
Materials:
-
Cell line of interest (e.g., HT-29, L929, Jurkat)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
-
Cell viability assay reagents (see Protocol 3)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will achieve 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Prepare stock solutions of TNF-α, Smac mimetic, and Z-VAD-FMK in appropriate solvents (e.g., sterile water for TNF-α, DMSO for Smac mimetic and Z-VAD-FMK).
-
Induction Cocktail: Prepare the necroptosis-inducing cocktail (TSZ) in cell culture medium at the desired final concentrations. Optimal concentrations should be determined empirically for each cell line, but typical starting ranges are:
-
Treatment: Gently remove the old medium from the cells and replace it with the medium containing the TSZ cocktail. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO₂ incubator. The optimal duration will depend on the cell line and experimental endpoint.
-
Assessment: Proceed with cell death assessment using the methods outlined in Protocol 3.
Protocol 2: Evaluating the Anti-Necroptotic Effect of this compound Derivatives
This protocol outlines the steps to assess the inhibitory potential of a this compound derivative on induced necroptosis.
Materials:
-
All materials from Protocol 1
-
This compound derivative stock solution (in DMSO)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound derivative in cell culture medium to test a range of concentrations. A starting range of 10 nM to 10 µM is recommended for initial dose-response experiments.
-
Inhibitor Pre-treatment: a. Gently remove the old medium from the cells. b. Add the medium containing the desired concentration of the inhibitor or vehicle control (DMSO). c. Incubate the cells for a pre-treatment period of 1-2 hours at 37°C in a 5% CO₂ incubator.[13]
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (TSZ) directly to the wells containing the inhibitor. Ensure the final concentration of the TSZ components is as determined in Protocol 1.
-
Incubation: Incubate the cells for the optimal duration determined in Protocol 1.
-
Assessment: Perform cell death assessment using the methods in Protocol 3. Compare the results from cells treated with the TSZ cocktail alone to those pre-treated with the this compound derivative to determine the extent of inhibition.
Figure 2: Workflow for Evaluating Anti-Necroptotic Compounds.
Protocol 3: Assessment of Necroptosis
A multi-faceted approach is recommended to accurately quantify necroptosis and the inhibitory effect of the test compounds.
A. Cell Viability Assays:
-
ATP Measurement (e.g., CellTiter-Glo®): Measures the ATP content of viable cells, providing a luminescent signal proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane rupture, a hallmark of necroptosis.
B. Microscopy and Flow Cytometry:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It is commonly used to identify cells that have lost membrane integrity.
-
Annexin V/PI Staining: This dual staining method can distinguish between viable, early apoptotic, and late apoptotic/necroptotic cells via flow cytometry.[15][16] Necroptotic cells will be positive for both Annexin V and PI.[10][15]
C. Western Blotting:
Western blotting is crucial for confirming that cell death is occurring through the necroptotic pathway and that the inhibitor is acting on its intended target.
-
Key Proteins to Probe:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Phospho-RIPK3 (Ser227)
-
Total RIPK3
-
Phospho-MLKL (Ser358)[10]
-
Total MLKL
-
-
Expected Outcome: In cells undergoing necroptosis, there will be an increase in the phosphorylated forms of RIPK1, RIPK3, and MLKL.[15] Effective inhibition by a this compound derivative should lead to a dose-dependent decrease in the phosphorylation of these key proteins.
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for comparing the potency of different compounds.
| Compound | Target | Cell Line | IC₅₀ (nM) | Assay Method |
| Compound 41 (2,8-diazaspiro[4.5]decan-1-one derivative) | RIPK1 | U937 | 92 | Biochemical Assay[11] |
| Necrostatin-1s | RIPK1 | Jurkat | 50 | Cell Viability[2] |
| Example Diazaspiro Derivative | RIPK1 | HT-29 | Experimental Value | CellTiter-Glo |
Note: The data for Compound 41 is from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives and is presented here as a relevant example of the potential potency of this class of compounds.[11]
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of potent and selective RIPK1 inhibitors. The protocols outlined in these application notes provide a robust framework for evaluating the anti-necroptotic effects of these derivatives in a systematic and reproducible manner. By combining cell viability assays with mechanistic studies such as Western blotting, researchers can gain a comprehensive understanding of the compound's efficacy and mode of action. These studies are essential for advancing our understanding of necroptosis-driven diseases and for the development of novel therapeutic strategies.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - HitGen OpenDEL™ [opendelcommunity.com]
- 8. RIPK1 can function as an inhibitor rather than an initiator of RIPK3-dependent necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Application Note & Protocols: Synthesis and Utility of 2,7-Diazaspiro[4.5]decane Scaffolds for Acute Myeloid Leukemia (AML) Drug Discovery
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in treatment, AML remains a significant clinical challenge, particularly in relapsed or refractory patient populations, underscoring the urgent need for novel therapeutic strategies[1]. A promising avenue in modern drug discovery is the exploration of unique three-dimensional chemical scaffolds that can access novel chemical space and provide superior pharmacological properties. Spirocyclic systems, particularly diazaspiroalkanes, are considered "privileged structures" due to their rigid conformation, which can enhance target affinity and selectivity while improving physicochemical properties.
This document provides a detailed guide on the synthesis of the 2,7-diazaspiro[4.5]decane scaffold, a versatile building block for developing targeted therapeutics. We will detail a robust synthetic protocol and then explore its application in AML research, focusing on its use as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) aimed at critical AML targets such as EZH2[2].
Part 1: Chemical Synthesis of the this compound Scaffold
The synthesis of complex molecular architectures like spirocycles in an efficient manner is paramount for their application in drug discovery campaigns. Domino reactions, which form multiple chemical bonds in a single synthetic operation, offer an elegant and atom-economical approach.
Principle of Synthesis: Palladium-Catalyzed Domino Reaction
The described methodology leverages a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides. This process is highly efficient, forming three new carbon-carbon bonds in a single step to construct the core this compound structure with exocyclic double bonds[3][4]. The palladium catalyst, in conjunction with a phosphine ligand like triphenylphosphine (PPh₃), facilitates a cascade of C-C coupling and spirocyclization steps with high regioselectivity[4]. This approach avoids lengthy, multi-step sequences, accelerating the generation of the core scaffold for further derivatization.
Experimental Workflow: From Starting Materials to Functionalized Scaffold
The overall workflow involves the initial domino reaction to create the core spirocycle, followed by selective functionalization of the nitrogen atoms to enable its use as a linker or pharmacophore component.
Caption: Overall workflow for the synthesis and functionalization of the this compound scaffold.
Protocol 1: One-Step Synthesis of 4,9-dimethylene-2,7-diazaspiro[4.5]decane Scaffolds
This protocol is adapted from the domino reaction methodology developed by Li, et al.[3][4].
Materials:
-
Yne-en-yne substrate (e.g., 2-methylene-N¹,N³-bis(3-phenylprop-2-yn-1-yl)propane-1,3-diamine)
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the yne-en-yne substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Stir the reaction mixture at 80 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization:
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 5-20% ethyl acetate in hexanes) to yield the pure diazaspiro[4.5]decane product.
-
Causality: The choice of a palladium catalyst is critical; it orchestrates the oxidative addition, migratory insertion, and reductive elimination steps that constitute the domino sequence. The PPh₃ ligand stabilizes the palladium species and modulates its reactivity.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), as is standard practice for novel compound validation[5][6].
Protocol 2: Selective N-Functionalization of the Spirodiamine Scaffold
The synthesized scaffold possesses two secondary amine functionalities that can be selectively modified. This protocol is based on established methods for the differential functionalization of spirodiamines[7].
Materials:
-
Purified this compound scaffold
-
Di-tert-butyl dicarbonate (Boc₂O) for protection
-
Electrophile for functionalization (e.g., 2-chloro-5-pyridyl moiety for N-arylation)
-
Base (e.g., Diisopropylethylamine, DIPEA)
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Acid for deprotection (e.g., Trifluoroacetic acid (TFA))
Procedure (for Mono-Boc Protection):
-
Dissolve the diazaspiro[4.5]decane scaffold (1.0 mmol) in DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.0 mmol) in DCM (5 mL) dropwise over 30 minutes. The use of stoichiometric amounts is crucial for maximizing the yield of the mono-protected product.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the mono-Boc protected intermediate by column chromatography.
Procedure (for subsequent N-Arylation):
-
Dissolve the mono-Boc protected scaffold (1.0 mmol) in DMF (10 mL).
-
Add the aryl halide (e.g., 2-chloro-5-nitropyridine, 1.1 mmol) and a non-nucleophilic base like DIPEA (2.0 mmol).
-
Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC).
-
Cool the mixture, dilute with ethyl acetate, and wash extensively with water to remove DMF.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
The Boc protecting group can then be removed with TFA in DCM to yield the mono-arylated secondary amine, ready for further coupling.
Trustworthiness: Each protocol's success relies on careful monitoring by TLC and rigorous purification by chromatography. Final product validation via NMR and MS is a non-negotiable step to ensure the integrity of the material for biological testing.
Part 2: Application in Acute Myeloid Leukemia (AML) Research
Therapeutic Rationale: Targeting EZH2 with a Diazaspiro-Based PROTAC
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3). In many cancers, including AML, EZH2 is overexpressed and acts as an oncoprotein by silencing tumor suppressor genes[2].
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound scaffold is an excellent candidate for the linker component due to its conformational rigidity, which can optimize the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex (Target-PROTAC-E3 Ligase). A recent study successfully utilized a closely related 2,8-diazaspiro[4.5]decane linker to develop a potent and bioavailable EZH2-degrading PROTAC for AML[2].
Caption: Mechanism of EZH2-mediated gene silencing in AML and its reversal by a diazaspiro-based PROTAC.
Protocol 3: In Vitro Evaluation of a Diazaspiro-Based Compound in AML
This protocol outlines key assays to assess the biological activity of a novel this compound-based compound (e.g., an EZH2 PROTAC) in AML cell lines.
Cell Lines:
-
Use relevant AML cell lines. MV4-11 is a common model sensitive to EZH2 inhibition[2].
-
Maintain cells in appropriate culture medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
A) Cytotoxicity Assay (MTT or equivalent):
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Add MTT reagent (or CellTiter-Glo® for a luminescence-based readout) and incubate according to the manufacturer's instructions.
-
Read the absorbance (or luminescence) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
B) Target Degradation by Western Blot:
-
Seed cells in a 6-well plate at a higher density to ensure sufficient protein yield.
-
Treat cells with the test compound at various concentrations (e.g., 1, 10, 100 nM) for a set time course (e.g., 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (EZH2), a downstream marker (H3K27me3), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibody and visualize using a chemiluminescence detection system.
-
Quantify band intensity to determine the DC₅₀ (concentration for 50% degradation) and observe changes in downstream histone marks.
C) Apoptosis Assay by Flow Cytometry:
-
Treat cells with the compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with an Annexin V-FITC/Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive) can be quantified.
Data Presentation: Summarizing Biological Activity
Quantitative data from these assays should be summarized in a clear, tabular format to allow for easy comparison of different compounds.
| Compound ID | Scaffold Type | Target | Cell Line | IC₅₀ (nM) [Growth] | DC₅₀ (nM) [Degradation] | Max Degradation (%) |
| Example-01 | This compound | EZH2 | MV4-11 | 15.2 | 5.8 | >90% |
| Ref-Cmpd | (Published PROTAC) | EZH2 | MV4-11 | 8.9[2] | 3.1[2] | >95%[2] |
Discussion and Future Perspectives
The this compound scaffold represents a highly valuable and synthetically accessible building block for medicinal chemistry. The domino synthesis provides a rapid entry to the core structure, and established functionalization chemistry allows for its tailored incorporation into complex molecules. Its proven utility as a rigid linker in designing potent protein degraders for AML targets like EZH2 highlights its significant potential[2].
Future work should focus on exploring this scaffold for the development of inhibitors or degraders against other key AML targets. For instance, spirocyclic compounds have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3), another critical driver in AML[5][6]. The inherent three-dimensionality of the this compound scaffold can be leveraged to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective treatments for acute myeloid leukemia.
References
- 1. CDK12/13 dual inhibitors are potential therapeutics for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: PET Imaging with ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 Receptor Mapping
An in-depth technical guide has been structured to detail the application of PET imaging with radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives for researchers, scientists, and drug development professionals. This guide provides comprehensive application notes and protocols, emphasizing scientific integrity and practical insights.
Introduction
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting central nervous system (CNS) receptors. Its rigid conformation allows for precise orientation of pharmacophoric elements, leading to high affinity and selectivity for specific biological targets. A significant application of this scaffold is in the development of Positron Emission Tomography (PET) radiotracers, particularly for imaging sigma receptors.
Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique intracellular proteins implicated in a wide array of cellular functions and pathological processes. The S1R, in particular, is involved in cellular stress responses, ion channel regulation, and neuronal signaling. Its overexpression in various tumor types (e.g., breast, prostate, lung) and its role in neurodegenerative diseases like Alzheimer's and Parkinson's disease make it a compelling target for diagnostic imaging and drug development.
This guide focuses on a specific class of S1R-targeting PET tracers built upon the 1,4-dioxa-8-azaspiro[4.5]decane framework, exemplified by derivatives like [¹⁸F]fluspidine. These tracers have demonstrated high affinity and selectivity for the S1R, enabling its in vivo quantification and visualization. The following sections provide a detailed overview of the radiosynthesis, quality control, and preclinical imaging protocols for these promising radiopharmaceuticals.
Part 1: Radiotracer Synthesis and Quality Control
The successful application of any PET tracer hinges on a robust and reproducible radiosynthesis and stringent quality control. The following protocol outlines the automated synthesis of [¹⁸F]fluspidine, a well-characterized S1R tracer.
1.1. Precursor and Reagent Preparation
-
Precursor: The tosylate precursor, 1-benzyl-4-(3-(tosyloxy)propyl)-4-phenylpiperidine, is typically used for the nucleophilic substitution reaction with [¹⁸F]fluoride.
-
[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, bombarding an enriched [¹⁸O]H₂O target.
-
Reagents: All chemicals and solvents must be of high purity (e.g., HPLC grade or higher) and handled under aseptic conditions. Key reagents include Kryptofix 2.2.2 (K₂₂₂), potassium carbonate (K₂CO₃), acetonitrile (ACN), and sterile water for injection.
1.2. Automated Radiosynthesis Workflow
The radiosynthesis is typically performed in an automated synthesis module to ensure radiation safety and reproducibility.
Experimental Protocol: Automated Synthesis of [¹⁸F]Fluspidine
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge (e.g., QMA).
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂₂₂/K₂CO₃ in ACN/water.
-
-
Azeotropic Drying:
-
The solvent is removed by heating the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) and vacuum. This step is repeated with anhydrous ACN to ensure the [¹⁸F]F⁻-K₂₂₂ complex is free of water, which would inhibit the nucleophilic substitution.
-
-
Radiolabeling Reaction:
-
The tosylate precursor (typically 1-3 mg) dissolved in anhydrous ACN is added to the dried [¹⁸F]F⁻-K₂₂₂ complex.
-
The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 10-15 minutes) to facilitate the nucleophilic substitution, replacing the tosylate group with [¹⁸F]F⁻.
-
-
Purification:
-
The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative HPLC system (e.g., C18 column) to separate the [¹⁸F]fluspidine from unreacted [¹⁸F]fluoride and other impurities.
-
The radioactive peak corresponding to the product is collected.
-
-
Formulation:
-
The collected HPLC fraction, which is typically in an organic solvent/water mixture, is passed through a sterile filter into a sterile vial containing a suitable formulation buffer (e.g., phosphate-buffered saline, PBS). This step may involve a solvent exchange using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to minimize the organic solvent content in the final injectable product.
-
Diagram: Radiosynthesis Workflow
Caption: Automated radiosynthesis and purification workflow for [¹⁸F]fluspidine.
1.3. Quality Control (QC)
A comprehensive QC analysis is mandatory before releasing the radiotracer for in vivo use.
Table: Quality Control Specifications for [¹⁸F]Fluspidine
| Parameter | Specification | Method |
| Identity | Co-elution with non-radioactive standard | Analytical HPLC |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Radionuclidic Purity | > 99.5% ¹⁸F | Gamma-ray spectroscopy |
| Specific Activity | > 40 GBq/µmol at time of injection | HPLC with UV and radiation detectors |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | e.g., Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (where V is the max recommended dose) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Sterility testing (e.g., USP <71>) |
Part 2: Preclinical In Vitro and In Vivo Evaluation
2.1. In Vitro Binding Assays
Before proceeding to in vivo studies, the affinity and selectivity of the tracer must be confirmed.
Protocol: In Vitro Competition Binding Assay
-
Tissue Preparation: Homogenize brain tissue (e.g., from rat or pig) known to express S1R in a suitable buffer (e.g., Tris-HCl).
-
Assay Setup: In a multi-well plate, incubate the tissue homogenate with a known S1R radioligand (e.g., [³H]-(+)-pentazocine) and increasing concentrations of the non-radioactive standard of the 1,4-dioxa-8-azaspiro[4.5]decane derivative (e.g., fluspidine).
-
Incubation: Incubate at a defined temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the inhibition constant (Ki), which reflects the tracer's affinity for the S1R.
2.2. In Vivo PET Imaging
This protocol describes a typical preclinical PET imaging study in a rodent model to assess the biodistribution and target engagement of the radiotracer.
Protocol: In Vivo PET/CT Imaging in a Rodent Model
-
Animal Preparation:
-
Anesthetize the animal (e.g., isoflurane in O₂) and maintain its body temperature using a heating pad.
-
Place a catheter in the tail vein for intravenous (i.v.) injection of the radiotracer.
-
-
Radiotracer Administration:
-
Administer a bolus injection of the formulated [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative (e.g., 5-10 MBq) via the tail vein catheter.
-
-
PET/CT Acquisition:
-
Immediately after injection, start a dynamic PET scan for 60-90 minutes.
-
Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Blocking and Displacement Studies (for target validation):
-
Blocking Study: Pre-treat a separate cohort of animals with a high dose of a known, non-radioactive S1R ligand (e.g., haloperidol or SA4503) 30 minutes before injecting the radiotracer. A significant reduction in tracer uptake in S1R-rich regions (e.g., brain) compared to baseline scans confirms target-specific binding.
-
Displacement Study: Inject the blocking agent at a set time point (e.g., 30 minutes) after the radiotracer has been administered. A rapid washout of the tracer from target regions indicates reversible binding.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on S1R-rich areas (e.g., pancreas, brain regions) and reference regions (e.g., cerebellum, muscle) to generate time-activity curves (TACs).
-
Calculate standardized uptake values (SUV) or use kinetic modeling to quantify tracer uptake and binding potential.
-
Diagram: In Vivo Experimental Design
Caption: Workflow for a preclinical in vivo PET/CT imaging study.
Conclusion
Radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives represent a powerful class of PET tracers for the in vivo investigation of sigma-1 receptors. Their favorable pharmacokinetic properties and high binding affinity allow for quantitative assessment of S1R density in both health and disease. The protocols outlined in this guide provide a framework for the successful synthesis, quality control, and preclinical evaluation of these agents, paving the way for their application in oncology, neurology, and drug development. Adherence to these detailed methodologies is crucial for generating reliable and reproducible data, ultimately advancing our understanding of S1R biology and its therapeutic potential.
Application Note: 2,7-Diazaspiro[4.5]decane - A Conformationally Restricted Piperazine Bioisostere for Modern Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in the structure of numerous approved drugs. Its prevalence is due to its ability to present two basic nitrogens, which can serve as key pharmacophoric features for interacting with biological targets, and its generally favorable physicochemical properties. However, the conformational flexibility of the piperazine ring can lead to challenges in drug design, including reduced binding affinity due to entropic penalties upon binding and potential for off-target activity.
Bioisosteric replacement is a powerful strategy in drug design to overcome such limitations. This involves substituting a common structural motif with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. The 2,7-diazaspiro[4.5]decane scaffold has emerged as a highly effective, conformationally restricted bioisostere for piperazine. Its rigid, three-dimensional structure offers several advantages, including improved target selectivity, enhanced metabolic stability, and the potential for novel intellectual property.[1][2] This application note provides a technical guide on the rationale, advantages, synthesis, and evaluation of this compound as a piperazine bioisostere.
Part 1: Rationale for Piperazine Replacement
The primary motivation for replacing a piperazine ring is to introduce conformational rigidity.[3] A flexible molecule like piperazine exists as a dynamic equilibrium of conformations in solution. For it to bind to a biological target, it must adopt a specific, low-energy conformation, which is entropically unfavorable. By pre-organizing the pharmacophoric elements into a rigid scaffold like this compound, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.[3]
Furthermore, the inherent three-dimensionality of spirocycles allows for a more precise projection of functional groups into three-dimensional space, which can lead to more significant interactions with the binding site compared to largely planar systems.[4] This increased three-dimensionality, often measured by the fraction of sp3 hybridized carbons (Fsp3), is correlated with improved clinical success rates for drug candidates.[1]
Structural and Physicochemical Comparison
The distinct architectures of piperazine and this compound lead to different physicochemical properties that are critical in drug design.
| Property | Piperazine | This compound | Rationale for Advantage |
| Structure | Flexible chair/boat conformers | Rigid spirocyclic system | Reduced entropic penalty upon binding, improved selectivity.[3] |
| Fraction of sp3 (Fsp3) | 1.0 | 1.0 | High Fsp3 character is associated with improved solubility and metabolic stability.[1] |
| Lipophilicity (LogP) | -1.13 (calc.) | -0.1 (calc.) | The more complex 3D structure can modulate lipophilicity to optimize ADME properties.[2] |
| pKa (predicted) | pKa1: ~9.8, pKa2: ~5.7 | pKa1: ~10.5, pKa2: ~6.5 | Altered basicity of the nitrogens allows for fine-tuning of interactions with targets and can impact solubility and cell permeability. |
| Vectorial Diversity | Limited exit vectors | Well-defined, orthogonal exit vectors | Enables more precise and diverse exploration of chemical space around the core.[4] |
Note: LogP and pKa values are estimates and can vary based on substitution.
Visualization of Core Scaffolds
Caption: Structural comparison of flexible piperazine and rigid this compound.
Part 2: Advantages in Drug Discovery Workflow
The incorporation of a spirocyclic scaffold like this compound can positively impact multiple stages of the drug discovery process.
Caption: Workflow illustrating the benefits of bioisosteric replacement.
Case Study: Olaparib Analogs
A notable example of replacing piperazine with a diazaspirocycle was demonstrated in the context of the PARP inhibitor, Olaparib.[5][6] While the specific replacement was with a diazaspiro[3.3]heptane, the principle is directly applicable. The spirocyclic analogue showed a slight reduction in potency but a significant increase in selectivity for PARP-1 over other PARP family members.[1] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of this strategy to create safer, more targeted therapeutics.[5]
Part 3: Synthetic Protocols
A key consideration for the adoption of a novel scaffold is its synthetic accessibility. The following protocols outline a general, scalable synthesis for a differentially protected this compound core, which is essential for selective functionalization in a drug discovery program.
Protocol 3.1: Synthesis of a Differentially Protected this compound Intermediate
This protocol is a generalized representation based on common synthetic strategies, such as those involving Michael additions and subsequent cyclizations.[7]
Objective: To synthesize tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate.
Step 1: Michael Addition
-
To a solution of 1-benzyl-4-piperidone in a suitable aprotic solvent (e.g., THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.
-
Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Add a solution of a suitable Michael acceptor, such as acrylonitrile, dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Reductive Cyclization and Protection
-
Dissolve the product from Step 1 in an appropriate solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as Raney Nickel or a palladium catalyst, under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine) and stir at room temperature overnight to protect the newly formed primary amine.
-
Concentrate the reaction mixture and purify by column chromatography to yield the desired differentially protected spirocycle.
Caption: Synthetic workflow for a protected this compound.
Part 4: Application Protocol - In Vitro Evaluation
After synthesizing a library of this compound analogs, it is crucial to evaluate their biological activity and compare them to the original piperazine-containing compounds. Since piperazines are common in G-protein coupled receptor (GPCR) ligands, a competitive radioligand binding assay is a standard and robust method for determining binding affinity.[8][9]
Protocol 4.1: Competitive Radioligand Binding Assay for a Target GPCR
Objective: To determine the inhibitory constant (Ki) of a novel this compound analog against a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR.[10]
-
A specific radioligand for the target GPCR (e.g., [3H]-ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]
-
Test compounds (this compound analogs) and reference compound (original piperazine drug).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine, PEI, to reduce non-specific binding).[10]
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Incubation: Incubate the plate at a specified temperature (e.g., 25-37 °C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[10]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.[10]
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Conclusion
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for overcoming the limitations of the flexible piperazine ring. Its inherent rigidity, three-dimensional character, and favorable physicochemical properties can lead to compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles.[2][11] The synthetic tractability and the clear protocols for biological evaluation make the this compound scaffold an attractive and practical choice for modern drug discovery programs aiming to develop next-generation therapeutics.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Palladium-Catalyzed Domino Reactions for Spiro Scaffolds
Welcome to the Technical Support Center for the optimization of palladium-catalyzed domino reactions for the synthesis of spiro scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in the synthesis of these complex and valuable molecular architectures.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding palladium-catalyzed domino reactions for spiro scaffold synthesis.
Q1: My domino reaction is not proceeding, and I'm recovering my starting materials. What are the first things I should check?
A1: When a reaction fails to initiate, the primary suspects are the catalyst's activity, the inertness of the reaction atmosphere, and the purity of your reagents. Start by ensuring your palladium source is active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species; this process can sometimes be inefficient.[1] Ensure your reaction setup is scrupulously purged of oxygen, as O₂ can oxidize and deactivate the Pd(0) catalyst.[2] Finally, verify the purity and dryness of your solvent, base, and starting materials, as moisture and other impurities can poison the catalyst.[1][2]
Q2: I'm observing the formation of a black precipitate in my reaction. What is it, and how does it affect my reaction?
A2: The black precipitate is likely "palladium black," which consists of aggregated, catalytically inactive palladium nanoparticles.[2] Its formation is a common catalyst deactivation pathway and will lead to a significant drop in reaction rate and overall yield.[3] It is often caused by high temperatures, an insufficient ligand-to-palladium ratio, or the use of a ligand that fails to adequately stabilize the Pd(0) species.[4]
Q3: How do I choose the right ligand for my specific domino reaction?
A3: Ligand selection is critical and highly dependent on the specific transformation. For domino reactions involving challenging steps like C-H activation or the coupling of sterically hindered partners, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[4][5] These ligands help to stabilize the active palladium catalyst, promote oxidative addition, and facilitate the desired reductive elimination pathway.[5] It is often necessary to screen a small library of ligands to find the optimal choice for a new reaction.
Q4: What is the role of the base in these reactions, and how do I select an appropriate one?
A4: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[6][7] It also influences the overall reaction rate and can affect the stability of substrates and intermediates. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while organic bases like triethylamine (Et₃N) are also used.[6][8] The choice of base can be critical; for instance, in some domino Heck-direct C-H arylation reactions, K₂CO₃ has been found to be essential, with other bases giving only trace amounts of product.[9] The optimal base is best determined through experimental screening.
Q5: After my reaction is complete, how can I effectively remove residual palladium from my spirocyclic product?
A5: Removing residual palladium is crucial, especially for pharmaceutical applications, as strict limits are in place for heavy metal contaminants.[10] A multi-step approach is often most effective. Start by filtering the reaction mixture through a pad of Celite® to remove insoluble palladium black.[11] For soluble palladium species, column chromatography on silica gel is a common first step.[11] If further purification is needed, treatment with palladium scavengers, such as thiol-functionalized silica or activated carbon, can be very effective at reducing palladium levels to the low ppm range.[12][13][14]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Low to No Product Yield
A low or nonexistent yield is one of the most common frustrations in complex catalytic reactions. This guide will walk you through a systematic approach to identify and resolve the root cause.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Assess Reagent and Solvent Quality:
-
Problem: Trace impurities, especially water and oxygen, can poison the palladium catalyst.[1] Solvents should be of high purity and anhydrous. Bases should be freshly purchased or stored in a desiccator. Starting materials should be fully characterized and pure.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. If using solvents from a still, ensure proper maintenance. Degas solvents thoroughly before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. Use high-purity reagents and consider recrystallizing or re-purifying starting materials if their quality is in doubt.
-
-
Verify Catalyst and Ligand Integrity:
-
Problem: The palladium precatalyst may have degraded over time, or the ligand may be of poor quality. If using a Pd(II) source, in situ reduction to Pd(0) may be failing.[15]
-
Solution: Purchase fresh catalyst and ligands from a reputable supplier. Consider using modern, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for reliable generation of the active LPd(0) species. Store ligands and catalysts under an inert atmosphere and in a freezer to prolong their shelf life.
-
-
Ensure a Rigorously Inert Atmosphere:
-
Problem: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Even small leaks in your reaction setup can lead to catalyst oxidation and deactivation.
-
Solution: Ensure all glassware is oven- or flame-dried before assembly. Assemble the reaction apparatus while hot under a stream of inert gas. Use high-quality septa and seal all joints with vacuum grease. Before adding reagents, thoroughly purge the reaction vessel with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Systematic Optimization of Reaction Parameters:
-
Problem: The chosen ligand, solvent, base, or temperature may not be optimal for the specific substrates being used.
-
Solution: Conduct a systematic optimization screen. A Design of Experiments (DoE) approach can be highly efficient. If that is not feasible, vary one parameter at a time.
-
Ligand Screening: Test a panel of ligands with varying steric and electronic properties.[5]
-
Solvent Screening: Common solvents for these reactions include toluene, dioxane, and DMF.[16] The polarity of the solvent can significantly impact the reaction.[17]
-
Base Screening: Evaluate a range of inorganic and organic bases. The choice of base can be critical for success.[9]
-
Temperature and Concentration: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[4] Test a range of temperatures. Adjusting the concentration can also impact the reaction outcome.
-
-
Guide 2: Catalyst Deactivation (Palladium Black Formation)
The appearance of palladium black is a clear sign of catalyst deactivation. Here’s how to address it.
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Measures & Solutions |
| Insufficient Ligand Stabilization | The ligand is not bulky or electron-rich enough to prevent the Pd(0) intermediates from aggregating.[4] | - Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd). - Switch to a more sterically demanding and/or electron-donating ligand.[5] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of catalyst decomposition and aggregation.[4] | - Lower the reaction temperature. - If lower temperatures result in slow reaction rates, screen for a more active catalyst/ligand combination that operates under milder conditions. |
| High Catalyst Loading | A higher concentration of palladium can increase the likelihood of bimolecular decomposition pathways. | - Reduce the catalyst loading to the minimum effective level (e.g., start at 1-2 mol % and titrate down). |
| Use of "Jeffery Conditions" | In some cases, especially for Heck-type reactions, adding a tetraalkylammonium salt (e.g., n-Bu₄NCl) can stabilize the palladium catalyst and prevent aggregation, even under ligand-free conditions.[3][6] | - Add a tetraalkylammonium salt to the reaction mixture. |
Guide 3: Product Purification and Palladium Removal
Ensuring the purity of your final spirocyclic compound is paramount. This guide focuses on the effective removal of the palladium catalyst and other reaction byproducts.
Workflow for Product Purification
Caption: A general workflow for product purification.
Detailed Purification Protocols:
-
Protocol 1: Filtration through Celite®
-
Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a small plug of Celite® (diatomaceous earth) in a fritted glass funnel.
-
Pass the diluted reaction mixture through the Celite® plug.
-
Wash the plug with additional solvent to ensure complete recovery of the product. This will remove insoluble palladium black.[11]
-
-
Protocol 2: Palladium Removal with Thiol-Functionalized Silica
-
After initial purification (e.g., by column chromatography), dissolve the product in a suitable solvent.
-
Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. The amount will depend on the suspected level of palladium contamination.
-
Stir the mixture at room temperature for several hours.
-
Filter to remove the scavenger.
-
Concentrate the filtrate to obtain the purified product. This method is highly effective for removing soluble palladium species.[13]
-
-
Protocol 3: Palladium Removal Using Activated Carbon
-
Dissolve the crude or partially purified product in an appropriate solvent.
-
Add activated carbon (typically 5-10% by weight relative to the crude product).[12]
-
Stir the mixture at room temperature for 1-4 hours.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Concentrate the filtrate. Note: Activated carbon can sometimes adsorb the desired product, so it's advisable to perform a small-scale test first.[12]
-
Section 3: Experimental Protocols & Data
This section provides a representative experimental protocol and data tables to guide your reaction optimization.
General Protocol for a Palladium-Catalyzed Domino Heck/C-H Arylation for Spirooxindole Synthesis
This protocol is adapted from literature procedures and should be optimized for specific substrates.[9][18]
-
Reaction Setup:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-arylacrylamide substrate (1.0 equiv.), palladium acetate (Pd(OAc)₂, 0.025 equiv.), and the phosphine ligand (e.g., XPhos, 0.05 equiv.).
-
Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Add the base (e.g., K₂CO₃, 2.0 equiv.) to the tube.
-
Add anhydrous, degassed solvent (e.g., DMA) via syringe.
-
-
Reaction Execution:
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Influence of Reaction Parameters
The following tables summarize typical effects of varying reaction parameters on the yield of palladium-catalyzed domino reactions for spiro scaffolds, based on data from optimization studies.[8][9]
Table 1: Effect of Ligand on Yield
| Entry | Ligand | Yield (%) |
| 1 | XPhos | 85 |
| 2 | SPhos | 78 |
| 3 | P(t-Bu)₃ | 65 |
| 4 | PPh₃ | 20 |
| 5 | None | <5 |
Table 2: Effect of Base on Yield
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 82 |
| 3 | K₃PO₄ | 75 |
| 4 | NaOAc | 15 |
| 5 | Et₃N | <5 |
Table 3: Effect of Solvent on Yield
| Entry | Solvent | Yield (%) |
| 1 | DMA | 85 |
| 2 | Dioxane | 70 |
| 3 | Toluene | 62 |
| 4 | THF | 45 |
| 5 | MeCN | 30 |
Section 4: Mechanistic Overview
Understanding the catalytic cycle is key to rational troubleshooting. Below is a simplified representation of a domino Heck/C-H activation catalytic cycle.
Caption: A simplified catalytic cycle for a domino Heck/C-H activation reaction.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by intramolecular carbopalladation onto a tethered alkene. The resulting alkyl-palladium intermediate then undergoes an intramolecular C-H activation step to form a palladacycle. Finally, reductive elimination releases the spirocyclic product and a hydridopalladium(II) species, which is neutralized by the base to regenerate the Pd(0) catalyst.[18] Each step in this cycle has its own set of requirements, and failure at any stage can halt the entire process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. fiveable.me [fiveable.me]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing One-Step Diazaspiro[4.5]decane Synthesis
Welcome to the technical support center for the synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve yields and overcome common challenges in the one-step synthesis of these valuable scaffolds. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.
Section 1: Troubleshooting Common Synthesis Problems
This section addresses the most frequent issues encountered during the one-step synthesis of diazaspiro[4.5]decanes, providing a systematic approach to problem-solving.
Low or No Product Yield
One of the most common and frustrating challenges is a low or negligible yield of the desired diazaspiro[4.5]decane. This can stem from a variety of factors, from reagent quality to suboptimal reaction conditions.
Question: My one-step synthesis of a diazaspiro[4.5]decane is resulting in very low yields. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in one-step spirocyclization reactions are often multifactorial. A logical, step-by-step approach is crucial for identifying the root cause.
Below is a decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting low yields.
In-depth Causality and Solutions:
-
Reagent Quality and Stoichiometry: The purity of your starting materials is paramount. Impurities can act as catalyst poisons or lead to unwanted side reactions. For instance, in palladium-catalyzed domino reactions, the quality of the palladium source and ligands is critical.[1][2]
-
Actionable Advice: Always use freshly purified reagents and anhydrous solvents. Consider performing a small-scale reaction with a slight excess of one of the key reactants to push the equilibrium towards the product.
-
-
Reaction Conditions: Temperature and reaction time are deeply interconnected. Some cyclizations may require elevated temperatures to overcome activation energy barriers, while others might benefit from lower temperatures to enhance selectivity.[3]
-
Actionable Advice: Systematically screen temperatures, for example, from room temperature up to 80°C. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and to observe the formation of byproducts.
-
-
Catalyst Activity: For metal-catalyzed one-step syntheses, the activity of the catalyst is a common failure point.[4] Palladium catalysts, for example, can be sensitive to air and moisture.
-
Actionable Advice: If using a palladium catalyst, ensure it is handled under an inert atmosphere (e.g., argon or nitrogen). Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to find the most effective combination for your specific substrates.
-
Product Purification Challenges
The inherent basicity of the diazaspiro[4.5]decane core can make purification, particularly via silica gel chromatography, a significant hurdle.
Question: I have successfully synthesized my target diazaspiro[4.5]decane, but I'm struggling with purification. My compound streaks badly on silica gel TLC plates. What can I do?
Answer: The basic nitrogen atoms in the diazaspiro[4.5]decane skeleton interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance. There are several effective strategies to mitigate this issue.
| Method | Description | Advantages | Disadvantages |
| Basic Modifier in Eluent | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase.[5] | Simple to implement, often effective at improving peak shape. | Can be difficult to remove the modifier from the final product. |
| Alternative Stationary Phase | Use a more basic stationary phase like alumina, or consider reverse-phase chromatography. | Can provide excellent separation where silica fails. | May require significant method development. |
| Salt Formation | Convert the basic product into a salt (e.g., a hydrochloride salt) before purification or for final product isolation. | Salts are often crystalline and easier to handle and purify by recrystallization. | An additional reaction step is required. |
| Boc Protection | Temporarily protect one or both of the amine functionalities with a tert-butyloxycarbonyl (Boc) group.[5] | Reduces polarity and basicity, significantly improving chromatographic behavior. | Requires two additional synthetic steps (protection and deprotection). |
This protocol provides a general procedure for the Boc protection of amine functionalities, which can aid in purification.[5]
-
Dissolution: Dissolve the crude diazaspiro[4.5]decane in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC, staining with ninhydrin to visualize the free amine).
-
Workup: Dilute the reaction mixture with water and extract the Boc-protected product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Boc-protected product can now be purified by standard silica gel chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the one-step synthesis of diazaspiro[4.5]decanes?
A1: Competing side reactions are a primary cause of low yields.[5] The most prevalent include polymerization of starting materials, especially if they contain reactive functional groups, and the formation of tarry, unidentifiable byproducts. In some cases, incomplete cyclization can lead to the isolation of intermediates. Careful control of reaction temperature and reagent stoichiometry is key to minimizing these unwanted pathways.
Q2: How critical is the choice of solvent for my reaction?
A2: Solvent choice can be critical. It not only affects the solubility of your reagents but can also influence the reaction mechanism and the stability of intermediates. For instance, less polar solvents might favor more organized transition states, potentially leading to higher diastereoselectivity in some spirocyclization reactions.[3] It is advisable to screen a range of solvents with varying polarities.
Q3: My product is an oil and won't crystallize. How can I effectively isolate and handle it?
A3: If the free base of your diazaspiro[4.5]decane is an oil, converting it to a salt is a highly effective strategy.[5] Adding a solution of HCl in a solvent like ether or dioxane to your purified oil will often precipitate the hydrochloride salt, which is typically a stable, crystalline solid that is much easier to handle, weigh, and store.
Q4: Are there any specific safety precautions I should take when synthesizing these compounds?
A4: Standard laboratory safety practices should always be followed. Depending on the specific synthetic route, some reagents may be toxic or hazardous. For example, syntheses involving cyanides (like in a Strecker reaction to form a precursor) require extreme caution and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5][6] Always consult the Safety Data Sheet (SDS) for all reagents used in your synthesis.
Q5: How should I store my purified diazaspiro[4.5]decane compounds?
A5: Many amine-containing compounds, including diazaspiro[4.5]decanes, can be sensitive to air and moisture.[5] It is recommended to store them in a cool, dry place, away from light. For long-term storage, keeping them under an inert atmosphere (argon or nitrogen) in a tightly sealed container is good practice.
Section 3: Mechanistic Insights
Understanding the reaction mechanism is crucial for rational optimization. Below is a generalized workflow for a palladium-catalyzed one-step synthesis of a diazaspiro[4.5]decane derivative.
Caption: Generalized workflow for Pd-catalyzed synthesis.[1][2]
This domino reaction involves the highly regioselective formation of multiple carbon-carbon bonds in a single step, leading to the complex spirocyclic scaffold.[1][2] Understanding the individual steps of the catalytic cycle can help in troubleshooting issues related to catalyst deactivation or low reactivity.
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Selective Deprotection of Doubly Boc-Protected Spirodiamines
Welcome to the technical support center for the selective deprotection of doubly Boc-protected spirodiamines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring you can adapt and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the selective mono-deprotection of bis-Boc spirodiamines.
Q1: My reaction is incomplete. After the recommended reaction time, TLC and HPLC analysis show a significant amount of starting material remaining. What's going wrong?
A1: Incomplete deprotection is a common issue often related to insufficient acid strength or concentration, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Verify Reagent Quality: Ensure your acidic reagent (e.g., TFA, HCl in dioxane) has not degraded. Trifluoroacetic acid (TFA) is hygroscopic, and water contamination can reduce its efficacy. Use a fresh, unopened bottle or a properly stored reagent. Similarly, the concentration of HCl in dioxane can decrease over time.[1]
-
Increase Acid Stoichiometry: The kinetics of Boc deprotection can have a second-order dependence on the acid concentration.[2] If you are using catalytic amounts of a protic acid generated in situ, you may need to increase the equivalents. For reagents like TFA, increasing the concentration in the reaction solvent (e.g., from 25% to 50% in DCM) can significantly accelerate the reaction.[1]
-
Elevate the Temperature: While most Boc deprotections are run at room temperature, gently warming the reaction mixture (e.g., to 30-40 °C) can increase the rate. However, be cautious, as higher temperatures can also decrease selectivity and lead to the removal of both Boc groups. Monitor the reaction closely by TLC or HPLC if you choose to heat it.
-
Consider a Stronger Acid System: If milder acids are ineffective, you might need a stronger system. For instance, 4 M HCl in dioxane is a common and effective alternative to TFA.[1][3]
Q2: I'm struggling with selectivity. Instead of the mono-deprotected product, I'm obtaining a mixture of the desired product and the fully deprotected diamine. How can I favor mono-deprotection?
A2: Achieving selectivity is the core challenge. The key is to exploit the subtle differences in the reactivity of the two Boc-protected nitrogens, which are often influenced by the rigid, three-dimensional structure of the spirocyclic core.
-
The Principle of Steric Hindrance: The two nitrogen atoms in a spirodiamine are often in chemically non-equivalent environments. One may be more sterically encumbered than the other. The bulky tert-butyl group of the Boc protectorant is susceptible to acid-catalyzed cleavage, and steric accessibility plays a crucial role. The less hindered Boc group will typically be cleaved preferentially.
-
Fine-Tuning Reaction Conditions:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower (-15 °C) to slow down the reaction rate. This enhances the kinetic difference between the cleavage of the first and second Boc groups.
-
Use a Milder Acid or Lower Concentration: Instead of strong conditions like 50% TFA, try a more dilute solution (e.g., 10-20% TFA in DCM). Alternatively, milder acidic reagents like oxalyl chloride in methanol have been reported for selective deprotection.[4] Lewis acids such as ZnBr₂ have also been used for selective cleavage, particularly for secondary N-Boc groups in the presence of primary ones.[5]
-
Control Reaction Time: Carefully monitor the reaction's progress every 15-30 minutes using a validated analytical method (HPLC or TLC). Quench the reaction as soon as a significant amount of the desired mono-deprotected product has formed, before the di-deprotected product begins to appear in large quantities.
-
The following table provides a starting point for optimizing selectivity:
| Parameter | Condition for Higher Selectivity | Rationale |
| Temperature | 0 °C to -15 °C | Reduces reaction rate, amplifying kinetic differences. |
| Acid Conc. | Lower (e.g., 10-25% TFA) | Slows the deprotection of the second, more stable Boc group. |
| Reagent Choice | Milder Acids (e.g., Oxalyl Chloride) | May offer different selectivity profiles compared to strong acids.[4] |
| Monitoring | Frequent (every 15-30 min) | Allows for quenching the reaction at the optimal time point. |
Q3: I'm observing significant side-product formation, particularly a new spot on my TLC that isn't the starting material or the desired products. What could this be?
A3: Side-product formation often stems from the reactive intermediate generated during the deprotection process: the tert-butyl cation.[1]
-
Alkylation by the tert-Butyl Cation: The tert-butyl cation is a potent electrophile and can react with any nucleophiles present in your molecule or the reaction mixture. If your spirodiamine contains nucleophilic functional groups (e.g., indoles, phenols, thioethers), they can be alkylated.
-
Solution: Use a Scavenger: To prevent this, add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Anisole or Thioanisole: Used in concentrations of 2-5%.
-
Dithiothreitol (DTT): Effective for sulfur-containing compounds.
-
Triisopropylsilane (TIS): A versatile scavenger.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions regarding the selective deprotection of bis-Boc spirodiamines.
Q4: What are the fundamental principles governing the selective deprotection of two chemically similar Boc groups on a spirodiamine?
A4: Selectivity arises from differences in the ground-state stability of the two Boc groups and the stability of the transition states leading to their cleavage. The primary factors are:
-
Steric Hindrance: As discussed in Q2, the spirocyclic scaffold often creates distinct steric environments. The Boc group on the less sterically crowded nitrogen is more accessible to the acid catalyst and will typically be removed faster.
-
Electronic Effects & Basicity: The basicity (pKa) of the two nitrogen atoms can be different due to the geometry and electronic nature of the spirocyclic rings. The Boc group attached to the more basic nitrogen is often more labile to acid-catalyzed cleavage. This is because the initial protonation step, which is crucial for the deprotection mechanism, is more favorable at the more basic site.[1][6]
-
Solvent Effects: The choice of solvent can influence reaction rates and selectivity by affecting the solvation of the substrate and the intermediates. Protic solvents may participate in the reaction mechanism.
Q5: Which analytical methods are best for monitoring my reaction and confirming the product's identity?
A5: A combination of techniques is ideal for robust analysis.
-
Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative monitoring of reaction progress.[3]
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.
-
Visualization: The starting bis-Boc compound will be the least polar (highest Rf). The mono-deprotected product will be more polar (intermediate Rf), and the fully deprotected diamine will be the most polar (lowest Rf). Staining with ninhydrin is highly effective, as it will develop a colored spot for the primary or secondary amines of the products but not for the protected starting material.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion and the ratio of products. It is the gold standard for accurate monitoring.[3] A reverse-phase C18 column is commonly used with a gradient of water and acetonitrile containing a small amount of TFA (0.1%).
-
Mass Spectrometry (MS): MS is crucial for confirming the identity of the products.[7] You should observe the molecular ion peaks corresponding to the starting material, the mono-deprotected product (loss of 100.12 Da), and the di-deprotected product (loss of 200.24 Da).
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization.[7]
-
In ¹H NMR, the disappearance of one of the two characteristic ~9H singlets for the tert-butyl groups (around 1.4-1.5 ppm) is a clear indicator of successful mono-deprotection.
-
In ¹³C NMR, you would look for the disappearance of one set of signals for the Boc group carbons (~155 ppm for the carbonyl, ~80 ppm for the quaternary carbon, and ~28 ppm for the methyl carbons).[7]
-
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Deprotection with TFA
This protocol provides a starting point. Optimization of time, temperature, and TFA concentration is likely required for your specific substrate.
-
Dissolution: Dissolve the bis-Boc-protected spirodiamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a pre-prepared solution of 25% TFA in DCM (v/v) dropwise to the stirring solution.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress every 20-30 minutes by TLC or HPLC.[3]
-
Quenching: Once the desired ratio of mono-deprotected product to starting material is achieved, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-Boc spirodiamine from unreacted starting material and the di-deprotected by-product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Separation of Spirocyclic Compound Stereoisomers
Welcome to the technical support center for the stereoisomeric separation of spirocyclic compounds. As a Senior Application Scientist, I understand the unique and often formidable challenges these molecules present. Their inherent rigidity and complex three-dimensional structures, while advantageous in drug discovery for locking in specific pharmacophores, demand a nuanced and systematic approach to chiral separation.[1][2]
This guide is structured not as a rigid manual, but as a dynamic resource mirroring a conversation with an application scientist. We will delve into the causality behind experimental choices, troubleshoot common failures, and provide robust, self-validating protocols to empower your research.
Section 1: Foundational Concepts & Initial Strategy
Spirocycles possess at least one central carbon atom shared by two rings. This spiro-atom is often a stereocenter, leading to enantiomers. The fixed spatial arrangement of the rings can also result in diastereomers if other stereocenters are present. Unlike more flexible molecules, the conformational lock of spirocycles means that chiral recognition during separation is highly dependent on a precise fit with the chiral stationary phase (CSP).
FAQ: Where do I even begin? HPLC vs. SFC?
Question: I have a new racemic spirocyclic compound. Should I start with High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for method development?
Answer: This is a critical first decision. Both techniques are powerful, but they have distinct advantages based on your compound's properties and your ultimate goal (analytical vs. preparative).
-
Chiral High-Performance Liquid Chromatography (HPLC) remains a versatile and widely accessible starting point. It offers a broad range of chiral stationary phases (CSPs) and mobile phase systems (normal-phase, reversed-phase, polar organic).[3][4][5] Polysaccharide-based CSPs are a dominant choice and have shown high success rates for a wide variety of chiral compounds, including spirocycles.[6][7]
-
Chiral Supercritical Fluid Chromatography (SFC) is often superior for preparative-scale purification and for high-throughput screening.[8][9] Using supercritical CO₂ as the main mobile phase, SFC offers faster separations, significantly reduced organic solvent consumption (making it a "greener" technology), and often yields higher efficiency and resolution.[] The lower viscosity of the mobile phase allows for higher flow rates without prohibitive backpressure.
Decision Workflow:
Use the following decision tree to guide your initial choice.
Caption: Initial decision workflow for separation technique selection.
Section 2: Troubleshooting Guide for Chromatographic Separation
This section addresses the most common issues encountered during the method development for spirocycle stereoisomer separation.
FAQ 1: Poor or No Enantiomeric Resolution
Question: I'm screening my spirocycle on several polysaccharide columns (e.g., Chiralpak® series) in normal phase (Hexane/IPA), but I'm seeing a single peak or only a slight shoulder. What's going wrong?
Answer: This is a classic challenge. Poor resolution stems from insufficient differences in the binding energy between the two enantiomers and the chiral stationary phase. For rigid spirocycles, achieving the necessary "three-point interaction" can be tricky.
Causality & Troubleshooting Steps:
-
Re-evaluate Your Mobile Phase:
-
The Co-Solvent is Key: The alcohol (Isopropanol, Ethanol) in your mobile phase is not just a solvent; it's a competitor for binding sites on the CSP. If resolution is poor, systematically vary the co-solvent percentage. Start at 10% and screen at 5%, 15%, and 20%. Sometimes, a very subtle change is all that is needed.
-
Switch the Alcohol: The structure of the alcohol matters. If Isopropanol (IPA) fails, try Ethanol (EtOH). The slightly different size and hydrogen bonding capability of EtOH can dramatically alter selectivity.
-
-
Introduce an Additive (The "Magic Bullet"):
-
Acidic vs. Basic Compounds: Does your spirocycle have an acidic or basic functional group? Even weakly acidic/basic sites can cause peak tailing and interact non-productively with the CSP.
-
For Basic Analytes: Add a small amount of a basic additive like Diethylamine (DEA) or Butylamine to the mobile phase (typically 0.1%). This neutralizes acidic sites on the silica support and can dramatically improve peak shape and reveal hidden separation.
-
For Acidic Analytes: Add an acidic modifier like Trifluoroacetic Acid (TFA) or Acetic Acid (typically 0.1%). This protonates the analyte and prevents ionic interactions that can hinder chiral recognition.
-
-
Change the Separation Mode:
-
If normal phase fails, don't give up on the column. Many modern immobilized polysaccharide CSPs are robust enough for use in polar organic mode (e.g., 100% Methanol or Acetonitrile) or reversed-phase.[11] This completely changes the interaction mechanism and is often successful for more polar spirocycles.
-
-
Lower the Temperature:
-
Enantiomeric separations are driven by thermodynamic differences (ΔΔG) in binding. Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often increases the stability difference between the transient diastereomeric complexes, enhancing resolution.[12]
-
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
FAQ 2: My Separation is Not Reproducible
Question: I developed a great separation yesterday, but today the retention times have shifted and the resolution has decreased. What is happening?
Answer: Reproducibility issues in chiral chromatography are frustratingly common and often trace back to two culprits: column equilibration and "memory effects."
Causality & Troubleshooting Steps:
-
Insufficient Equilibration: Chiral stationary phases, especially in normal-phase mode, can take a long time to fully equilibrate with the mobile phase. A column that seems ready after 10-15 minutes may still be undergoing subtle surface changes.
-
Protocol: Always equilibrate your chiral column for at least 30-60 minutes with the mobile phase before the first injection. For very sensitive separations, some labs dedicate a column to a specific method to avoid re-equilibration issues.
-
-
Additive "Memory Effect": This is a significant issue, particularly with coated (non-immobilized) polysaccharide CSPs.[13][14] Additives, especially basic ones like DEA, can adsorb strongly to the stationary phase. If you run a method with an additive and then switch to one without it, the residual additive can leach out over subsequent runs, altering selectivity and retention.
-
Self-Validation: When developing a new method, always use a new or thoroughly cleaned column to avoid a false result based on the column's history.[13]
-
Solution: If you suspect a memory effect, you must thoroughly flush the column. For immobilized columns, you can use strong solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) to strip contaminants. Always follow the manufacturer's instructions for column regeneration. For coated columns, you are limited to compatible solvents like 100% IPA, which may not be sufficient to remove strongly adsorbed additives.
-
Table 1: Recommended Starting Screening Conditions
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Columns | Chiralpak® IA, IB, IC, ID, IE, IF | Same as HPLC; immobilized versions are preferred |
| Mobile Phase A | n-Hexane or Heptane | Supercritical CO₂ |
| Mobile Phase B | Isopropanol (IPA) and Ethanol (EtOH) | Methanol (MeOH) |
| Gradient/Isocratic | Screen with 10% and 20% B (Isocratic) | Screen with a fast gradient (e.g., 5% to 40% B in 5 min) |
| Additives | 0.1% DEA for basic analytes; 0.1% TFA for acidic analytes | 0.1% DEA or 20mM Ammonia in MeOH for basic analytes; 0.1% TFA for acidic analytes |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 3.0 mL/min (for 4.6 mm ID column) |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
Section 3: Protocol & Post-Separation Analysis
Experimental Protocol: Generic Chiral Column Screening
This protocol provides a step-by-step methodology for initial screening to find a suitable separation method.
-
Sample Preparation: Dissolve the racemic spirocyclic compound in the mobile phase or a compatible solvent (e.g., IPA, EtOH) at a concentration of approximately 1 mg/mL. Ensure the sample solvent is not stronger than the mobile phase to avoid peak distortion.
-
System Preparation:
-
Install the first chiral column to be screened (e.g., Chiralpak® IA).
-
Prime the pumps with the appropriate mobile phase solvents (e.g., Pump A: n-Hexane, Pump B: IPA).
-
Set the column oven temperature to 25°C.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:IPA) at 1.0 mL/min for at least 30 minutes. Monitor the baseline until it is stable.
-
Injection & Run: Inject 5 µL of the sample solution. Run the isocratic method for 15-20 minutes to ensure the compound elutes.
-
Evaluation:
-
No elution? Increase the percentage of the polar co-solvent (e.g., to 80:20 Hexane:IPA).
-
Single peak? The column/mobile phase combination is not selective.
-
Partial or full separation? This is a promising hit. Proceed to optimization by fine-tuning the co-solvent percentage and considering additives if peak shape is poor.
-
-
Screening Progression: If the first condition is unsuccessful, flush the column with 100% IPA before switching to the next mobile phase (e.g., one containing EtOH). Repeat steps 3-5 for each column and mobile phase combination outlined in Table 1.
FAQ 3: Confirming Absolute Configuration
Question: I've successfully separated my enantiomers and collected the fractions. How do I know which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer?
Answer: Chromatographic separation only tells you that you have two different components; it does not provide the absolute configuration. This must be determined by a separate analytical technique.
-
Single-Crystal X-Ray Crystallography: This is the unequivocal, gold-standard method for determining absolute configuration.[15][16][17] If you can grow a suitable crystal of one of the separated enantiomers, X-ray diffraction can provide the complete 3D structure, unambiguously assigning the stereochemistry.[18][19]
-
NMR Spectroscopy: While not typically used for ab initio determination of absolute configuration, Nuclear Magnetic Resonance (NMR) is essential for confirming relative stereochemistry, especially in diastereomers.[20] For enantiomers, chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum. Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity of protons, helping to elucidate the 3D structure of the molecule.[21][22]
-
Comparison to a Standard: If an enantiomerically pure standard of your compound is available, you can determine the elution order by spiking a small amount of the standard into your racemic sample and observing which peak increases in area.
References
- 1. scispace.com [scispace.com]
- 2. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 19. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 20. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 21. 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility and Crystallinity of Spirocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique challenges posed by spirocyclic compounds in drug discovery and development. Spirocycles, with their rigid, three-dimensional structures, offer exciting opportunities for exploring new chemical space and designing novel therapeutics with improved pharmacological profiles.[1] However, these same structural features can often lead to significant hurdles in achieving adequate solubility and obtaining crystalline material suitable for characterization and formulation.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in scientific principles and practical, field-proven insights.
Part 1: The Spirocyclic Challenge: Why Solubility and Crystallinity are Often Low
Spirocyclic compounds feature two rings connected by a single, shared spiroatom.[2] This unique arrangement imparts a high degree of conformational rigidity and a three-dimensional topology.[1] While beneficial for target binding and metabolic stability, these characteristics can also be the root cause of poor solubility and difficult crystallization. The rigid structure can lead to strong crystal lattice forces that are difficult to overcome during dissolution, and the non-planar nature of the molecules can frustrate efficient packing into a well-ordered crystal lattice.[3][4]
Part 2: Troubleshooting Guide: A Question & Answer Approach
This section is structured to address specific problems you may be encountering in the lab. Each question is followed by a detailed explanation of the underlying causes and a set of actionable steps to resolve the issue.
Solubility Enhancement
Question 1: My spirocyclic compound exhibits very low aqueous solubility. What are the initial steps I should take to improve it?
Answer:
Low aqueous solubility is a common challenge for spirocyclic compounds, often stemming from a combination of high lipophilicity and strong crystal lattice energy. A systematic, multi-pronged approach is often the most effective way to address this.
Initial Assessment and Rationale:
Before attempting to modify the compound or its formulation, it's crucial to understand the root cause of the low solubility. Is it "brick dust" (high melting point, strong crystal lattice) or "grease ball" (highly lipophilic)?[5] This initial characterization will guide your strategy.
Troubleshooting Workflow for Low Aqueous Solubility:
Caption: A workflow for troubleshooting low aqueous solubility of spirocyclic compounds.
Step-by-Step Experimental Protocols:
1. Salt Screening (for ionizable compounds):
Salt formation is often the first and most straightforward approach for ionizable compounds.[6][7] By creating a salt, you can significantly alter the physicochemical properties of the parent molecule, including its solubility and dissolution rate.[7]
-
Protocol:
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions with varying pKa values and physicochemical properties.
-
Salt Formation: Employ various crystallization techniques, such as slurry conversion, solvent evaporation, or anti-solvent addition, with a range of solvents.[7]
-
Characterization: Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) to confirm new crystalline forms, Differential Scanning Calorimetry (DSC) to determine thermal properties, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity.
-
Solubility Measurement: Determine the aqueous solubility of the most promising salt forms and compare it to the free form.
-
2. Cocrystallization:
If your compound is not ionizable or if salt formation does not yield the desired improvement, cocrystallization is an excellent alternative.[8][9] Cocrystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a coformer are held together by non-covalent interactions.[10]
-
Protocol:
-
Coformer Selection: Select a range of pharmaceutically acceptable coformers that can form hydrogen bonds with your spirocyclic compound.
-
Cocrystal Screening: Use methods like liquid-assisted grinding, slurry crystallization, or solvent evaporation to screen for cocrystal formation.[8]
-
Characterization: Use XRPD, DSC, and spectroscopy (FTIR, Raman) to identify and characterize new cocrystalline phases.
-
Performance Evaluation: Measure the solubility and dissolution rate of the cocrystals.
-
Question 2: My spirocyclic compound is non-ionizable and has poor solubility. What advanced formulation strategies can I employ?
Answer:
For non-ionizable compounds, or when salt/cocrystal strategies are insufficient, more advanced formulation techniques are required. The goal is often to create a high-energy, amorphous form of the drug or to increase the surface area available for dissolution.
Advanced Formulation Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in an amorphous state.[11][12] | Significant solubility enhancement, can be tailored for controlled release.[13][14] | Physically unstable (risk of recrystallization), potential for hygroscopicity.[11] |
| Particle Size Reduction | Increasing the surface area of the drug particles leads to a faster dissolution rate according to the Noyes-Whitney equation.[15] | Applicable to a wide range of compounds, relatively straightforward. | May not be sufficient for very poorly soluble compounds, risk of particle agglomeration.[5] |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can enhance its solubilization in the gastrointestinal tract.[16] | Can significantly improve bioavailability, protects the drug from degradation. | Can be complex to formulate and manufacture, potential for drug precipitation upon dilution. |
Step-by-Step Experimental Protocols:
1. Amorphous Solid Dispersion (ASD) Preparation:
-
Hot-Melt Extrusion (HME): This solvent-free process involves mixing the drug and a polymer at an elevated temperature and forcing the mixture through a die.[17][18][19]
-
Protocol:
-
Polymer Selection: Choose a suitable polymer based on its miscibility with the drug, glass transition temperature (Tg), and processing temperature.
-
Miscibility/Solubility Studies: Use DSC and hot-stage microscopy to assess the drug-polymer miscibility.
-
Extrusion: Process the drug-polymer blend through a hot-melt extruder at a temperature above the polymer's Tg.
-
Characterization: Confirm the amorphous nature of the dispersion using XRPD and DSC. Evaluate its dissolution performance.
-
-
-
Spray Drying: This technique involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent to form solid particles.[13][20][21]
-
Protocol:
-
Formulation Development: Select a suitable polymer and solvent system where both the drug and polymer are soluble.
-
Spray Drying Process: Atomize the solution into a hot drying gas, leading to rapid solvent evaporation and formation of the ASD.[22]
-
Particle Collection: Collect the dried particles using a cyclone separator.
-
Characterization: Verify the amorphous state and assess the dissolution behavior of the resulting powder.
-
-
Crystallinity Enhancement
Question 3: I am struggling to obtain single crystals of my spirocyclic compound for X-ray diffraction. What are the most effective crystallization methods to try?
Answer:
The rigid and often non-planar nature of spirocyclic compounds can make them challenging to crystallize.[3] A systematic screening of a wide range of conditions is key to success.
Troubleshooting Workflow for Crystallization:
Caption: A workflow for troubleshooting the crystallization of spirocyclic compounds.
Step-by-Step Experimental Protocols:
1. Systematic Solvent Screening:
-
Protocol:
-
Dissolve your compound in a small amount of a good solvent.
-
Aliquot the solution into multiple vials.
-
To each vial, add a different anti-solvent dropwise until turbidity is observed.
-
Allow the vials to stand undisturbed and observe for crystal growth.
-
2. Vapor Diffusion:
-
Protocol:
-
Dissolve your compound in a small volume of a relatively volatile solvent.
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent.
-
The anti-solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting crystallization.
-
3. Derivative Formation:
If the parent compound fails to crystallize, preparing a derivative can introduce functional groups that facilitate crystal packing.[23]
-
Protocol:
-
If your compound has a suitable functional group (e.g., a hydroxyl or amine), react it with a reagent known to promote crystallinity, such as p-bromobenzoyl chloride.
-
Purify the derivative.
-
Attempt to crystallize the derivative using the methods described above.
-
Question 4: My spirocyclic compound exists as multiple polymorphs. How do I identify the most stable form and ensure I am working with it consistently?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[24][25] Different polymorphs can have different solubilities, stabilities, and manufacturing properties.
Identifying the Most Stable Polymorph:
The most thermodynamically stable form will generally have the lowest solubility and the highest melting point.
-
Protocol for Polymorph Screening and Stability Assessment:
-
Polymorph Generation: Crystallize the compound under a wide variety of conditions (different solvents, temperatures, cooling rates) to generate as many polymorphic forms as possible.
-
Characterization: Use XRPD to identify the different crystal forms. Use DSC to determine their melting points and any phase transitions.
-
Stability Studies:
-
Slurry Conversion: Slurry a mixture of the identified polymorphs in a solvent in which they are sparingly soluble. Over time, the less stable forms will dissolve and recrystallize as the most stable form.
-
Competitive Slurry: Slurry a 1:1 mixture of two polymorphs and monitor the change in their relative proportions over time using XRPD.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the impact of the spiro center on crystal packing?
The spiro center imposes a rigid, non-planar geometry on the molecule. This can disrupt efficient crystal packing, leading to lower melting points and potentially higher solubility compared to planar analogs. However, it can also lead to the formation of complex, chiral crystal lattices.
Q2: Can I use computational tools to predict the solubility and crystallinity of my spirocyclic compounds?
Yes, computational tools can be valuable for predicting properties like solubility (from LogP and polar surface area calculations) and for understanding potential crystal packing motifs through crystal structure prediction algorithms. While not a replacement for experimental work, these tools can help guide your experimental design and prioritize compounds with more favorable properties.
Q3: My spirocyclic compound is amorphous and I want to keep it that way for formulation. How can I prevent it from crystallizing during storage?
To maintain the amorphous state, it's crucial to store the compound below its glass transition temperature (Tg) and at low humidity.[11] Formulating it as an amorphous solid dispersion with a high-Tg polymer can also inhibit recrystallization by reducing molecular mobility.[11][12]
Q4: Are there any specific analytical techniques that are particularly useful for characterizing spirocyclic compounds?
Due to their complex 3D structures, 2D NMR techniques like NOESY and ROESY are invaluable for determining the relative stereochemistry of spirocyclic compounds by identifying through-space correlations between protons on the different rings.[3] Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Spiro compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of hot melt extrusion for poorly water-soluble drugs: limitations, advances and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Spray drying formulation of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spray-dried Amorphous Solid Dispersions (ASD): Process, Carrier, and Applications [shpilotech.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Hot Melt Extrusion: Improving Solubility of Poorly Soluble Compounds - Patheon pharma services [patheon.com]
- 18. Hot Melt Extrusion and Solubilization - Sever Pharma Solutions [severpharmasolutions.com]
- 19. Melt extrusion with poorly soluble drugs - An integrated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SPRAY-DRIED DISPERSIONS - Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions [drug-dev.com]
- 21. upperton.com [upperton.com]
- 22. m.youtube.com [m.youtube.com]
- 23. reddit.com [reddit.com]
- 24. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Synthetic Pharmaceutical Products
Welcome to the Technical Support Center for the purification of synthetic products in the pharmaceutical industry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of active pharmaceutical ingredients (APIs) and intermediates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the most prevalent purification techniques: chromatography, crystallization, liquid-liquid extraction, and filtration. Our approach is grounded in scientific principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying causes.
Section 1: Chromatography
Chromatography is a cornerstone of purification in the pharmaceutical industry, prized for its high-resolution capabilities. However, its complexity can often lead to challenging issues. This section addresses common problems encountered during High-Performance Liquid Chromatography (HPLC) and Flash Chromatography.
Troubleshooting Guide: Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Tailing: Column overload, secondary interactions with active silanol groups, mismatched sample solvent and mobile phase.[1][2] | For Tailing: Reduce sample concentration or injection volume.[2][3] Use a highly deactivated (end-capped) column or add a competitive agent (e.g., triethylamine) to the mobile phase. Dissolve the sample in the mobile phase whenever possible.[2] |
| Fronting: Sample solvent stronger than the mobile phase, column collapse.[1] | For Fronting: Dilute the sample in a weaker solvent.[2] Replace the column if it has collapsed. | |
| Splitting: Partially clogged column frit, column void, co-elution of an impurity.[1][4] | For Splitting: Reverse-flush the column to dislodge particulates from the frit.[4] If a void is suspected, replace the column. Optimize the mobile phase to improve the resolution of co-eluting peaks. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature variations, column degradation, inconsistent flow rate.[3] | Ensure precise mobile phase preparation and thorough mixing.[3] Use a column oven for temperature control.[3] Replace the column if performance has degraded. Verify pump performance and check for leaks. |
| High Backpressure | Clogged column frit or tubing, precipitated sample or buffer in the system, column packing degradation. | Systematically isolate the source of the blockage by removing components (e.g., column, guard column) and observing the pressure. Reverse-flush the column.[4] Ensure sample and mobile phase components are fully dissolved. |
| Ghost Peaks | Contaminated mobile phase, carryover from previous injections, bleed from the column or system components.[1] | Use high-purity solvents and freshly prepared mobile phases.[2] Implement a robust needle wash protocol in the autosampler. Condition a new column properly before use. |
Frequently Asked Questions (FAQs): Chromatography
Q1: How do I choose the right column for my separation?
A1: The choice of column depends on the physicochemical properties of your analyte (e.g., polarity, size, charge) and the impurities you need to separate. Reversed-phase chromatography (e.g., C18, C8) is the most common technique for small molecules of moderate polarity. Normal-phase chromatography is suitable for very non-polar or very polar compounds that are not retained in reversed-phase. Chiral chromatography is essential for separating enantiomers, which is critical as enantiomers of a drug can have different pharmacological activities.[5][6]
Q2: What is the importance of degassing the mobile phase?
A2: Degassing the mobile phase is crucial to prevent the formation of air bubbles in the pump and detector, which can cause flow rate instability, baseline noise, and spurious peaks.[7] Common degassing methods include sonication, vacuum filtration, and helium sparging.
Q3: Can I reuse a chromatography column?
A3: Yes, columns can be reused multiple times if they are properly cared for. This includes using guard columns to protect the analytical column from strongly retained impurities, filtering all samples and mobile phases, and flushing the column with a strong solvent after each use.[2] Store columns in an appropriate solvent as recommended by the manufacturer.
Experimental Protocol: Flash Chromatography
This protocol outlines a general procedure for purifying a synthetic product using flash chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (appropriate particle size for flash chromatography)
-
Sand
-
Eluent (solvent system determined by TLC analysis)
-
Crude sample
-
Collection tubes/flasks
-
Pressurized air or nitrogen source
Procedure:
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.[8]
-
Allow the silica to settle, and then apply gentle pressure to pack the bed uniformly.[8]
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent.[9]
-
Carefully apply the sample to the top of the silica bed.[10]
-
Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the sample onto a small amount of silica gel and then adding this to the column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure to the top of the column to achieve a steady flow rate.[11]
-
Collect fractions in separate tubes.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Section 2: Crystallization
Crystallization is a powerful technique for purifying solid compounds, capable of yielding highly pure materials. The success of crystallization depends on a delicate balance of solubility, temperature, and solvent properties.
Troubleshooting Guide: Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | Solution is not supersaturated (too much solvent), compound is highly soluble at the cooling temperature, nucleation is inhibited.[12][13] | Concentrate the solution by evaporating some of the solvent.[12][13] Cool the solution to a lower temperature.[13] Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.[13][14] |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute, the compound is precipitating too quickly from a highly supersaturated solution. | Add more solvent to ensure the compound dissolves completely at the boiling point.[12] Use a solvent with a lower boiling point. Cool the solution more slowly to allow for ordered crystal lattice formation. |
| Poor Yield | Too much solvent was used, the compound has significant solubility in the cold solvent, premature crystallization during hot filtration.[12][15] | Reduce the amount of solvent used for dissolution.[15] Cool the solution to a lower temperature to minimize solubility. To recover more product, concentrate the mother liquor and cool again to obtain a second crop of crystals.[12] |
| Impure Crystals | Cooling the solution too quickly, trapping impurities in the crystal lattice, co-crystallization of impurities. | Allow the solution to cool slowly to promote the formation of a more ordered and pure crystal lattice.[4] Ensure the initial dissolution is at a temperature where impurities remain undissolved (if applicable for hot filtration). Consider recrystallizing the product a second time. |
Frequently Asked Questions (FAQs): Crystallization
Q1: How do I select a suitable solvent for crystallization?
A1: An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be easily removable after crystallization. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Q2: What is the purpose of a "second crop" of crystals?
A2: A "second crop" refers to the crystals obtained by concentrating the mother liquor (the solution remaining after the first filtration) and cooling it again.[12] This is done to increase the overall yield of the purified product. However, the second crop may be less pure than the first and may require a separate recrystallization.
Q3: What are polymorphs and why are they important in the pharmaceutical industry?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same drug can have different physical properties, including solubility, dissolution rate, and stability, which can significantly impact the drug's bioavailability and shelf-life.[16] Controlling polymorphism is a critical aspect of pharmaceutical development.
Experimental Protocol: Recrystallization
This protocol describes a general method for purifying a solid synthetic product by recrystallization.
Materials:
-
Crude solid product
-
Recrystallization solvent
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Section 3: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Vigorous shaking, presence of surfactants or particulate matter, similar densities of the two phases.[17][18] | To Prevent: Use gentle swirling or inverting of the separatory funnel instead of vigorous shaking.[17] To Break: Allow the mixture to stand for some time. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[17][19] Gently stir the emulsion with a glass rod. Filter the emulsion through a bed of Celite or glass wool.[19] |
| Poor Separation of Layers | Immiscible solvents not chosen correctly, high concentration of solute affecting solvent properties. | Ensure the chosen organic and aqueous phases are truly immiscible. Dilute the solution if high concentrations are suspected to be the cause. |
| Incorrect Layer is Discarded | Misidentification of the aqueous and organic layers. | To identify the layers, add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer. The organic layer's density relative to water will determine if it is the top or bottom layer (e.g., dichloromethane is denser than water, while ethyl acetate is less dense). |
| Low Recovery of Product | Incomplete extraction (insufficient number of extractions), product has some solubility in the undesired phase, pH of the aqueous phase is not optimal for the analyte. | Perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume. Adjust the pH of the aqueous phase to ensure the analyte is in its neutral form, which is typically more soluble in organic solvents. |
Frequently Asked questions (FAQs): Liquid-Liquid Extraction
Q1: How do I choose an appropriate extraction solvent?
A1: An ideal extraction solvent should have high solubility for the target compound and low solubility for impurities. It should be immiscible with the other phase (usually water), have a relatively low boiling point for easy removal, and be non-reactive with the compound of interest. Safety and environmental impact are also important considerations.
Q2: Why is it important to vent the separatory funnel?
A2: Venting is crucial to release pressure that can build up inside the separatory funnel, especially when using volatile solvents like diethyl ether or when an acid-base reaction produces a gas (e.g., CO2 from bicarbonate). Failure to vent can cause the stopper to be ejected, leading to loss of product and a potential safety hazard.
Q3: What is "salting out"?
A3: "Salting out" is the addition of a salt (like NaCl) to the aqueous phase to decrease the solubility of the organic compound in the aqueous layer, thereby promoting its transfer into the organic phase.[17] It can also help in breaking emulsions.
Experimental Protocol: Liquid-Liquid Extraction
This protocol details a general procedure for the extraction of a neutral organic compound from an aqueous solution.
Materials:
-
Separatory funnel
-
Aqueous solution containing the product
-
Immiscible organic solvent
-
Beakers or flasks for collection
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Setup:
-
Close the stopcock of the separatory funnel and support it in a ring stand.
-
Pour the aqueous solution containing the product into the separatory funnel.
-
-
Extraction:
-
Add the organic extraction solvent to the separatory funnel.
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it to release any pressure.
-
Gently rock or swirl the funnel for a few minutes to allow for the partitioning of the solute between the two phases.
-
Place the funnel back in the ring stand and allow the layers to separate completely.
-
-
Draining the Layers:
-
Remove the stopper.
-
Carefully drain the bottom layer into a clean flask.
-
Pour the top layer out through the top opening of the funnel to avoid re-contamination with any residual bottom layer near the stopcock.
-
-
Repeat Extraction:
-
Return the aqueous layer to the separatory funnel (if it was the bottom layer) and repeat the extraction with fresh organic solvent to maximize recovery.
-
-
Drying and Isolation:
-
Combine the organic extracts.
-
Add a drying agent to the combined organic extracts to remove any dissolved water.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent by distillation or rotary evaporation to isolate the purified product.
-
Section 4: Filtration
Filtration is a mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass. It is a critical step for isolating solid products and removing particulate impurities.
Troubleshooting Guide: Filtration
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow Filtration Rate | Clogged filter paper or membrane, fine particles blocking the pores, high viscosity of the filtrate.[20][21] | Use a filter paper with a larger pore size if appropriate for the particle size. Use a filter aid (e.g., Celite) to create a more permeable filter cake. Dilute the solution to reduce its viscosity. Increase the pressure differential across the filter (e.g., by using vacuum filtration). |
| Filter Clogging | High concentration of fine particles, formation of a dense, impermeable filter cake, aggregation of molecules on the filter surface.[22][23] | Implement a pre-filtration step to remove larger particles.[24] Optimize process parameters like temperature and pH to prevent aggregation.[22] For sterile filtration, ensure the solution is free of aggregates before the final filtration step.[22] |
| Passage of Solids Through the Filter | Tears in the filter paper, incorrect filter pore size, improper seating of the filter paper in the funnel. | Inspect the filter paper for any damage before use. Select a filter paper with a pore size appropriate for the particles being filtered. Ensure the filter paper is flat against the funnel surface and is wetted with the solvent before starting the filtration. |
| Product Contamination | Incomplete cleaning of filtration equipment, leaching of substances from the filter media. | Thoroughly clean all equipment between batches.[8] Use high-quality, chemically compatible filter media to prevent leaching. |
Frequently Asked Questions (FAQs): Filtration
Q1: What is the difference between gravity filtration and vacuum filtration?
A1: Gravity filtration relies on the force of gravity to pull the liquid through the filter paper and is typically used for separating a liquid from a solid when the liquid is the desired component (e.g., during hot filtration in recrystallization). Vacuum filtration uses a vacuum to create a pressure differential across the filter, significantly speeding up the filtration process. It is the preferred method for collecting a solid product.
Q2: What is a filter aid and when should I use it?
A2: A filter aid is an inert material, such as diatomaceous earth (Celite), that is used to form a porous layer on the filter paper. This prevents fine particles from clogging the filter paper, thereby increasing the filtration rate. It is particularly useful when filtering gelatinous or very fine precipitates.
Q3: What is a bubble point test?
A3: A bubble point test is a method used to determine the integrity of a membrane filter, particularly in sterile filtration applications. It measures the pressure required to force a gas through the wetted pores of the filter. A bubble point below the specified value indicates a breach in the filter.[25][26]
Experimental Protocol: Vacuum Filtration
This protocol outlines the standard procedure for isolating a solid product from a liquid using vacuum filtration.
Materials:
-
Buchner funnel and filter flask
-
Filter paper to fit the funnel
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Slurry of the solid product in its mother liquor
-
Cold rinse solvent
Procedure:
-
Setup:
-
Securely clamp the filter flask to a ring stand.
-
Place the Buchner funnel with a properly sized filter paper into the neck of the flask.
-
Connect the side arm of the flask to the vacuum source with thick-walled tubing.
-
-
Filtration:
-
Wet the filter paper with a small amount of the solvent to ensure it seals against the funnel.
-
Turn on the vacuum source.
-
Pour the slurry into the center of the funnel.
-
-
Washing:
-
Once most of the liquid has been pulled through, wash the solid cake with a small amount of cold rinse solvent to remove residual impurities.
-
Allow the vacuum to pull air through the cake for a few minutes to help dry the solid.
-
-
Product Recovery:
-
Disconnect the vacuum tubing from the flask before turning off the vacuum source to prevent backflow.
-
Carefully remove the funnel and transfer the filter cake to a watch glass for further drying.
-
Regulatory Context: Impurities in Pharmaceutical Products
The control of impurities is a critical aspect of pharmaceutical manufacturing and is strictly regulated by agencies like the FDA and through international guidelines such as those from the International Council for Harmonisation (ICH).
-
ICH Q3A(R2): Impurities in New Drug Substances provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis.[7][27][28][29] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[28]
-
ICH Q3B(R2): Impurities in New Drug Products is a complementary guideline that addresses impurities that are degradation products of the active ingredient or reaction products with excipients.[30][31]
Understanding and adhering to these guidelines is essential for ensuring the safety and efficacy of pharmaceutical products and for successful regulatory submissions.
Visualizing Purification Workflows
General Purification Workflow
Caption: A generalized workflow from synthesis to a purified product.
Decision Tree for Troubleshooting Emulsion Formation
Caption: A decision-making process for resolving emulsions in liquid-liquid extraction.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. pharmastate.academy [pharmastate.academy]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. How To [chem.rochester.edu]
- 11. How to set up and run a flash chromatography column. [reachdevices.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. homework.study.com [homework.study.com]
- 16. scribd.com [scribd.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. internationalfilterproducts.com [internationalfilterproducts.com]
- 21. midwestinstrument.com [midwestinstrument.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. criticalprocess.com [criticalprocess.com]
- 24. scribd.com [scribd.com]
- 25. pharmadekho.com [pharmadekho.com]
- 26. pharmadevils.com [pharmadevils.com]
- 27. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. database.ich.org [database.ich.org]
- 29. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 30. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 31. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
Technical Support Center: Optimizing Flash Chromatography for Diastereomer Separation of Spirocyclic Alcohols
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when separating diastereomers of spirocyclic alcohols using flash chromatography. As Senior Application Scientists, we have curated this guide to blend technical accuracy with practical, field-tested insights to empower you in your purification workflows.
Understanding the Challenge: The Nature of Spirocyclic Alcohol Diastereomers
Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent in natural products and medicinal chemistry, often exhibiting significant biological activity.[1] The introduction of one or more chiral centers, such as in spirocyclic alcohols, can result in the formation of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, which theoretically makes them separable by achiral chromatography techniques like flash chromatography.[2] However, the subtle differences in their three-dimensional structures often lead to very similar polarities and chromatographic behavior, making their separation a significant purification challenge.[3]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers face when approaching this separation.
Q1: Why is separating diastereomers of spirocyclic alcohols so difficult?
A: The difficulty arises from the minimal differences in the physical properties of the diastereomers.[2][4] Their similar three-dimensional arrangement often results in very close retention factors (Rf) on a TLC plate, making baseline separation in flash chromatography challenging to achieve without careful method optimization.[5]
Q2: Is normal-phase or reversed-phase flash chromatography better for this separation?
A: Both normal-phase (typically silica gel) and reversed-phase (e.g., C18) chromatography can be effective, and the choice is often empirical.[3][6] Normal-phase chromatography on unmodified silica is a common starting point for diastereomer separations.[7] However, for some spirocyclic alcohols, reversed-phase chromatography may offer different selectivity and achieve a better separation.[2][6] It is advisable to screen both techniques during method development.
Q3: Do I need a chiral stationary phase for separating diastereomers?
A: No, a chiral stationary phase is not typically required for separating diastereomers. Diastereomers are not mirror images and have different physical properties, allowing for separation on standard achiral stationary phases like silica gel or C18.[2] Chiral chromatography is primarily used for the separation of enantiomers.[8][9]
Q4: How can I quickly screen for a suitable mobile phase?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid mobile phase screening.[5] By testing various solvent systems, you can identify the conditions that provide the best separation between your diastereomeric spots. Aim for a solvent system that gives a good Rf value (typically between 0.2 and 0.5 for the lower-eluting spot) and maximizes the difference in Rf (ΔRf) between the two diastereomers.[10]
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your flash chromatography experiments.
Problem 1: Poor Resolution or Co-elution of Diastereomers
This is the most common issue, where the peaks of the two diastereomers overlap significantly or elute as a single broad peak.[3]
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Selectivity: The chosen solvent system may not be interacting differently enough with the two diastereomers.
-
Solution: Systematically screen a variety of solvent systems. In normal-phase, explore different combinations of a non-polar solvent (e.g., hexanes, heptane) with a more polar solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).[11] Sometimes, adding a small percentage of a third solvent with a different polarity, like methanol or isopropanol, can significantly alter selectivity.[4] For reversed-phase, adjusting the ratio of water to an organic modifier like acetonitrile or methanol can be effective.[12][13]
-
-
Inappropriate Stationary Phase: The stationary phase may not be providing enough interaction points for differential retention.
-
Solution: If silica gel is not providing adequate separation, consider other achiral stationary phases. Alumina can offer different selectivity.[10] For reversed-phase, different bonded phases (e.g., C8 vs. C18) can be explored.
-
-
Poor Column Packing or Overloading: An improperly packed column leads to band broadening, which diminishes resolution.[5] Overloading the column with too much sample will also cause peaks to broaden and merge.
-
Solution: Ensure your column is packed evenly without any channels or cracks. Reduce the sample load significantly. A good rule of thumb is to start with a load of 1-2% of the column's stationary phase weight.
-
-
Flow Rate is Too High: A high flow rate reduces the interaction time between the analytes and the stationary phase, which can decrease resolution.[5]
-
Solution: Try reducing the flow rate. This increases the residence time on the column, allowing for more equilibrium-driven separation.[5]
-
Problem 2: Peak Tailing
Peak tailing can obscure the separation of closely eluting diastereomers.
Possible Causes & Solutions:
-
Strong Sample-Stationary Phase Interactions: The spirocyclic alcohol's hydroxyl group can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing.
-
Solution: Add a small amount of a modifier to the mobile phase to compete for these active sites. For example, adding 0.1-1% of triethylamine can help when separating basic compounds, while a small amount of acetic acid can be beneficial for acidic compounds. For neutral alcohols, a small amount of methanol in a non-polar/moderately polar mobile phase can sometimes reduce tailing.
-
-
Sample Overload: As with poor resolution, overloading the column can lead to peak distortion.
-
Solution: Decrease the amount of sample loaded onto the column.
-
Problem 3: Compound is Unstable on Silica Gel
Some spirocyclic alcohols may be sensitive to the acidic nature of silica gel and can degrade during purification.[10]
Possible Causes & Solutions:
-
Acid-Catalyzed Degradation: The silanol groups on the silica surface can act as an acid catalyst.
-
Solution 1: Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a base like triethylamine. This is done by flushing the column with a solvent system containing a small percentage of the base before loading your sample.[11]
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.[10]
-
Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase Screening using TLC
-
Prepare Stock Solutions: Dissolve your crude spirocyclic alcohol mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 5-10 mg/mL.
-
Spot TLC Plates: Using a capillary spotter, apply a small spot of your sample solution to the baseline of several TLC plates.
-
Develop Plates: Place each TLC plate in a developing chamber containing a different mobile phase system. Start with common binary mixtures and vary the polarity.
-
Normal-Phase Screening Systems:
-
Hexane/Ethyl Acetate (9:1, 8:2, 7:3)
-
Hexane/Dichloromethane (1:1, 2:8, etc.)
-
Hexane/Diethyl Ether (9:1, 8:2, 7:3)
-
Toluene/Acetone (9:1, 8:2)[14]
-
-
-
Visualize and Analyze: After development, visualize the spots under UV light (if applicable) and/or by staining. Calculate the Rf value for each spot. The goal is to find a system that shows two distinct spots with the largest possible separation.
Protocol 2: Method Development for Flash Chromatography
-
Select Stationary Phase: Based on initial screening or prior knowledge, choose a stationary phase (e.g., silica gel).
-
Choose Mobile Phase from TLC Data: Select the mobile phase system that provided the best separation on TLC.
-
Determine Elution Strategy:
-
Isocratic Elution: If the ΔRf on TLC is large, a single solvent mixture (isocratic) may be sufficient.
-
Gradient Elution: For closely eluting diastereomers, a shallow gradient is often more effective.[5][14] Start with a mobile phase composition that results in a high Rf for both compounds and gradually increase the polarity. Many modern flash chromatography systems can automatically generate a gradient based on TLC data.[15]
-
-
Column Packing and Sample Loading:
-
Run the Separation and Fraction Collection: Start the run and collect fractions. Monitor the elution profile using the system's detector (e.g., UV) and/or by TLC analysis of the collected fractions.
-
Analyze Fractions: Combine the pure fractions of each diastereomer and confirm their purity by an appropriate analytical method (e.g., HPLC, NMR).
Data Presentation
Table 1: Example of Mobile Phase Screening Data for Spirocyclic Alcohol Diastereomers on Silica Gel TLC
| Mobile Phase System (v/v) | Rf (Diastereomer 1) | Rf (Diastereomer 2) | ΔRf | Comments |
| 80:20 Hexane:Ethyl Acetate | 0.35 | 0.32 | 0.03 | Poor separation |
| 90:10 Hexane:Ethyl Acetate | 0.25 | 0.20 | 0.05 | Better separation |
| 80:20 Hexane:Diethyl Ether | 0.40 | 0.38 | 0.02 | Poor separation |
| 95:5 Dichloromethane:Methanol | 0.30 | 0.22 | 0.08 | Promising separation |
Visualizations
Caption: Workflow for optimizing flash chromatography.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. santaisci.com [santaisci.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.mysagestore.com [cdn.mysagestore.com]
- 7. hplc.eu [hplc.eu]
- 8. azom.com [azom.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Preventing Racemization During Spiroimide Preparation
<_>
Welcome to the Technical Support Center for Stereocontrolled Spiroimide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of preparing chiral spiroimides. Racemization, the unintended formation of an equal mixture of enantiomers from a single enantiomer, is a critical challenge in the synthesis of these structurally complex molecules.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain the stereochemical integrity of your compounds throughout the synthetic process.
Understanding the Root of the Problem: Mechanisms of Racemization
Racemization during the preparation of spiroimides, which often involves the formation of an amide bond within a cyclic system, is primarily driven by the lability of the α-proton to the carbonyl group of the chiral starting material, typically an amino acid derivative.[3][4] The presence of a base, a common component in coupling reactions, can facilitate the abstraction of this proton, leading to the formation of a planar enolate or a related achiral intermediate.[3][5] Reprotonation of this intermediate can occur from either face with equal probability, resulting in a loss of stereochemical information.[1][6]
Another significant pathway, particularly in peptide and amide bond formation, is the formation of an oxazolone intermediate.[7][8] This occurs when the activated carboxylic acid of an N-acyl amino acid cyclizes. The oxazolone itself is prone to racemization, and its subsequent reaction with an amine nucleophile will yield a racemic product.
Key Factors Influencing Racemization:
-
Base Strength and Concentration: Stronger bases and higher concentrations increase the rate of α-proton abstraction.[4][9]
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[10]
-
Solvent Polarity: The solvent can influence the stability of the charged intermediates involved in racemization.[11]
-
Nature of the Activating/Coupling Reagent: The choice of coupling reagent significantly impacts the degree of racemization. Some reagents are inherently more prone to promoting side reactions like oxazolone formation.[8][12]
-
Steric Hindrance: Sterically hindered amino acids can sometimes be less prone to racemization, but their coupling can also be more challenging.[9]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding racemization in spiroimide synthesis.
Q1: My final spiroimide product is showing a complete loss of optical activity. What is the most likely cause?
A1: A complete loss of optical activity strongly suggests that racemization has occurred at a key stereocenter. The most common culprits are the reaction conditions used for the cyclization or amide bond formation step. Specifically, the combination of a strong base and/or high temperatures is a frequent cause. Re-evaluate your choice of base, coupling reagent, and reaction temperature.
Q2: I'm observing partial racemization (e.g., a low enantiomeric excess). What adjustments should I consider first?
A2: Partial racemization indicates that the conditions are suboptimal but not completely detrimental. The first parameters to investigate are typically the base and temperature. Consider switching to a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like diisopropylethylamine (DIPEA).[9] Lowering the reaction temperature, even to 0 °C or below, can significantly suppress the rate of racemization.
Q3: Which coupling reagents are best for minimizing racemization?
A3: The choice of coupling reagent is critical. While classic carbodiimides like DCC can be effective, they often require additives to suppress racemization.[9] Modern onium salt-based reagents are generally preferred for their efficiency and lower propensity to cause racemization.
| Coupling Reagent Class | Examples | Racemization Potential | Notes |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Often used with HOBt or HOSu to minimize racemization.[9] |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | Low to Moderate | PyAOP is generally considered superior to PyBOP® in suppressing racemization.[9] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU | Low | HATU and HCTU are highly effective and widely used for minimizing racemization.[9] |
| Ynamides | MYTsA, MYMsA | Very Low | These reagents show remarkable superiority in suppressing racemization.[7][13] |
| Other | T3P®, TFPN | Low | T3P® in combination with pyridine is a mild and effective system.[14] TFPN is a newer reagent showing excellent results.[12] |
Q4: Can the protecting group on my amino acid influence racemization?
A4: Yes, the N-terminal protecting group can play a role. For instance, in solid-phase peptide synthesis, the use of Fmoc (9-fluorenylmethyloxycarbonyl) can sometimes lead to aspartimide formation, a side reaction that can result in racemization.[15] While less common in solution-phase spiroimide synthesis, the electronic and steric nature of the protecting group can influence the acidity of the α-proton.
Q5: Is it possible to reverse racemization once it has occurred?
A5: Reversing racemization to regenerate a single enantiomer is generally not a feasible "in-pot" procedure. Once the racemic mixture is formed, you would typically need to perform a chiral resolution, which involves separating the enantiomers using techniques like chiral chromatography or diastereomeric salt formation. This adds significant time and cost to your synthesis, underscoring the importance of preventing racemization in the first place.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving racemization issues in your spiroimide preparations.
Scenario 1: Significant Racemization Observed During Amide Bond Formation/Cyclization
Symptoms:
-
Low or no optical rotation in the purified product.
-
Chiral HPLC or SFC analysis shows two peaks of nearly equal area for the enantiomers.
-
NMR analysis with a chiral solvating agent shows signals for both enantiomers.
Probable Causes & Solutions:
Detailed Troubleshooting Steps:
-
Base Selection:
-
Diagnosis: If you are using a strong base like DBU, or even DIPEA in high concentrations, this is a likely cause.
-
Action: Switch to a weaker tertiary amine base such as N-methylmorpholine (NMM) or sym-collidine.[9] Use the minimum stoichiometric amount required.
-
-
Temperature Control:
-
Diagnosis: Running the reaction at room temperature or elevated temperatures significantly increases the risk of racemization.[10]
-
Action: Perform the reaction at 0 °C. If racemization persists, try lowering the temperature further to -15 °C or -20 °C. Ensure the reaction is well-stirred to maintain a uniform temperature.
-
-
Coupling Reagent Evaluation:
-
Diagnosis: If you are using a carbodiimide like DCC without an additive, or a less robust coupling reagent, it may be promoting racemization.
-
Action: Switch to a modern onium salt reagent known for low racemization, such as HATU or HCTU.[9] Alternatively, for particularly sensitive substrates, consider specialized reagents like ynamides or T3P®.[7][14]
-
-
Reaction Time Optimization:
-
Diagnosis: Prolonged exposure to basic conditions, even if mild, can lead to gradual racemization.
-
Action: Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the time the product spends under potentially racemizing conditions.
-
Scenario 2: Use of a Chiral Auxiliary for Stereocontrol
Context: Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[16][17] Evans oxazolidinones and pseudoephedrine amides are common examples used in asymmetric synthesis.[16][] Racemization can still be an issue during the attachment or cleavage of the auxiliary, or in subsequent transformations.
Symptoms:
-
Diastereomeric ratio of the product is lower than expected.
-
The final product, after cleavage of the auxiliary, shows reduced enantiomeric excess.
Probable Causes & Solutions:
Detailed Troubleshooting Steps:
-
Auxiliary Attachment:
-
Diagnosis: If the starting acid is coupled to the auxiliary using standard peptide coupling reagents and a base, epimerization of the acid can occur before attachment.
-
Action: A more robust method is to convert the carboxylic acid to its acid chloride (e.g., using oxalyl chloride or thionyl chloride) and then react it with the auxiliary in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine at low temperatures.
-
-
Stereoselective Transformations (e.g., Alkylation):
-
Diagnosis: The formation of the enolate prior to alkylation is a critical step. If the temperature is not sufficiently low, or if the wrong base is used, racemization of the enolate can occur.
-
Action: For forming lithium enolates (common with Evans auxiliaries), use LDA or LiHMDS at -78 °C. For sodium enolates, use NaHMDS at -78 °C. Ensure the electrophile is added at this low temperature and the reaction is allowed to warm slowly only if necessary.
-
-
Auxiliary Cleavage:
-
Diagnosis: The conditions used to remove the chiral auxiliary can sometimes be harsh enough to cause racemization of the newly formed stereocenter in the product.
-
Action: Choose cleavage conditions known to be mild for your specific auxiliary. For example, Evans oxazolidinones are often cleaved with LiOH and hydrogen peroxide, which is generally a mild procedure. For pseudoephedrine amides, acidic or basic hydrolysis, or reductive cleavage might be employed; carefully screen these conditions to ensure the stereochemical integrity of your product is maintained.
-
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Spiroimide Formation using HATU
This protocol provides a starting point for the cyclization of a chiral amino acid derivative to form a spiroimide, minimizing the risk of racemization.
-
Preparation: Dissolve the chiral amino acid precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or MeCN) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add a non-nucleophilic base such as N-methylmorpholine (NMM) (2.0-2.2 eq). Stir for 5-10 minutes. In a separate flask, dissolve HATU (1.1-1.2 eq) in the same anhydrous solvent and add this solution to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid heating.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Analysis: Determine the enantiomeric excess of the purified spiroimide using chiral HPLC or SFC.
By systematically addressing the factors that contribute to racemization and implementing the strategies outlined in this guide, researchers can significantly improve the stereochemical outcomes of their spiroimide preparations, leading to more efficient and successful synthetic campaigns.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. creation.com [creation.com]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bachem.com [bachem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. books.rsc.org [books.rsc.org]
- 12. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. york.ac.uk [york.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 2,7-Diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, prized for its inherent three-dimensionality which can lead to improved pharmacological properties.[1][2] However, scaling up the synthesis of its derivatives presents unique challenges, from managing protecting groups to controlling stereochemistry and ensuring product purity.[3][4] This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: Several strategies exist, with the choice depending on the desired substitution pattern and available starting materials. Common approaches include:
-
Multi-component reactions: Reactions like the Bucherer-Bergs or Strecker synthesis can provide a rapid entry to related spiro-hydantoin or amino-nitrile precursors.[5]
-
Intramolecular cyclization: This is a powerful method where a pre-existing ring acts as a template for forming the second ring.[1]
-
Domino reactions: One-pot syntheses involving multiple bond-forming events, such as palladium-catalyzed domino reactions, can efficiently construct the spirocyclic core.[6][7]
-
Reductive amination: This versatile reaction can be used to form the second ring or to introduce substituents on the nitrogen atoms.[8][9][10]
Q2: I am having trouble with the selective protection of one of the two nitrogen atoms. What strategies can I use?
A2: Achieving selective mono-protection of diamines is a common challenge.[11] The choice of protecting group and the reaction conditions are critical.
-
Orthogonal Protecting Groups: Employing protecting groups that can be removed under different conditions is essential for selectively manipulating the two amine functionalities.[12][13] For example, using a Boc group (acid-labile) and a Cbz or Fmoc group (hydrogenolysis or base-labile, respectively) allows for sequential deprotection.[13]
-
pH Control: A facile method for mono-Boc protection involves the sequential addition of one equivalent of HCl followed by one equivalent of (Boc)₂O. The initial protonation of one amine group deactivates it towards acylation.[11]
-
Steric Hindrance: If the two nitrogen atoms are in different steric environments, this can sometimes be exploited to achieve selective protection of the less hindered amine.
Q3: My final product is difficult to purify. What are the best practices for purifying these polar, basic compounds?
A3: The polar and basic nature of this compound derivatives can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.[5]
-
Modified Silica Gel Chromatography: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to suppress tailing and improve separation.[5] Alternatively, using a different stationary phase like alumina can be effective.
-
Reverse-Phase HPLC: This is a powerful technique for purifying polar compounds. Optimizing the gradient of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) to ensure protonation of the amines, can provide excellent separation.[5]
-
Salt Formation: Converting the basic product to a salt (e.g., a hydrochloride salt) can facilitate crystallization and handling, often leading to a significant increase in purity.[5][14]
Troubleshooting Guides
This section provides detailed guidance on specific problems that may arise during the synthesis of this compound derivatives.
Problem 1: Low Yield in the Spirocyclization Step
The formation of the quaternary spirocenter is often the most challenging step in the synthesis.[1] Low yields can be attributed to several factors.
| Potential Cause | Troubleshooting Steps & Explanation |
| Steric Hindrance | The formation of the spirocyclic core can be sterically demanding. Increasing the reaction temperature and/or pressure might be necessary to overcome the activation energy barrier. However, be mindful of potential decomposition of starting materials or intermediates at higher temperatures.[3] |
| Suboptimal Reaction Conditions | Systematically vary the reaction parameters, including solvent, temperature, reaction time, and catalyst (if applicable). For instance, in palladium-catalyzed reactions, the choice of ligand can significantly impact the yield.[6][7] |
| Side Reactions | Competing side reactions, such as polymerization or the formation of undesired byproducts, can reduce the yield of the desired spirocycle.[5] Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts and adjust the reaction conditions accordingly. For example, running the reaction at a lower concentration might disfavor intermolecular side reactions. |
| Poor Quality of Reagents | Ensure that all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. Impurities in starting materials can inhibit catalysts or lead to unwanted side reactions. |
Problem 2: Incomplete or Sluggish Reductive Amination
Reductive amination is a key transformation for either forming the spirocyclic ring or for functionalizing the nitrogen atoms.[8][15]
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Imine Formation | The formation of the imine intermediate is pH-dependent and is often favored under weakly acidic conditions.[8] Adding a catalytic amount of a mild acid, such as acetic acid, can accelerate this step. The removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can also drive the equilibrium towards imine formation. |
| Choice of Reducing Agent | The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used as they are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound.[10] If the reaction is sluggish, consider using a more reactive borohydride reagent, but be aware of the potential for reduction of the starting aldehyde or ketone. |
| Catalyst Deactivation (for catalytic reductive amination) | In catalytic reductive aminations, the catalyst (e.g., palladium, platinum, or nickel) can be poisoned by impurities in the starting materials or solvent.[8] Ensure high purity of all components and consider using a catalyst scavenger to remove any potential poisons. |
Problem 3: Difficulty in Removing a Protecting Group
The choice of protecting group strategy is crucial for the successful synthesis of complex molecules.[13] Issues with deprotection can halt a synthetic sequence.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Deprotection | If the deprotection reaction is not going to completion, consider increasing the reaction time, temperature, or the equivalents of the deprotecting reagent. For acid-labile groups like Boc, using a stronger acid like HCl in dioxane instead of TFA in DCM might be more effective.[14] |
| Protecting Group is Incompatible with the Substrate | In some cases, the conditions required for deprotection may lead to the degradation of the substrate. If this occurs, it is necessary to redesign the synthetic route with a different, more suitable protecting group that can be removed under milder conditions.[12] |
| Catalyst Poisoning (for hydrogenolysis) | For protecting groups like Cbz or benzyl that are removed by catalytic hydrogenolysis, the catalyst (e.g., Pd/C) can be poisoned by sulfur-containing compounds or other functional groups in the molecule. Increasing the catalyst loading or using a different catalyst may be necessary. |
Problem 4: Poor Diastereoselectivity
Controlling the stereochemistry at the spirocenter and other stereocenters in the molecule is often a significant challenge.[16]
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[16] |
| Choice of Reagents and Catalysts | The choice of reagents and catalysts can have a profound impact on the stereochemical outcome of a reaction. For example, in asymmetric syntheses, the use of a chiral auxiliary or a chiral catalyst is essential for controlling the absolute stereochemistry.[17] In some cases, a bulkier reagent may favor the formation of one diastereomer over another due to steric interactions. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the diastereoselectivity of the reaction. It is worthwhile to screen a range of solvents to optimize the diastereomeric ratio. |
Visualizing Key Processes
Decision Tree for Troubleshooting Low Yield in Spirocyclization
Caption: A decision-making workflow for troubleshooting low yields in spirocyclization reactions.
General Workflow for Orthogonal Protection Strategy
Caption: A simplified workflow illustrating an orthogonal protection strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
addressing thermal and chemical instability of spirocyclic alcohols during purification
Welcome to the technical support center for the purification of spirocyclic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules. The inherent ring strain and stereochemical complexity of spirocyclic systems, combined with the reactivity of the hydroxyl group, often lead to unexpected instability during routine purification. This guide provides in-depth technical advice to help you navigate these challenges and ensure the integrity of your compounds.
I. Understanding the Instability of Spirocyclic Alcohols
Spirocyclic alcohols are prone to degradation and rearrangement, particularly under acidic or thermal stress. The primary culprit in many purification woes is the stationary phase itself. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidity can be sufficient to catalyze a variety of unwanted side reactions.
Key Degradation Pathways:
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Acid-Catalyzed Dehydration: Tertiary alcohols, common in spirocyclic structures, are particularly susceptible to dehydration to form alkenes, often as a mixture of isomers. This process is initiated by the protonation of the hydroxyl group by the acidic silica surface, followed by the loss of water to form a carbocation intermediate.
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Wagner-Meerwein Rearrangements: The carbocation intermediate formed during dehydration can undergo skeletal rearrangements to form more stable carbocations. In spirocyclic systems, this can lead to ring expansion or contraction, fundamentally altering the carbon skeleton of your target molecule.[1][2]
-
Pinacol Rearrangement: In cases where a 1,2-diol is present in the spirocyclic structure, acidic conditions can induce a pinacol rearrangement, leading to the formation of a ketone or aldehyde.
To visually represent a potential acid-catalyzed degradation pathway for a spirocyclic alcohol on a silica gel surface, consider the following diagram:
Caption: Figure 1: Potential Acid-Catalyzed Degradation on Silica Gel.
II. Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during the purification of spirocyclic alcohols.
Scenario 1: Product Degradation on a Standard Silica Gel Column
-
Question: I am purifying a spirocyclic tertiary alcohol using flash chromatography with a standard silica gel column and a hexane/ethyl acetate solvent system. My TLC analysis of the crude material shows a clean spot, but after the column, I see multiple new spots, and my yield of the desired product is very low. What is likely happening?
-
Answer: The symptoms you describe strongly suggest on-column degradation catalyzed by the acidic nature of the silica gel. The new spots are likely a mixture of dehydration products (alkenes) and rearranged isomers resulting from a Wagner-Meerwein rearrangement of the carbocation intermediate.
Troubleshooting Steps:
-
Neutralize the Silica Gel: The most direct approach is to deactivate the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a basic modifier, such as triethylamine (TEA), into your eluent. A common starting point is 0.1-1% TEA in your mobile phase.
-
Use an Alternative Stationary Phase: If neutralization is insufficient or if your compound is also base-sensitive, consider using a less acidic or neutral stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for acid-sensitive compounds. Ensure you are using neutral or basic alumina, as acidic alumina will cause the same degradation problems.
-
Florisil®: A magnesium silicate adsorbent that is generally considered neutral and can be a good option for the purification of sensitive compounds.
-
-
Reverse-Phase Chromatography: If your spirocyclic alcohol has sufficient polarity to be soluble in aqueous-organic mixtures, reverse-phase chromatography is an excellent alternative. The mobile phases (typically water/acetonitrile or water/methanol) are generally neutral, and the C18-silica stationary phase is much less likely to cause acid-catalyzed degradation.
-
Scenario 2: Difficulty Separating Stereoisomers
-
Question: My spirocyclic alcohol exists as a pair of diastereomers. On a standard silica gel column, they co-elute, and I cannot achieve baseline separation. How can I improve the resolution?
-
Answer: The separation of diastereomers of spirocyclic alcohols can be challenging due to their similar polarities. Here are several strategies to improve resolution:
-
Optimize Your Normal Phase System:
-
Solvent System: Systematically screen different solvent systems. Sometimes, switching from ethyl acetate to other solvents like diethyl ether or dichloromethane can alter the selectivity and improve separation.
-
Gradient Elution: A shallow gradient can often resolve closely eluting compounds more effectively than an isocratic elution.
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of stereoisomers and is considered a "green" alternative to normal and reverse-phase chromatography. It uses supercritical CO2 as the main mobile phase, often with a small amount of an alcohol co-solvent (e.g., methanol or ethanol). The low viscosity and high diffusivity of the mobile phase in SFC can lead to very high-resolution separations.[3]
-
Chiral Chromatography: If you are trying to separate enantiomers, you will need to use a chiral stationary phase (CSP). There are many different types of CSPs available, and screening a few is often necessary to find one that provides good separation for your specific compound.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to pack a column with neutralized silica gel?
A1: When using triethylamine (TEA) in your mobile phase to neutralize the silica, it is best to pre-treat the silica. You can do this by making a slurry of the silica gel in your starting eluent that already contains the desired concentration of TEA. Let the slurry stand for about 10-15 minutes before packing the column. This ensures that the silica is thoroughly neutralized before your compound is loaded.
-
Q2: Can I use reverse-phase chromatography for a very non-polar spirocyclic alcohol?
A2: Reverse-phase chromatography is most effective for moderately polar to polar compounds that are soluble in water/organic mixtures. If your spirocyclic alcohol is very non-polar, it may be too strongly retained on a C18 column, requiring very high percentages of organic solvent to elute, which can lead to poor peak shape and resolution. In such cases, normal-phase chromatography on a neutralized stationary phase or SFC would be more appropriate.
-
Q3: My spirocyclic alcohol is thermally labile. Are there any purification techniques I should avoid?
A3: If your compound is thermally sensitive, you should avoid purification methods that involve heat. This includes distillation, even under reduced pressure, as localized heating can still cause degradation. When removing solvent after chromatography, use a rotary evaporator at low temperature and avoid prolonged heating.
-
Q4: How can I tell if my spirocyclic alcohol is degrading during purification?
A4: The best way to monitor for degradation is to take a small aliquot of your crude material, dissolve it in a neutral solvent (like dichloromethane), and spot it on a TLC plate. Then, spot the fractions from your column on the same plate. If you see new spots in your column fractions that were not present in the crude material, it is a strong indication of on-column degradation. You can also take a small amount of your crude material, mix it with a small amount of silica gel in a vial with your eluent, and let it sit for an hour. Then, filter and run a TLC of the solution. If new spots appear, this confirms that the silica is causing degradation.
IV. Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel for Flash Chromatography
-
Determine the appropriate eluent system for your compound using TLC, aiming for an Rf of 0.2-0.3 for the target compound.
-
Prepare the eluent by adding 0.5% (v/v) triethylamine (TEA) to the pre-mixed solvent system. For example, for 500 mL of 20% ethyl acetate in hexane, add 2.5 mL of TEA.
-
Weigh the required amount of silica gel in a beaker.
-
Create a slurry by adding the TEA-containing eluent to the silica gel until a pourable consistency is achieved.
-
Let the slurry sit for 15-20 minutes , stirring occasionally. This allows the TEA to neutralize the acidic sites on the silica.
-
Pack the column with the slurry as you normally would.
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Run the column using the eluent containing 0.5% TEA.
Protocol 2: General Workflow for Method Development in Reverse-Phase HPLC
This protocol provides a starting point for developing a purification method for a polar spirocyclic alcohol.
Caption: Figure 2: Reverse-Phase HPLC Method Development Workflow.
Step-by-Step Guide:
-
Solubility Test: Ensure your compound is soluble in a mixture of water and a water-miscible organic solvent like acetonitrile (MeCN) or methanol (MeOH).
-
Initial Analytical Screen:
-
Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Run a generic gradient, for example, 5% B to 95% B over 15 minutes.
-
Detection: Use a UV detector at an appropriate wavelength.
-
-
Evaluate the Chromatogram:
-
Retention: Does your compound retain on the column? If it elutes in the void volume, it is too polar for these conditions.
-
Peak Shape: Is the peak symmetrical? Tailing or fronting can indicate secondary interactions or that the compound is ionized.
-
-
Optimization:
-
Poor Peak Shape: If the peak shape is poor, consider adding a modifier to the mobile phase. For acidic compounds, 0.1% formic acid or acetic acid can improve peak shape. For basic compounds, 0.1% ammonium hydroxide or triethylamine can be beneficial.
-
Poor Resolution: Adjust the gradient slope. A shallower gradient will provide better resolution between closely eluting peaks.
-
-
Scale-Up to Preparative Chromatography: Once you have an optimized analytical method, you can scale it up to a preparative column with the same stationary phase, adjusting the flow rate and injection volume accordingly.
V. Summary of Purification Strategies
The table below summarizes the recommended purification techniques based on the properties of your spirocyclic alcohol.
| Compound Properties | Recommended Primary Technique | Alternative Techniques | Key Considerations |
| Acid-sensitive, Non-polar | Normal-phase with neutralized silica | Normal-phase with alumina (neutral/basic) | Use TEA or another base to neutralize silica. |
| Acid-sensitive, Polar | Reverse-phase HPLC | Supercritical Fluid Chromatography (SFC) | RP-HPLC offers a neutral pH environment. SFC is excellent for isomer separation. |
| Base-sensitive | Normal-phase with standard silica | Reverse-phase HPLC with acidic modifier | Avoid basic modifiers and basic alumina. |
| Thermally Labile | All chromatographic methods | - | Avoid distillation. Use low temperatures for solvent removal. |
| Diastereomers | Supercritical Fluid Chromatography (SFC) | Optimized normal or reverse-phase HPLC | SFC often provides superior resolution for stereoisomers. |
By understanding the inherent instabilities of spirocyclic alcohols and employing the appropriate purification strategies, you can minimize degradation and successfully isolate your target compounds with high purity.
VI. References
-
Huang, J., & Frontier, A. J. (2007). Development of a Nazarov cyclization/Wagner−Meerwein rearrangement sequence for the stereoselective synthesis of spirocycles. Journal of the American Chemical Society, 129(26), 8060–8061. --INVALID-LINK--
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Huang, J., & Frontier, A. J. (2007). Development of a Nazarov cyclization/Wagner-Meerwein rearrangement sequence for the stereoselective synthesis of spirocycles. Journal of the American Chemical Society, 129(26), 8060–8061. --INVALID-LINK--
-
Sarker, S. D., & Nahar, L. (2013). Chapter 9: Isolation and Purification of Natural Products. In Natural Products Isolation. Humana Press.
-
Wikipedia contributors. (2023). Wagner–Meerwein rearrangement. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Grokipedia. (n.d.). Wagner–Meerwein rearrangement. In Grokipedia. Retrieved from --INVALID-LINK--
-
Teledyne ISCO. (n.d.). Can you Purify Natural Products with SFC?--INVALID-LINK--
-
Waters Corporation. (n.d.). Using Convergence Chromatography for Natural Product Analysis and Purification. --INVALID-LINK--
-
Silver, J. (2022, April 13). Chromatography and Natural Products Purification [Video]. YouTube. --INVALID-LINK--
-
Saha, A., et al. (n.d.). Rearrangements in Organic Chemistry.
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Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications. --INVALID-LINK--
-
Biotage. (n.d.). Reversed-Phase Flash Purification. --INVALID-LINK--
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MilliporeSigma. (n.d.). Reversed Phase Chromatography. --INVALID-LINK--
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Boyd, S., & Vanderwal, C. D. (2022). Synthesis of Highly Congested Tertiary Alcohols via the[4][4] Radical Deconstruction of Breslow Intermediates. Journal of the American Chemical Society, 144(13), 5769–5775.
-
ResearchGate. (2024). How to purify tertiary alcohol?--INVALID-LINK--
-
Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. --INVALID-LINK--
-
Chrom Tech, Inc. (2023, October 20). Reverse Phase Chromatography Techniques. --INVALID-LINK--
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ResearchGate. (2017). What is the standard procedure for Reverse Phase column chromatography?--INVALID-LINK--
-
Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol. --INVALID-LINK--
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MacMillan, D. W. C., et al. (2022). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3)–C(sp3) Cross-Coupling of Two Native Functional Groups. Journal of the American Chemical Society, 144(11), 4856–4863.
-
ResearchGate. (n.d.). Degradation of β-lactam antibiotics. --INVALID-LINK--
-
ResearchGate. (n.d.). Degradation of beta-lactam antibiotics. --INVALID-LINK--
-
ResearchGate. (n.d.). Degradation of β β-lactam antibiotics. --INVALID-LINK--
-
PubChem. (n.d.). Spiro[4.5]decan-1-ol. --INVALID-LINK--
-
Saitoh, T., et al. (2016). Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay. Journal of Hazardous Materials, 319, 12–19.
-
Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684–1695.
-
PubChem. (n.d.). Spiro[4.5]decan-1-one, 6-hydroxy-. --INVALID-LINK--
-
PubChem. (n.d.). Spiro[4.5]decan-1-one. --INVALID-LINK--
-
Spring, D. R., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(12), 4563–4567.
-
ResearchGate. (2016). How to purify esterefication product?--INVALID-LINK--
-
Sarpong, R., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. The Journal of Organic Chemistry, 88(20), 14489–14495.
-
The Organic Chemistry Tutor. (2020, July 22). Tertiary Alcohols in 3 minutes | Retrosynthetic Analysis | Organic Chemistry [Video]. YouTube. --INVALID-LINK--
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Li, J., et al. (2020). Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4,n]alkyl[b]indoles. Organic Letters, 22(7), 2849–2853.
-
ChemicalBook. (n.d.). Spiro[4.5]decan-1-one CAS#: 4728-91-0. --INVALID-LINK--
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ABI Chem. (n.d.). spiro[4.5]decan-1-ol;17347-63-6. --INVALID-LINK--
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Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric catalysis for the synthesis of spirocyclic compounds. ACS Catalysis, 3(4), 540–553.
References
improving the efficiency of intramolecular aza-Michael reactions in spirocycle synthesis
Welcome to the technical support center for the synthesis of spirocycles via intramolecular aza-Michael reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization strategy. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering explanations grounded in reaction mechanism and practical experience.
Question 1: My intramolecular aza-Michael reaction is not proceeding to completion, resulting in low yield of the desired spirocycle. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in an intramolecular aza-Michael reaction for spirocycle synthesis can stem from several factors related to the nucleophilicity of the nitrogen, the electrophilicity of the Michael acceptor, and the overall reaction kinetics. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Base System: The choice and concentration of the base are critical. The base deprotonates the nitrogen nucleophile (amine, amide, carbamate), increasing its nucleophilicity to initiate the conjugate addition.
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Insufficient Basicity: If the base is too weak, the concentration of the reactive deprotonated nitrogen species will be low, leading to a sluggish reaction. Consider switching to a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like potassium tert-butoxide.[1][2][3]
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Base-Substrate Mismatch: The optimal base can be substrate-dependent. For less acidic N-H bonds (e.g., in amides), a stronger base is generally required compared to more acidic sulfonamides or carbamates.[4] A careful choice of the base for the aza-Michael step can even influence the stereochemical outcome.[5]
-
Catalyst Inhibition: If you are using a Lewis acid or organocatalyst, ensure your base is compatible and does not interfere with the catalyst's activity.
2. Enhance the Electrophilicity of the Michael Acceptor: The rate of the aza-Michael addition is directly proportional to the electrophilicity of the β-carbon of the α,β-unsaturated system.
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Electron-Withdrawing Group (EWG): The nature of the EWG on the Michael acceptor has a significant impact. Ketones are generally more reactive than esters, which are more reactive than amides. If your substrate design allows, consider using a more strongly electron-withdrawing group.
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the Michael acceptor by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon. Common Lewis acids for this purpose include MgBr₂, Sc(OTf)₃, and Yb(OTf)₃.
3. Optimize Reaction Conditions:
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Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and transition states.[6] Polar aprotic solvents like DMF, DMSO, or acetonitrile often perform well by solvating charged intermediates.[4] In some cases, polar protic solvents like ethanol can facilitate proton transfer and accelerate the reaction.[6][7] A solvent screen is often a worthwhile endeavor.
-
Temperature: While many aza-Michael reactions proceed at room temperature, increasing the temperature can provide the necessary activation energy for sluggish reactions.[4][8] However, be mindful that higher temperatures can also promote side reactions, such as decomposition or retro-aza-Michael reaction.[9] A systematic temperature study (e.g., room temperature, 40 °C, 60 °C) is recommended.
-
Concentration: The intramolecular nature of the reaction suggests that it should be less sensitive to concentration than intermolecular reactions. However, at very high dilutions, the rate may decrease. Conversely, very high concentrations can lead to intermolecular side reactions.
Troubleshooting Workflow for Low Conversion:
Caption: A systematic workflow for troubleshooting low conversion in intramolecular aza-Michael reactions for spirocycle synthesis.
Question 2: I am observing the formation of significant side products, including intermolecular reaction products and decomposition of my starting material. How can I improve the selectivity towards the desired spirocycle?
Answer:
The formation of side products is a common challenge that can be addressed by carefully tuning the reaction conditions to favor the intramolecular pathway and minimize degradation.
1. Minimizing Intermolecular Reactions:
-
High Dilution: The intramolecular aza-Michael reaction is a unimolecular process, whereas intermolecular side reactions are bimolecular. Therefore, running the reaction at high dilution (e.g., 0.01 M or lower) will significantly favor the desired intramolecular cyclization. This is often the most effective strategy to suppress the formation of dimers and oligomers.
-
Slow Addition: If high dilution is not practical on a larger scale, a slow addition of the substrate to the reaction mixture containing the base or catalyst can maintain a low instantaneous concentration of the starting material, thereby favoring the intramolecular pathway.
2. Preventing Starting Material Decomposition:
-
Mild Reaction Conditions: If your starting material is sensitive, harsher conditions (strong bases, high temperatures) can lead to decomposition.
-
Protecting Groups: If your substrate contains sensitive functional groups, consider protecting them before the cyclization step.
3. Addressing the Retro-Aza-Michael Reaction:
The aza-Michael addition can be reversible, especially with less nucleophilic amines or when the resulting product is sterically strained.[10]
-
Irreversible Steps: If possible, design the subsequent reaction steps to immediately transform the spirocyclic product, thus shifting the equilibrium towards the product side.
-
Lower Temperature: The retro-aza-Michael reaction is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize the reverse reaction.
Summary of Strategies to Improve Selectivity:
| Issue | Primary Strategy | Secondary Strategies |
| Intermolecular Products | High Dilution | Slow addition of substrate |
| Decomposition | Milder Reaction Conditions (Base, Temperature) | Protecting groups |
| Retro-Aza-Michael | Lower Reaction Temperature | Trapping of the product in a subsequent step |
Question 3: My reaction is giving a poor diastereoselectivity or enantioselectivity for the newly formed stereocenters in the spirocycle. How can I control the stereochemical outcome?
Answer:
Controlling stereoselectivity in spirocycle synthesis is crucial, especially in the context of drug development. The stereochemical outcome of the intramolecular aza-Michael reaction is influenced by the catalyst, substrate structure, and reaction conditions.
1. For Diastereoselectivity:
-
Substrate Control: The inherent conformational preferences of the tether connecting the nucleophile and the Michael acceptor can favor the formation of one diastereomer over another. Molecular modeling can be a useful tool to predict the lowest energy transition state.
-
Catalyst Control: The choice of catalyst can have a profound impact on diastereoselectivity.
-
Lewis Acids: Different Lewis acids can lead to different diastereomeric ratios due to their unique coordination geometries with the substrate.
-
Organocatalysts: Chiral organocatalysts can create a chiral environment that favors the formation of a specific diastereomer.[11]
-
-
Solvent and Temperature: These parameters can influence the transition state energies and thus the diastereomeric ratio. A systematic screen of solvents and temperatures is recommended.
2. For Enantioselectivity (Asymmetric Synthesis):
-
Chiral Organocatalysis: This is one of the most powerful methods for achieving high enantioselectivity.[12][13]
-
Bifunctional Catalysts: Catalysts that can activate both the nucleophile and the electrophile, such as thiourea-amines or squaramides, are often highly effective.[11] They operate through non-covalent interactions, creating a well-organized, chiral transition state.[14]
-
Chiral Brønsted Acids/Bases: These can catalyze the reaction by activating the electrophile or the nucleophile, respectively, within a chiral environment.[15]
-
Cinchona Alkaloid Derivatives: These have been successfully employed as organocatalysts in asymmetric aza-Michael reactions.[13]
-
-
Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the Michael acceptor, rendering one face more accessible to the nucleophile.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the intramolecular attack from a specific face, leading to a single enantiomer. The auxiliary can then be removed in a subsequent step.
General Protocol for Asymmetric Intramolecular Aza-Michael Reaction:
Caption: A general experimental workflow for an asymmetric intramolecular aza-Michael reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the intramolecular aza-Michael reaction?
A1: The reaction proceeds through a conjugate addition mechanism. First, a base removes the proton from the nitrogen atom (amine, amide, etc.) to generate a more potent nucleophile. This nitrogen nucleophile then attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor). This forms a C-N bond and generates an enolate intermediate. Finally, the enolate is protonated to give the final spirocyclic product.[16]
Q2: Which nitrogen nucleophiles are suitable for this reaction?
A2: A variety of nitrogen nucleophiles can be used, including primary and secondary amines, amides, carbamates, sulfonamides, and hydrazones.[17][18] The reactivity of the nucleophile depends on its basicity and steric hindrance. Generally, more basic and less sterically hindered nitrogen sources react more readily.
Q3: How does the choice of the Michael acceptor influence the reaction?
A3: The Michael acceptor must contain an electron-withdrawing group (EWG) to activate the double bond for nucleophilic attack. Common Michael acceptors include α,β-unsaturated ketones, esters, amides, nitriles, and nitroalkenes.[4] The reactivity generally follows the order: nitro > ketone > ester > amide.
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
A4: Yes, there has been significant research into making aza-Michael reactions more environmentally friendly.[13] This includes the use of water or polyethylene glycol (PEG) as solvents, catalyst-free conditions where applicable, and the use of organocatalysts which avoid heavy metal contamination.[19][20]
Q5: Are there any known tandem or cascade reactions involving the intramolecular aza-Michael addition for spirocycle synthesis?
A5: Yes, the intramolecular aza-Michael reaction is often a key step in elegant cascade sequences for the rapid construction of complex spirocyclic architectures. For example, it can be preceded by a Knoevenagel condensation to form the Michael acceptor in situ, or followed by another cyclization or functionalization step.[21][22] These tandem processes are highly atom- and step-economical.[23]
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Intramolecular Aza-Michael Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, DMF, CH₂Cl₂) to achieve the desired concentration (typically 0.01-0.1 M).
-
Cooling (Optional): Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.
-
Base Addition: Add the base (e.g., DBU, 1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocycle.
Protocol 2: General Procedure for an Asymmetric Organocatalyzed Intramolecular Aza-Michael Reaction
-
Preparation: To a vial, add the substrate (1.0 eq) and the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 0.1 eq).
-
Solvent Addition: Add the solvent (e.g., toluene, CH₂Cl₂) to achieve the desired concentration.
-
Reaction Initiation: Stir the reaction mixture at the specified temperature.
-
Reaction Monitoring: Monitor the reaction for consumption of the starting material by TLC or LC-MS.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 5. Base-dependent stereodivergent intramolecular aza-Michael reaction: asymmetric synthesis of 1,3-disubstituted isoindolines. | Semantic Scholar [semanticscholar.org]
- 6. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dau.url.edu [dau.url.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A general overview of the organocatalytic intramolecular aza-Michael reaction | Scilit [scilit.com]
- 13. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 21. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Synthesis Protocols for Spiro Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the solid-phase synthesis (SPS) of spiro compounds. Spirocycles are a fascinating and increasingly important class of molecules in drug discovery due to the unique three-dimensional chemical space they occupy.[1] However, their synthesis on a solid support presents unique challenges related to steric hindrance, reaction monitoring, and cleavage. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and optimize their synthetic protocols.
The core philosophy of this guide is built on understanding the causality behind experimental outcomes. By diagnosing the root cause of a problem, you can implement a robust and rational solution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the solid-phase synthesis of spiro compounds.
Issue 1: Low or No Loading of the First Building Block
Q: I've attempted to load my first building block onto the resin, but a test cleavage and analysis show very low or no product. What went wrong?
A: This is a critical first step, and failure here can be due to several factors. Let's break down the potential causes and solutions.
-
Potential Cause 1: Incomplete Resin Activation/Swelling. The reactive sites on the polymer must be accessible. Inadequate swelling is a common culprit.
-
Solution: Ensure you are using an appropriate solvent to swell the resin for a sufficient amount of time (typically 30-60 minutes).[2] For polystyrene-based resins like Merrifield or Wang, solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are excellent choices.[3] The resin beads should visibly increase in volume.
-
-
Potential Cause 2: Inefficient Coupling Chemistry. The activation of your building block's carboxylic acid or the coupling conditions may be suboptimal.
-
Solution:
-
Choice of Coupling Agents: For sterically hindered building blocks common in spirocycle synthesis, standard carbodiimide coupling (like DIC/HOBt) may be insufficient. Consider more potent activating agents like HATU or HCTU with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[2]
-
Stoichiometry: On solid phase, reactions can be driven to completion by using an excess of reagents.[4][5] Use at least 2-4 equivalents of your building block and coupling reagents relative to the resin's theoretical substitution level.
-
Reaction Time: Allow for longer reaction times (4 hours to overnight) to overcome potential steric hindrance.
-
-
-
Potential Cause 3: Inaccurate Resin Substitution Value. The manufacturer's stated loading value can sometimes vary. Relying on an inaccurate value will throw off all subsequent stoichiometric calculations.[6]
-
Solution: Always determine the loading of your functionalized resin experimentally before starting the main synthesis. The Fmoc-release method is a reliable and straightforward spectrophotometric assay for Fmoc-protected amino-functionalized resins.[6]
-
Workflow: Troubleshooting Low Initial Loading
Caption: Decision tree for diagnosing low resin loading.
Issue 2: Incomplete Reaction in a Subsequent Synthesis Step
Q: I've successfully loaded my first molecule, but a mid-synthesis test cleavage shows a significant amount of starting material from the previous step. How can I improve my reaction efficiency?
A: This indicates a failed or incomplete coupling or deprotection step. The three-dimensional nature of spirocyclic scaffolds can impede reagent access to the reactive site.
-
Potential Cause 1: Steric Hindrance. As the molecule on the resin grows, particularly after the spirocyclic core is formed, the reactive site can become buried within the polymer matrix and the growing molecule itself.
-
Solution:
-
Double Coupling: After the initial coupling reaction, filter and wash the resin, then subject it to a second, fresh treatment with the activated building block and coupling reagents.[3]
-
Optimize Solvents: Use solvent mixtures that can disrupt secondary structures and improve solvation of the peptide-resin matrix. NMP or DMSO can be effective alternatives or additives to DMF.[3]
-
Elevated Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can often increase reaction rates and overcome activation energy barriers. Microwave-assisted synthesis is also a powerful tool for difficult couplings.[7]
-
-
-
Potential Cause 2: Incomplete Deprotection. If a protecting group (e.g., Fmoc) is not fully removed, the subsequent coupling reaction cannot proceed at that site.
-
Solution: Increase the deprotection time (e.g., for 20% piperidine in DMF, try two treatments of 10-15 minutes each instead of one). Ensure vigorous mixing/agitation to break up any resin clumps.
-
-
Potential Cause 3: Resin Aggregation. The resin beads can sometimes clump together, preventing uniform access of reagents.
-
Solution: Ensure adequate solvent volume and constant, gentle agitation (e.g., on an orbital shaker or with a nitrogen bubbling system) throughout the reaction.[8]
-
Issue 3: Low Yield or Decomposition During Final Cleavage
Q: My synthesis seemed to proceed well, but after the final TFA cleavage, my product yield is very low, and I see multiple degradation products by LC-MS. What happened?
A: The final cleavage is a harsh, acid-catalyzed process that can be destructive if not properly managed. The choice of "cleavage cocktail" is critical.[9]
-
Potential Cause 1: Reactive Cationic Species. During acidolysis, protecting groups (like t-Butyl) and the resin linker generate highly reactive carbocations. These can re-attach to or modify nucleophilic residues in your spiro compound (e.g., indoles, phenols, thioethers).
-
Solution: Use a scavenger cocktail. A scavenger is a nucleophile added to the TFA to trap these reactive cations.
-
Standard Cocktail: A robust, general-purpose cocktail is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) . TIS is an excellent cation scavenger.
-
For Methionine/Cysteine: If your spiro compound contains sensitive sulfur-containing residues, consider adding 1,2-ethanedithiol (EDT) to the cocktail to prevent oxidation. A specialized cocktail like Reagent H may be necessary for methionine-containing compounds.[10][11]
-
-
-
Potential Cause 2: Incompatible Linker. The linker attaching your molecule to the resin may require specific, and potentially destructive, cleavage conditions.
-
Solution: Choose your linker strategy carefully at the outset. For acid-sensitive spiro compounds, a "safety-catch" linker could be ideal. These linkers are stable to the primary synthesis conditions but can be "activated" by a specific chemical transformation, allowing for cleavage under milder, orthogonal conditions.[12] Another option for some applications are traceless linkers, which leave no residual functionality on the final product.[4]
-
-
Potential Cause 3: Premature Cleavage or Product Precipitation. The product may be cleaving but crashing out of the TFA solution and getting lost during filtration.
-
Solution: After cleavage, filter the resin and wash it with fresh TFA to ensure all product is collected. Precipitate the combined filtrates by adding a large volume of cold diethyl ether.[10]
-
Data Table: Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v...) | Primary Use Case | Reference |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | General purpose; for most standard spiro compounds without highly sensitive functional groups. | |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex molecules with multiple sensitive residues (Trp, Met, Cys, Tyr). | |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I | Specifically designed to prevent methionine oxidation. | [11] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solid support for my spiro compound synthesis? The choice depends on the C-terminal functionality you desire and the overall synthetic strategy.
-
Wang Resin: Use if you need a C-terminal carboxylic acid. Cleavage is performed with strong acid (e.g., >90% TFA).
-
Rink Amide Resin: Use if you need a C-terminal amide. It's also cleaved with strong acid and is a common choice for creating libraries for biological screening.[6]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This is an excellent choice for creating protected fragments. The linker is very acid-labile, allowing you to cleave the product with all side-chain protecting groups intact using a very dilute acid solution (e.g., 1-2% TFA in DCM).[2]
Q2: How can I monitor my reaction on the solid phase? Since you cannot take a traditional NMR of the resin-bound intermediate, you must rely on other methods.[4]
-
Kaiser Test: A qualitative colorimetric test for free primary amines. A positive test (blue beads) after a coupling step indicates incomplete reaction. A negative test (yellow/colorless beads) after a deprotection step indicates that the deprotection failed. Note: This test does not work for secondary amines like proline.
-
Test Cleavage: This is the most definitive method. After a reaction step, remove a small aliquot of resin beads (5-10 mg), wash and dry them, and perform a full cleavage. Analyze the resulting crude product by LC-MS to confirm the presence of the desired mass and the absence of starting material.
Q3: What are the best analytical techniques for characterizing the final spiro compound? After cleavage and purification, standard analytical techniques are used.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for determining the purity and confirming the molecular weight of your compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.[13][14] 2D NMR techniques (COSY, HSQC) may be necessary to fully assign the complex 3D structure of a spirocycle.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to confirm the elemental composition.
Key Experimental Protocols
Protocol 1: Quantitative Determination of Resin Loading (Fmoc-Release Method)
This protocol is used to determine the substitution level of a resin functionalized with an Fmoc-protected amine.[6]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dry Fmoc-protected resin into a small vial.
-
Resin Swelling: Add 1 mL of DMF to the resin and allow it to swell for 15 minutes.
-
Fmoc Cleavage: Add 1 mL of a 20% piperidine in DMF solution. Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Carefully take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., into a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at 301 nm against a DMF blank.
-
Calculation: Use the Beer-Lambert law to calculate the loading:
-
Loading (mmol/g) = (Absorbance × Dilution_Factor × Volume_of_Cleavage_Solution_L) / (7800 M⁻¹cm⁻¹ × Resin_Weight_g × Path_Length_cm)
-
The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is 7800 M⁻¹cm⁻¹.[6]
-
Protocol 2: General On-Bead Coupling Step (HATU Activation)
This protocol describes a typical coupling cycle for adding a new building block.
-
Resin Preparation: Place the resin from the previous step in a suitable reaction vessel. If it has an N-terminal Fmoc group, deprotect it using 20% piperidine in DMF (2 x 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid building block (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes. The solution should change color.
-
Coupling Reaction: Add the activated acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for at least 4 hours. For difficult couplings, this can be extended overnight or gently heated.[2]
-
Washing: After the reaction, drain the solvent and wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is: DMF (5x), DCM (3x), DMF (3x), DCM (3x).
-
Monitoring (Optional): Perform a Kaiser test on a small sample of beads. If the test is positive (blue), consider performing a double coupling (repeat steps 2-4).
Workflow: General Solid-Phase Synthesis Cycle
Caption: General workflow for the solid-phase synthesis of spiro compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 13. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 14. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on the potency and selectivity of these compounds against key protein classes, supported by experimental data and detailed protocols.
Introduction: The Versatility of a Spirocyclic Scaffold
The rigid, three-dimensional architecture of the 2,8-diazaspiro[4.5]decan-1-one core provides a unique framework for the spatial presentation of pharmacophoric features. This spirocyclic system, consisting of a pyrrolidinone ring fused to a piperidine ring, allows for precise control over the orientation of substituents at the N2 and N8 positions, as well as on the core itself. This structural rigidity minimizes conformational entropy upon binding to a target protein, often leading to enhanced affinity and selectivity compared to more flexible acyclic or monocyclic analogs. The diverse biological activities exhibited by this scaffold underscore its potential in developing novel therapeutics for a range of diseases, from inflammatory conditions to neurological disorders.
Comparative SAR Analysis Across Key Biological Targets
The 2,8-diazaspiro[4.5]decan-1-one core has been successfully modified to target several important protein families. Below, we compare the SAR for some of the most prominent examples.
Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in the signaling of pro-inflammatory cytokines.[1] Systematic exploration of the SAR has led to the discovery of highly potent and selective compounds with therapeutic potential for inflammatory bowel disease.
A key finding in this series was the identification of compound 48 , which demonstrated excellent potency against both TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[1] This compound exhibited over 23-fold selectivity for JAK2, a crucial factor in mitigating potential side effects associated with broader JAK inhibition.[1]
Table 1: Comparative in vitro Potency of a Lead 2,8-Diazaspiro[4.5]decan-1-one Derivative and Tofacitinib [1]
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Compound 48 | 6 | 37 | >210 |
| Tofacitinib | - | - | - |
Note: Specific IC50 values for Tofacitinib against TYK2 and JAK1 were not provided in the direct comparison, but Compound 48 was shown to have more potent anti-inflammatory efficacy in an acute ulcerative colitis model.
The SAR studies revealed that the spirocyclic scaffold was crucial for achieving this dual inhibitory activity and selectivity profile. Modifications at the N8 position of the piperidine ring were extensively explored, leading to the identification of optimal substituents for potent enzymatic inhibition and favorable pharmacokinetic properties.
RIPK1 Kinase Inhibitors for Necroptosis-Mediated Diseases
Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. Structural optimization of a hit compound identified through virtual screening led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[2]
Among the synthesized compounds, compound 41 emerged as a lead candidate with a prominent inhibitory activity against RIPK1, boasting an IC50 value of 92 nM.[2] This compound also demonstrated a significant anti-necroptotic effect in a cellular model.[2]
Table 2: Comparative in vitro Potency of a Lead 2,8-Diazaspiro[4.5]decan-1-one Derivative and Necrostatin-1
| Compound | RIPK1 IC50 (nM) |
| Compound 41 | 92[2] |
| Necrostatin-1 | ~180-490 (depending on assay conditions)[3] |
The SAR in this series highlighted the importance of the substituent at the N8 position. An 8-benzoyl group was identified as a key feature for potent RIPK1 inhibition. Further modifications on the pyrrolidinone ring also influenced the activity, demonstrating the tunability of this scaffold for targeting the ATP-binding pocket of RIPK1.
M1 Muscarinic Agonists for Cognitive Disorders
The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been explored for its potential as M1 muscarinic acetylcholine receptor agonists, which are of interest for the treatment of cognitive deficits in conditions like Alzheimer's disease. In a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, a closely related analog, systematic modifications revealed key structural features governing potency and selectivity.
Alteration of the methyl group at the N2 position was found to increase the selectivity for M1 over M2 receptors; however, this often came at the cost of reduced M1 agonistic activity.[4] This highlights a common challenge in drug design: the delicate balance between selectivity and potency.
Table 3: Comparative Binding Affinities of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives at Muscarinic Receptors
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | High | High |
| N2-modified analogs | Increased M1 selectivity | - |
Note: Specific Ki values were not provided in a comparative table format in the source, but the trend of increased M1 selectivity with N2 modification was noted.[4]
For comparison, xanomeline, a known M1/M4 preferring muscarinic agonist, has shown efficacy in treating psychotic symptoms, offering a benchmark for the development of new muscarinic receptor modulators.[5][6]
Antifungal Agents Targeting Chitin Synthase
A novel series of 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives were designed and synthesized as potential inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity. One of the most potent compounds, 5h , exhibited excellent inhibitory activity against chitin synthase with an IC50 value of 0.10 mM, which is comparable to the control drug polyoxin B (IC50 = 0.08 mM).[7]
Table 4: Comparative in vitro Potency of a Lead 2,8-Diazaspiro[4.5]decan-1-one Derivative and Standard Antifungal Agents against Chitin Synthase
| Compound | Chitin Synthase IC50 (mM) |
| Compound 5h | 0.10 |
| Polyoxin B | 0.08 |
Furthermore, compound 5h demonstrated excellent antifungal activity against a panel of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, and Aspergillus flavus, with minimum inhibitory concentration (MIC) values that were superior or comparable to fluconazole and polyoxin B.[7] This underscores the potential of this scaffold in developing new antifungal therapies.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
General Synthesis of the 2,8-Diazaspiro[4.5]decan-1-one Core
A common synthetic route to the 2,8-diazaspiro[4.5]decan-1-one core involves a multi-step process starting from commercially available materials. One straightforward approach utilizes a Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by reductive cyclization.[8]
Step 1: Michael Addition
-
To a solution of a suitable N-protected ethyl isonipecotate in an appropriate solvent (e.g., dioxane-water), add an equimolar amount of a base (e.g., triethylamine) at 0 °C.
-
Add di-tert-butyl dicarbonate to protect the piperidine nitrogen.
-
The resulting N-Boc protected piperidine is then treated with a strong base (e.g., LDA) at low temperature (-78 °C) to generate the enolate.
-
The desired nitroalkene is then added to the reaction mixture to undergo Michael addition.
Step 2: Reductive Cyclization
-
The nitro group of the Michael adduct is reduced to an amine using a reducing agent such as hydrogen gas with a Raney nickel catalyst.
-
The resulting amino ester undergoes spontaneous intramolecular cyclization to form the lactam, yielding the 2,8-diazaspiro[4.5]decan-1-one core.
-
The protecting group on the N8 nitrogen can then be removed under acidic conditions (e.g., HCl in an organic solvent).[9]
In Vitro Kinase Inhibition Assay (for TYK2/JAK1 and RIPK1)
The inhibitory activity of the compounds against their respective kinases can be determined using a variety of commercially available assay kits, such as those employing a fluorescence polarization (FP) or a luminescence-based readout.
General Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP at its Km concentration in an appropriate kinase buffer.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the signal (FP or luminescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing Key Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Signaling Pathway of TYK2/JAK1 Inhibition
Caption: Inhibition of the TYK2/JAK1 signaling pathway.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
Conclusion and Future Directions
The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. The comparative analysis presented in this guide highlights the key structural features that can be systematically modified to tune the activity and selectivity of these compounds. The inherent rigidity and three-dimensional nature of this spirocyclic system offer significant advantages in drug design, allowing for the precise positioning of substituents to optimize interactions with target proteins.
Future research in this area will likely focus on further exploring the chemical space around this versatile scaffold to identify novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The application of advanced computational methods, such as free energy perturbation (FEP) calculations, could aid in the rational design of next-generation compounds with enhanced potency and selectivity. Moreover, the exploration of this scaffold against other emerging drug targets holds significant promise for the discovery of new therapeutic agents for a wide range of human diseases. The continued investigation of the structure-activity relationships of 2,8-diazaspiro[4.5]decan-1-one derivatives is a testament to the power of scaffold-based drug discovery and will undoubtedly lead to the development of innovative medicines in the years to come.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Azaspirocycles, bicyclic compounds joined by a single quaternary carbon atom, have emerged as "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems.[1][2] By introducing a higher fraction of sp³-hybridized carbons (Fsp³), these scaffolds can lead to compounds with enhanced target selectivity, improved solubility, and better metabolic stability, factors often correlated with higher clinical success rates.[2]
This guide provides a comparative analysis of two prominent azaspirocyclic cores: azaspiro[4.4]nonane and azaspiro[4.5]decane . We will dissect their structural nuances, compare synthetic strategies, and evaluate their proven applications in targeting distinct classes of biological systems. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the appropriate scaffold to accelerate their discovery programs.
Core Structure and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between the two scaffolds lies in the size of the carbocyclic ring fused to the core pyrrolidine (in 2-azaspiro derivatives) or piperidine ring. The azaspiro[4.4]nonane contains a five-membered cyclopentane ring, while the azaspiro[4.5]decane incorporates a six-membered cyclohexane ring. This seemingly subtle change has significant implications for the molecule's overall shape, flexibility, and physicochemical properties.
| Property | 2-Azaspiro[4.4]nonane | 2-Azaspiro[4.5]decane | Rationale & Implication |
| Molecular Formula | C₈H₁₅N | C₉H₁₇N | The additional CH₂ group in the decane ring increases molecular weight and lipophilicity. |
| Molecular Weight | 125.21 g/mol [3] | 139.24 g/mol | Affects ligand efficiency calculations and passive diffusion properties. |
| Calculated LogP | 1.6[3] | ~2.0 (Estimated) | The larger carbocycle increases lipophilicity, which can impact solubility, cell permeability, and off-target effects. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų | Identical for the parent secondary amines, indicating similar potential for blood-brain barrier penetration before derivatization. |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | Both scaffolds maximize three-dimensionality, a desirable trait for moving beyond "flatland" chemistry.[2] |
| Conformational Flexibility | Highly Rigid | Moderately Flexible | The cyclopentane ring is conformationally constrained. The cyclohexane ring can adopt chair/boat conformations, offering more dynamic interaction with target binding sites. |
Key Insight: The choice between a [4.4]nonane and a [4.5]decane core is a strategic decision. The azaspiro[4.4]nonane offers a more compact and rigid structure, ideal for precisely orienting substituents in a constrained binding pocket. Conversely, the azaspiro[4.5]decane provides a larger, more flexible framework with additional vectors for chemical exploration, which can be advantageous for targeting proteins with broader binding sites, such as G-protein coupled receptors (GPCRs).
A Comparative Look at Synthetic Strategies
The synthetic accessibility of a scaffold is a critical factor in its utility. Both azaspiro[4.4]nonane and azaspiro[4.5]decane systems are accessible through multiple synthetic routes, each with distinct advantages and limitations.
Synthesis of the Azaspiro[4.4]nonane Core
Two dominant strategies exist for constructing the 1-azaspiro[4.4]nonane skeleton: forming the cyclopentane ring onto a pre-existing pyrrolidine derivative or vice-versa.[4]
Method A: Domino Radical Bicyclization (Convergent Approach) This modern approach allows for the formation of both rings in a single, highly convergent step from an acyclic precursor.[5][6][7]
-
Causality: This method is chosen for its speed and efficiency in building the core structure. The reaction is initiated by a radical initiator like AIBN, and a mediator such as tributyltin hydride promotes a cascade of cyclizations to rapidly assemble the spirocycle.[6][7] However, the reliance on potentially toxic tin reagents can be a drawback for large-scale synthesis.[5]
Method B: Traditional Multi-Step Synthesis (Linear Approach) This classic route involves a more linear sequence of well-established reactions.[5]
-
Causality: This strategy is often selected for its reliability and use of standard, well-understood transformations. It typically involves N-alkylation of a pyrrolidinone, followed by a Dieckmann condensation to form the cyclopentanone ring, and subsequent reductive amination to yield the final azaspirocycle. While robust, this approach is more time-consuming and often results in a lower overall yield due to the number of steps.[5]
Comparative Summary of Azaspiro[4.4]nonane Synthetic Routes
| Metric | Domino Radical Bicyclization | Traditional Multi-Step Synthesis |
| Overall Yield | 11-67%[5][6][7] | Typically 20-40% (Illustrative)[5] |
| Number of Steps | 1 (for core formation)[5] | 4-6 (Illustrative)[5] |
| Reaction Time | ~3 hours[5] | 24-72 hours (Illustrative)[5] |
| Key Advantage | High convergency, rapid assembly.[5] | Utilizes well-established, reliable reactions.[5] |
| Key Disadvantage | Use of tin reagents, moderate yields.[5] | Longer synthesis, lower overall yield.[5] |
Workflow Visualizations
Synthesis of the Azaspiro[4.5]decane Core
The construction of the azaspiro[4.5]decane scaffold often leverages palladium catalysis to achieve high efficiency and regioselectivity.
Method: Palladium-Catalyzed Domino Reaction A powerful one-pot method involves the reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst.[8] This domino reaction forms three new carbon-carbon bonds in a single operation. Another elegant approach transforms anilines into the spirocycle via oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes.[9]
-
Causality: Palladium catalysis is chosen for its ability to orchestrate complex bond-forming cascades under mild conditions. These methods are highly attractive as they build molecular complexity rapidly from readily available starting materials, showcasing the power of transition metal catalysis in modern organic synthesis.
Biological Activity and Therapeutic Applications: A Comparative Overview
The structural differences between the two scaffolds have led to their successful application in distinct therapeutic areas.
| Therapeutic Area / Target Class | Azaspiro[4.4]nonane Derivatives | Azaspiro[4.5]decane Derivatives |
| Central Nervous System (CNS) | Anticonvulsants: N-substituted 2-azaspiro[4.4]nonane-1,3-diones show potent activity.[1][10] nAChR Agonists: Derivatives have been developed as agonists of nicotinic acetylcholine receptors.[3][11] | Sigma-1 (σ₁) Receptor Ligands: High-affinity ligands used for tumor imaging and neuroscience research.[12][13] NK1 Receptor Antagonists: A prominent scaffold for developing antagonists for pain, inflammation, and emesis.[14] |
| Oncology | Antileukemic: The 1-azaspiro[4.4]nonane core is found in the natural product Cephalotaxine, the precursor to the approved drug Homoharringtonine.[3][4] | Anticancer: 1-Thia-4-azaspiro[4.5]decane derivatives show activity against various cancer cell lines.[15] Tumor Imaging: 18F-labeled derivatives are potent PET imaging agents for σ₁ receptor-positive tumors.[12] |
| Infectious Diseases | Hepatitis C Virus (HCV): Investigated as inhibitors of the HCV NS5A protein.[3] | Not a primary application area based on current literature. |
| Metabolic Disorders | Not a primary application area. | mPTP Inhibitors: 1,4,8-triazaspiro[4.5]decane derivatives act as novel inhibitors of the mitochondrial permeability transition pore.[16] |
Analysis of Structure-Activity Relationships
-
Azaspiro[4.4]nonane: The compact and rigid nature of this scaffold appears well-suited for targets requiring precise vectoral presentation of substituents. This is evident in its application as anticonvulsants and in the structurally defined pharmacophore of natural products like Cephalotaxine.[1][4]
-
Azaspiro[4.5]decane: The larger cyclohexane ring provides a more substantial and lipophilic anchor, which is highly effective for targeting GPCRs like the NK1 receptor.[14] The conformational flexibility allows the scaffold and its substituents to adapt to the larger, more intricate binding pockets typical of these receptors. Furthermore, its utility in developing high-affinity sigma-1 receptor ligands highlights its versatility in neuroscience.[12]
Featured Signaling Pathway: Sigma-1 Receptor Modulation
Derivatives of the azaspiro[4.5]decane scaffold have yielded potent ligands for the sigma-1 (σ₁) receptor.[12] This chaperone protein, located at the mitochondria-associated membrane (MAM), is a key regulator of cellular stress and calcium signaling, making it a high-value target for neurodegenerative diseases and cancer.[1]
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are representative experimental procedures.
Protocol 4.1: Synthesis of 1-Azaspiro[4.4]nonane via Domino Radical Bicyclization
This protocol is adapted from established literature for the synthesis of the core scaffold.[5][6]
-
Preparation: In a round-bottom flask purged with nitrogen, dissolve the O-benzyl oxime ether precursor (1.0 mmol) in degassed cyclohexane to achieve a 0.02 M solution.
-
Reagent Addition: Add tributyltin hydride (1.2 mmol) and the radical initiator AIBN (0.25 mmol) to the solution.
-
Reaction Execution: Securely stopper the flask with a septum and purge with nitrogen for an additional 30 minutes. Place the flask in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the azaspiro[4.4]nonane product as a mixture of diastereomers.
Protocol 4.2: Competitive Radioligand Binding Assay for Receptor Affinity (Ki)
This is a generalized, self-validating protocol to determine the binding affinity of a test compound (e.g., an azaspiro derivative) for a specific target receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-ligand).
-
Test compound (unlabeled) at various concentrations.
-
Non-specific binding (NSB) control: A high concentration of an unlabeled known ligand.
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
Scintillation fluid and vials; 96-well filter plates.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: Add a known amount of radioligand and membrane preparation.
-
Non-Specific Binding (NSB): Add radioligand, membrane preparation, and the NSB control compound.
-
Test Compound Wells: Add radioligand, membrane preparation, and serial dilutions of the test azaspiro derivative.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Allow the filters to dry, then add scintillation fluid. Count the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Strategic Recommendations
The azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds are both powerful tools in the medicinal chemist's arsenal, but they are not interchangeable.
-
Choose Azaspiro[4.4]nonane for:
-
Targets requiring a high degree of conformational restraint.
-
Programs where mimicking the core of a natural product is desired.
-
CNS applications where a compact, rigid structure is beneficial for specificity.
-
-
Choose Azaspiro[4.5]decane for:
-
Targeting GPCRs and other proteins with larger, more accommodating binding sites.
-
Programs requiring additional vectors for chemical modification to optimize pharmacokinetic properties.
-
Applications in neuroscience targeting systems like the sigma-1 receptor.
-
The future of drug discovery with these scaffolds lies in the development of novel, asymmetric synthetic routes to access enantiomerically pure derivatives, allowing for a more precise understanding of structure-activity relationships and the potential reduction of off-target effects. By understanding the fundamental synthetic and physicochemical differences outlined in this guide, researchers can make more informed decisions, ultimately accelerating the path toward novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Escaping Flatland: A Comparative Guide to 2,7-Diazaspiro[4.5]decane and Other Spirocyclic Scaffolds in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The overrepresentation of flat, sp²-hybridized systems in drug discovery has been associated with challenges in achieving target selectivity and favorable pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, offer a compelling solution. Their inherent three-dimensionality provides a rigid framework to project functional groups into precise vectors, enabling a more sophisticated and effective exploration of biological target space.[1][2]
This guide provides an in-depth comparison of 2,7-diazaspiro[4.5]decane, a prominent diazaspirocycle, with other spirocyclic scaffolds that have captured the attention of drug developers. We will delve into their synthesis, physicochemical properties, and strategic applications, supported by experimental insights and data.
The Spirocyclic Advantage: Engineering Three-Dimensionality
The fundamental value of a spirocycle lies in its rigid, non-planar geometry.[3] This structural feature imparts several advantages:
-
Enhanced Target Affinity and Selectivity: The conformational rigidity of a spirocyclic core can pre-organize appended substituents into an optimal orientation for binding, reducing the entropic penalty upon target engagement. This can lead to significant gains in potency and selectivity.[4]
-
Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule generally correlates with improved solubility and better metabolic stability.[1][3] Spirocycles are an excellent way to increase Fsp³ content and escape the "flatland" of aromatic rings, which can be a liability.[1]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored areas of chemical space, increasing the probability of identifying novel hits and establishing a strong intellectual property position.[2]
A Spotlight on this compound
The this compound framework, which consists of a pyrrolidine ring fused to a piperidine ring via a spirocenter, has emerged as a particularly valuable scaffold. Its utility is anchored in a combination of structural rigidity and synthetic versatility. The two secondary amine functionalities serve as convenient points for chemical modification, allowing for the systematic elaboration of the core to fine-tune biological activity and pharmacokinetic properties.[5]
This dual-handle approach allows chemists to independently modify two different vectors extending from the core, making it an exceptional tool for probing complex binding pockets.
Comparative Analysis of Key Spirocyclic Scaffolds
While this compound is highly effective, the choice of a scaffold is always context-dependent. Below is a comparison with other frequently used spirocyclic systems in medicinal chemistry.
| Scaffold | Core Structure | Key Features & Rationale for Use | Representative Application Area |
| This compound | Pyrrolidine-Piperidine | Provides two distinct vectors for functionalization from a rigid 3D core. Excellent for probing complex binding sites. | CNS disorders, oncology.[6] |
| Azaspiro[3.3]heptane | Azetidine-Azetidine | A compact and highly rigid piperazine bioisostere. Used to reduce lipophilicity and improve metabolic stability. | PARP inhibitors (oncology).[4] |
| Spiro[3.3]heptane | Cyclobutane-Cyclobutane | An all-carbon, compact, and rigid core. Serves as a non-basic bioisostere for cyclic amines to improve properties. | Polo-like kinase 4 (PLK4) inhibitors.[4] |
| 8-Oxa-2-azaspiro[4.5]decane | Pyrrolidine-Tetrahydropyran | Introduces an ether oxygen, which can act as a hydrogen bond acceptor and modulate solubility and metabolic profile. | CNS targets, imaging agents.[5][7] |
Physicochemical Property Comparison
The inherent properties of the core scaffold significantly influence the drug-like characteristics of the final compound.
| Scaffold | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (PSA) (Ų) |
| This compound | 140.23 | 0.1 | 24.1 |
| Azaspiro[3.3]heptane | 97.16 | -0.3 | 24.1 |
| Spiro[3.3]heptane | 96.17 | 2.1 | 0 |
| 8-Oxa-2-azaspiro[4.5]decane | 141.21 | 0.4 | 21.3 |
Note: Data is for the unsubstituted parent scaffolds, calculated via PubChem where available.[8]
This data illustrates how the inclusion of heteroatoms in scaffolds like this compound provides a lower lipophilicity (cLogP) and higher polarity (PSA) compared to their all-carbon counterparts, which can be advantageous for improving solubility and ADME properties.
Experimental Section: A Generalized Approach to Synthesis
The construction of spirocyclic systems has been a significant focus of synthetic chemistry, with numerous innovative methods being developed. Domino reactions, which form multiple bonds in a single operation, are particularly efficient for building these complex architectures.[9][10]
Caption: A generalized workflow for the synthesis of diazaspirocycles via a domino reaction.
Conceptual Step-by-Step Methodology:
-
Precursor Selection: The synthesis typically begins with readily available starting materials. For a this compound, this could involve a protected piperidone derivative as the foundational ring.
-
Key Cyclization Reaction: A palladium-catalyzed domino reaction is a powerful method to construct the spirocyclic core in a single step from a linear precursor, such as an "yne-en-yne," and an aryl halide.[9][10] This reaction forms multiple carbon-carbon bonds with high regioselectivity.
-
Intermediate Processing: The resulting spirocyclic intermediate may contain protecting groups (e.g., Boc groups on the nitrogen atoms) or functionalities like double bonds that require further transformation.
-
Deprotection and/or Reduction: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc groups) to reveal the amine functionalities. If the cyclization resulted in amide or lactam rings, a potent reducing agent like lithium aluminum hydride would be used to obtain the final diamine scaffold.
-
Purification: The final product is purified using standard laboratory techniques like column chromatography or crystallization to yield the desired spirocyclic scaffold, ready for further derivatization.
Case Study: this compound in EZH2-Targeted Cancer Therapy
A recent and compelling application of a diazaspiro-scaffold is in the development of PROTACs (PROteolysis TArgeting Chimeras) to degrade the Enhancer of Zeste Homolog 2 (EZH2), an important cancer target.[6] In this context, a 2,8-diazaspiro[4.5]decane was used as a rigid linker connecting the EZH2-binding molecule with a ligand for an E3 ubiquitin ligase.
Caption: Role of the spirocyclic linker in forming a PROTAC ternary complex for protein degradation.
The rationale for using the spirocyclic linker is crucial. Its rigidity and defined three-dimensional structure hold the two ends of the PROTAC in a precise orientation, facilitating the formation of a stable and productive ternary complex between the target protein (EZH2) and the E3 ligase. This geometric control is much harder to achieve with flexible, linear linkers and is critical for efficient ubiquitination and subsequent degradation of the target protein. The resulting compound demonstrated oral bioavailability, highlighting the potential of such scaffolds in creating advanced therapeutics.[6]
Conclusion
The strategic incorporation of spirocyclic scaffolds is a powerful approach to overcome many of the limitations associated with traditional flatland molecules in drug discovery. This compound, with its inherent three-dimensionality, synthetic tractability, and favorable physicochemical properties, stands out as a privileged and versatile scaffold. As demonstrated by its successful application in sophisticated therapeutic modalities like PROTACs, its ability to rigidly orient functionality in 3D space is a decisive advantage. While the selection of any scaffold must be tailored to the specific target and desired properties, this compound and its relatives provide medicinal chemists with an essential toolkit for designing the next generation of innovative and effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2,8-Diazaspiro[4.5]decane Derivatives as TYK2/JAK1 Inhibitors Versus Tofacitinib
This guide provides a comprehensive comparison of emerging 2,8-diazaspiro[4.5]decane-based TYK2/JAK1 inhibitors against the established pan-Janus kinase (JAK) inhibitor, tofacitinib. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms, validation workflows, and comparative efficacy.
Introduction: The Evolving Landscape of JAK Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a cornerstone of cytokine signaling, making it a critical target in the treatment of autoimmune and inflammatory diseases.[1][2][3][4][5] Cytokines such as interleukins (ILs) and interferons (IFNs) bind to cell surface receptors, activating associated JAKs.[6] These kinases then phosphorylate STAT proteins, which translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[6][7]
Tofacitinib, a first-generation JAK inhibitor (JAKinib), revolutionized the treatment of conditions like rheumatoid arthritis by broadly targeting this pathway, primarily inhibiting JAK1 and JAK3.[3][7][8][9][10] While effective, its pan-JAK inhibitory profile can lead to off-target effects.[10] This has spurred the development of next-generation inhibitors with greater selectivity, aiming for improved safety and efficacy.
A promising new class of compounds, 2,8-diazaspiro[4.5]decan-1-one derivatives, has been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[11] TYK2 and JAK1 are crucial for signaling key cytokines implicated in autoimmune diseases, including IL-12, IL-23, and Type I IFNs.[12][13][14][15] By selectively targeting this pair, these novel derivatives aim to provide the therapeutic benefits of JAK inhibition while potentially mitigating side effects associated with broader JAK2 or JAK3 inhibition.[2] This guide details the scientific rationale and experimental validation of these compounds in direct comparison to tofacitinib.
Mechanism of Action: The Advantage of Selectivity
The fundamental difference between the 2,8-diazaspiro[4.5]decane derivatives and tofacitinib lies in their selectivity profile across the JAK family.
-
Tofacitinib: As a pan-JAK inhibitor, tofacitinib binds to the highly conserved adenosine triphosphate (ATP)-binding pocket of the kinase domain.[16] It potently inhibits JAK1 and JAK3, with moderate activity against JAK2.[7][10][17] This broad spectrum allows it to block a wide array of cytokine signals, which contributes to its efficacy but also to potential side effects.[10]
-
2,8-Diazaspiro[4.5]decane Derivatives (TYK2/JAK1 Inhibitors): These compounds are designed for dual, selective inhibition of TYK2 and JAK1.[11] This targeted approach focuses on the signaling pathways of cytokines like IL-12, IL-23, and Type I IFNs, which are central to the pathogenesis of diseases like psoriasis and inflammatory bowel disease.[2][14][18] The rationale is to interrupt these key inflammatory axes while sparing other JAK-mediated pathways, potentially leading to a better safety profile. One notable example of a selective TYK2 inhibitor, deucravacitinib, achieves its selectivity by binding to the regulatory pseudokinase (JH2) domain, which is structurally distinct across JAK family members, rather than the conserved ATP-binding site.[15][19][20][21][22]
Signaling Pathway Inhibition
The diagram below illustrates the points of intervention for both classes of inhibitors within the JAK/STAT signaling cascade, highlighting the selective pressure exerted by the 2,8-diazaspiro[4.5]decane derivatives on the TYK2/JAK1-mediated pathways.
Caption: Inhibition points of a selective TYK2/JAK1 inhibitor vs. tofacitinib.
Experimental Validation Workflow: A Step-by-Step Comparison
Validating a novel kinase inhibitor requires a multi-tiered approach, from initial biochemical assays to complex in vivo models. The trustworthiness of this process relies on self-validating protocols where each step confirms the findings of the last in a more biologically relevant context.
Caption: A multi-stage workflow for validating novel kinase inhibitors.
Stage 1: Biochemical Kinase Assays
Causality: The first step is to determine the direct inhibitory potency of the compound on the purified target enzymes. This is crucial for establishing the fundamental structure-activity relationship (SAR).[23][24]
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's potency.[5]
-
Enzyme Preparation: Use recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.[5][23]
-
Compound Dilution: Prepare a serial dilution of the 2,8-diazaspiro[4.5]decane derivative and tofacitinib in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase, a suitable peptide substrate, and ATP in an assay buffer. Add the test compounds and incubate at room temperature for a specified time (e.g., 60 minutes).[25]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Comparative Data (Illustrative)
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Compound 48 (2,8-diazaspiro derivative) | 6[11] | 37[11] | >850 (>23-fold selective)[11] | N/A |
| Tofacitinib | N/A | 112[17] | 20[17] | 1[17] |
Data for "Compound 48" is sourced from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives.[11] Tofacitinib data is from representative literature.[17]
Stage 2: Cellular Assays for STAT Phosphorylation
Causality: After confirming direct enzyme inhibition, it is essential to verify that the compound can penetrate the cell membrane and inhibit the target pathway in a biological context. Measuring the phosphorylation of STAT proteins downstream of JAK activation is a direct readout of functional pathway inhibition.[26][27]
Protocol: Flow Cytometry-Based Phospho-STAT Assay
-
Cell Culture: Use a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target receptors and kinases.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the 2,8-diazaspiro[4.5]decane derivative or tofacitinib.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the TYK2/JAK1 pathway (e.g., IL-23 or IFN-α) to induce STAT phosphorylation.[28]
-
Fixation and Permeabilization: Fix the cells to preserve the phospho-epitopes and permeabilize them to allow antibody entry.
-
Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of a relevant STAT protein (e.g., p-STAT3 for the IL-23 pathway).
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of the p-STAT signal in the cell population.
-
Analysis: Determine the IC50 for the inhibition of STAT phosphorylation.
Expected Outcome: A potent 2,8-diazaspiro[4.5]decane derivative should demonstrate dose-dependent inhibition of IL-23-induced STAT3 phosphorylation, confirming its on-target activity in a cellular environment. Tofacitinib would also show inhibition, but the goal is to demonstrate comparable or superior potency for the novel compound in its targeted pathway.
Stage 3: In Vivo Efficacy Models
Causality: The final preclinical validation step is to assess the therapeutic potential of the compound in a living organism using an animal model that recapitulates aspects of a human autoimmune disease. This tests the compound's pharmacokinetics, pharmacodynamics, and overall efficacy.
Protocol: DSS-Induced Colitis Model in Mice (for IBD)
Inflammatory Bowel Disease (IBD) is a condition where TYK2/JAK1 signaling plays a significant role.
-
Disease Induction: Administer Dextran Sulfate Sodium (DSS) in the drinking water of mice for 5-7 days to induce acute colitis, characterized by weight loss, diarrhea, and intestinal inflammation.
-
Treatment: Administer the 2,8-diazaspiro[4.5]decane derivative and tofacitinib orally once or twice daily, starting concurrently with or shortly after DSS induction. Include a vehicle control group.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of bleeding to calculate a Disease Activity Index (DAI) score.
-
Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis to score inflammation severity and measure colon length (colitis causes colon shortening).
-
Mechanism Confirmation: Analyze gene expression in the colon tissue for key inflammatory markers regulated by the TYK2/JAK1 pathway (e.g., IL-17, IL-23).[29]
Comparative Data: A study on a 2,8-diazaspiro[4.5]decan-1-one derivative (compound 48) showed it provided a more potent anti-inflammatory effect than tofacitinib in an acute ulcerative colitis model.[11] This effect was linked to the regulation of TYK2/JAK1-mediated genes and the formation of Th1, Th2, and Th17 cells.[11] Similarly, a selective TYK2 inhibitor, deucravacitinib, has shown efficacy in murine models of colitis and lupus.[22]
Comparative Summary and Conclusion
The validation of 2,8-diazaspiro[4.5]decane derivatives represents a targeted evolution in JAK inhibitor development. By focusing on TYK2/JAK1, these compounds aim to disrupt key pro-inflammatory cytokine pathways central to numerous autoimmune diseases while potentially offering a wider therapeutic window compared to pan-JAK inhibitors like tofacitinib.
| Feature | 2,8-Diazaspiro[4.5]decane Derivatives | Tofacitinib |
| Primary Targets | TYK2 / JAK1[11] | JAK1 / JAK3 (with JAK2 activity)[7][9] |
| Mechanism | Selective, dual inhibition | Pan-JAK inhibition[17] |
| Key Pathways | IL-12, IL-23, Type I IFN[12][13][15] | Broad cytokine signaling (IL-2, IL-4, IL-6, etc.)[7] |
| Preclinical Efficacy | Potent anti-inflammatory effects in colitis models, superior to tofacitinib in some cases[11] | Established efficacy in various arthritis and inflammation models[10] |
| Therapeutic Rationale | High efficacy with potentially improved safety by avoiding JAK2/3 inhibition[2] | Broad-spectrum immunosuppression |
The experimental workflow outlined provides a robust framework for validating these claims. The superior selectivity demonstrated in biochemical assays, when translated into potent and specific cellular pathway inhibition and ultimately superior in vivo efficacy, builds a compelling case for the therapeutic potential of 2,8-diazaspiro[4.5]decane derivatives. Further clinical investigation is warranted to confirm if this targeted approach translates into a meaningful clinical advantage for patients with autoimmune diseases.
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 4. imrpress.com [imrpress.com]
- 5. benchchem.com [benchchem.com]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. droracle.ai [droracle.ai]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 14. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 15. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 16. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. jdermis.com [jdermis.com]
- 19. dermnetnz.org [dermnetnz.org]
- 20. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 21. nbinno.com [nbinno.com]
- 22. drughunter.com [drughunter.com]
- 23. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 24. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 28. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
A Comparative Guide to Assessing the Selectivity of 2,8-Diazaspiro[4.5]decane-Based PROTACs
Introduction: The Imperative of Selectivity in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2] A PROTAC consists of a ligand for the POI and another for an E3 ubiquitin ligase, joined by a chemical linker.[1] The 2,8-diazaspiro[4.5]decane scaffold is an increasingly utilized structural motif in medicinal chemistry, valued for its conformational rigidity and synthetic tractability.[3][4] In PROTAC design, it can be incorporated into the linker or the ligand moieties, influencing the molecule's overall topology and physicochemical properties, which are critical determinants of ternary complex formation and, consequently, degradation selectivity.[5][6]
The therapeutic success of any PROTAC hinges on its selectivity. An ideal degrader will eliminate the intended target with high potency and efficacy while sparing all other proteins in the proteome. Off-target degradation can lead to unforeseen toxicity and diminish the therapeutic window, making rigorous selectivity assessment a cornerstone of PROTAC development.[7][8] This guide provides a comprehensive framework for evaluating the selectivity of 2,8-diazaspiro[4.5]decane-based PROTACs, detailing a multi-tiered experimental cascade from global, unbiased screening to targeted, mechanistic validation.
The Selectivity Assessment Cascade: A Multi-Pronged Approach
A robust evaluation of PROTAC selectivity is not achieved through a single experiment but rather a systematic workflow. This cascade is designed to first identify any potential off-target liabilities across the entire proteome and then to validate and characterize these findings through orthogonal, higher-resolution methods.
Phase 1: Unbiased Global Profiling with Mass Spectrometry
The foundational step in any selectivity assessment is an unbiased, global view of the proteome. Mass spectrometry (MS)-based quantitative proteomics is the gold standard for this purpose, as it can identify and quantify thousands of proteins simultaneously, revealing both the intended on-target degradation and any unintended off-target effects.[9][10]
Causality Behind the Choice: Starting with a global screen is critical because it makes no a priori assumptions about potential off-targets. The structural similarity between protein family members (e.g., kinases, BET bromodomains) is a common source of off-target activity, but unforeseen liabilities can arise from structurally dissimilar proteins. Global proteomics is the only method that can comprehensively capture this entire landscape.[11][12] It is crucial to use shorter treatment times (e.g., < 6 hours) to prioritize the identification of direct degradation targets over downstream secondary effects on protein expression.[5]
| Technique | Principle | Throughput | Advantages | Disadvantages | Best Use Case |
| Tandem Mass Tag (TMT) Proteomics | Isobaric chemical labels allow for multiplexed (up to 18-plex) analysis of samples in a single MS run, reducing variability.[9][13] | High | Reduced run-to-run variability; excellent for comparing multiple conditions/doses; good precision. | Can suffer from ratio compression; higher upfront cost for reagents. | Primary screening of multiple PROTAC candidates, concentrations, and time points. |
| Label-Free Quantification (LFQ) Proteomics | Compares the signal intensities of peptides across individual MS runs.[9] | High | No labeling required, reducing sample prep complexity and cost; wider dynamic range. | More susceptible to technical variability between runs; can have missing values for low-abundance proteins.[13] | Initial discovery screens where cost and simplicity are prioritized. |
Experimental Protocol: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer line expressing the target) to ~70-80% confluency. Treat cells in biological triplicate with the 2,8-diazaspiro[4.5]decane-based PROTAC at its optimal degradation concentration (e.g., 10x DC50) and a vehicle control (e.g., 0.1% DMSO) for a defined short period (e.g., 4 or 6 hours).[14]
-
Cell Lysis and Protein Digestion: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a urea-based buffer and quantify the protein concentration using a BCA assay. Take equal protein amounts from each sample and perform in-solution digestion using trypsin overnight.
-
Peptide Labeling (TMT only): Label the resulting peptides from each condition with the appropriate TMTpro reagent according to the manufacturer's protocol. Combine all labeled samples into a single tube.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer. The instrument will fragment the peptides and the TMT reporter ions, allowing for simultaneous identification and quantification.
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. A typical cutoff is a fold-change < 0.5 and a p-value < 0.05.
Phase 2: Orthogonal Validation of Putative Off-Targets
Data from global proteomics screens must be considered preliminary. Any protein identified as a potential off-target requires validation using an independent, orthogonal method to confirm the observation and rule out artifacts.
Causality Behind the Choice: MS-based proteomics is powerful but can be subject to technical variability and complex data analysis.[13] Orthogonal validation with antibody-based methods like Western blotting provides a direct and widely accepted confirmation of changes in protein levels for specific targets. Targeted proteomics serves as a more sensitive and specific MS-based validation method.[14]
| Technique | Principle | Throughput | Advantages | Disadvantages | Best Use Case |
| Western Blotting | Uses specific antibodies to detect and quantify the level of a single protein separated by size via gel electrophoresis.[15] | Low | Widely available; provides direct visual confirmation; relatively inexpensive. | Dependent on antibody quality and specificity; semi-quantitative; low throughput. | Gold standard for validating a small number of high-priority hits from a global screen.[14] |
| Targeted Proteomics (PRM/SRM) | A mass spectrometry method that pre-selects and monitors specific peptides from a list of proteins, offering high sensitivity and specificity.[9] | Medium | Highly sensitive and specific; excellent quantitative accuracy and reproducibility.[13] | Biased towards pre-selected targets; requires more complex MS method development. | Validating a moderate number of potential off-targets with high confidence; confirming low-abundance hits. |
Experimental Protocol: Western Blotting for Off-Target Validation
-
Cell Treatment and Lysis: Treat cells as described in the proteomics protocol. After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Normalize all samples to the same concentration. Denature the proteins by adding Laemmli sample buffer and boiling. Separate 20-30 µg of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin) to confirm degradation.
Phase 3: Mechanistic & Functional Confirmation
Confirming that an off-target protein's levels are reduced is only part of the story. It is essential to demonstrate that the PROTAC directly engages the off-target protein in a cellular context and to understand the functional consequences of its degradation.
Causality Behind the Choice: A decrease in protein levels could theoretically be due to transcriptional downregulation rather than degradation.[5] Target engagement assays confirm a direct physical interaction between the PROTAC and the off-target protein inside the cell, strengthening the evidence for a PROTAC-mediated mechanism. Functional assays are crucial for assessing whether the observed off-target degradation translates into a biological effect, which is the ultimate determinant of a potential safety liability.[16]
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of proteins. Ligand binding stabilizes a protein, increasing its melting temperature.[14] | Confirms direct target engagement in an un-modified cellular context; label-free. | Technically demanding; not suitable for all proteins or those with high intrinsic stability. | Assessing direct binding of the PROTAC to both on- and off-targets in intact cells. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures ligand binding in live cells using bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged protein and a fluorescent tracer.[17] | Real-time kinetics in live cells; high sensitivity; quantitative. | Requires genetic modification of cells to express the tagged protein; tracer-dependent. | Determining binding affinity (EC50) and residence time at the off-target protein in live cells. |
| Cell Viability Assays (e.g., CellTiter-Glo®) | Measures a marker of cell health, such as ATP levels, to determine the cytotoxic or cytostatic effect of a compound.[15] | Simple, high-throughput; provides a clear functional readout of cellular health. | Non-specific; does not identify the mechanism of toxicity. | Assessing the downstream functional impact of on-target vs. off-target degradation. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control at the desired concentration for a sufficient time to allow for target engagement (e.g., 1-2 hours).[18]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (where stabilized proteins remain) from the precipitated, denatured proteins by centrifugation at high speed.
-
Analysis: Collect the supernatant and analyze the amount of remaining soluble off-target protein at each temperature point by Western blot or targeted proteomics. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates direct binding and stabilization.
Conclusion: Synthesizing Data for a Complete Selectivity Profile
Assessing the selectivity of a 2,8-diazaspiro[4.5]decane-based PROTAC is a rigorous, multi-step process that is essential for advancing a safe and effective therapeutic candidate. The journey begins with an unbiased, proteome-wide screen to cast a wide net for potential liabilities. This is followed by stringent, orthogonal validation of any identified hits. Finally, mechanistic and functional assays confirm direct engagement and elucidate the biological consequences of off-target degradation. By integrating data from this comprehensive assessment cascade, researchers can confidently select PROTAC candidates with the highest degree of selectivity, guiding rational optimization efforts and ultimately increasing the probability of clinical success.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sapient.bio [sapient.bio]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Evaluation of Bioavailable EZH2 PROTACs Featuring a 2,8-Diazaspiro[4.5]decane Linker
This guide provides an in-depth comparative analysis of EZH2 (Enhancer of Zeste Homolog 2) PROTACs (Proteolysis Targeting Chimeras), with a special focus on a novel series incorporating a rigid 2,8-diazaspiro[4.5]decane linker. We will objectively evaluate the performance of these next-generation degraders against other key EZH2 PROTACs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of targeted protein degradation.
The Rationale: Beyond Catalytic Inhibition to Complete EZH2 Suppression
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark for gene silencing.[1][2] Aberrant EZH2 activity is a known driver in numerous cancers, including various lymphomas and triple-negative breast cancer (TNBC).[1][3] While catalytic inhibitors of EZH2, such as Tazemetostat (EPZ6438), have shown clinical utility, they only address the methyltransferase function of EZH2.[4] Emerging evidence highlights non-catalytic roles of EZH2, where it can act as a transcriptional co-activator, rendering catalytic inhibitors inadequate for complete therapeutic suppression.[5][6][7][8]
PROTAC technology offers a superior strategy by inducing the degradation of the entire EZH2 protein, thereby ablating both its catalytic and non-catalytic oncogenic functions.[5][8] This guide delves into the biological characteristics of a promising new EZH2 PROTAC, compound 5g , which utilizes a rigid 2,8-diazaspiro[4.5]decane linker to enhance oral bioavailability and efficacy.[6][9]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules comprising a warhead that binds the target protein (EZH2), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[5][10] This ternary complex formation (EZH2-PROTAC-E3 Ligase) facilitates the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome.[5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Figure 1: General mechanism of EZH2 PROTAC-mediated protein degradation.
Comparative Performance Analysis
The efficacy of a PROTAC is defined by its ability to induce potent, selective, and durable degradation of the target protein, translating into desired downstream biological effects. Here, we compare the key performance metrics of the 2,8-diazaspiro[4.5]decane-containing PROTAC 5g with other notable EZH2 degraders.
In Vitro Degradation and Anti-proliferative Activity
Compound 5g was identified as a potent EZH2 degrader across multiple cancer cell lines.[6] A crucial aspect of its design is the rigid linker, which optimizes the spatial orientation of the EZH2 and CRBN ligands, leading to efficient ternary complex formation. This contrasts with more flexible linkers used in some earlier-generation PROTACs.
| Compound | E3 Ligase Recruited | Cell Line | EZH2 DC₅₀ (nM)¹ | Dₘₐₓ (%)² | GI₅₀ (µM)³ | Key Features & Source |
| 5g | CRBN | MV4-11 (AML) | ~10-100 | >90 | 0.021 | Novel 2,8-diazaspiro[4.5]decane linker , oral bioavailability of 8.91%.[6] |
| MS1943 | N/A (Hydrophobic Tag) | MDA-MB-468 (TNBC) | Not reported (effective at 1.25-5 µM) | >90 | 2.2 | First-in-class hydrophobic tag-based degrader, orally active.[1][11][12] |
| UNC6852 | VHL | HeLa | Not reported (effective at 10 µM) | ~50 (at 72h) | N/A | Targets EED subunit to degrade the entire PRC2 complex.[13][14][15] |
| MS8847 | VHL | MV4-11 (AML) | <100 | >90 | 0.19 | Highly potent VHL-recruiting degrader with good mouse PK.[5][16] |
| E7 | CRBN | KARPAS-422 (Lymphoma) | Not reported (effective at 0.1-1 µM) | >90 | ~0.5 | Degrades multiple PRC2 components.[8] |
¹DC₅₀ : Concentration required for 50% maximal degradation. ²Dₘₐₓ : Maximum percentage of protein degradation achieved. ³GI₅₀ : Concentration for 50% growth inhibition. (Note: Data is compiled from different studies and experimental conditions may vary.)
The data indicates that 5g exhibits potent anti-proliferative activity, particularly in Acute Myeloid Leukemia (AML) cells, which were found to be highly sensitive.[6] Its degradation efficiency is comparable to other potent PROTACs like MS8847.[5][6] Unlike the hydrophobic tag-based degrader MS1943, which likely induces protein misfolding, 5g utilizes a canonical E3 ligase-mediated degradation pathway.[3][6] Furthermore, while UNC6852 targets the EED subunit, 5g directly binds to EZH2, offering a different approach to dismantling the PRC2 complex.[6][14]
Selectivity and Downstream Effects
A critical attribute of a high-quality PROTAC is its selectivity. Compound 5g was shown to be highly selective for degrading EZH2 and other PRC2 complex subunits (due to complex integrity) over common CRBN neosubstrates like GSPT1, IKZF1, and IKZF3.[6] This is a significant advantage, minimizing potential off-target effects.
The degradation of EZH2 by 5g leads to predictable downstream consequences:
-
Inhibition of H3K27me3: As expected, the removal of the catalytic enzyme leads to a significant reduction in this repressive histone mark.[6]
-
Cell Cycle Arrest: Transcriptomic analysis of MV4-11 cells treated with 5g revealed alterations in genes related to the cell cycle, leading to G0/G1 phase arrest.[6]
-
Induction of Apoptosis: The study confirmed that 5g treatment leads to increased cancer cell apoptosis.[6]
Pharmacokinetics and Bioavailability
A major hurdle for many PROTACs is their poor drug-like properties, including low oral bioavailability, which often stems from their high molecular weight and complex structures.[17] The rigid 2,8-diazaspiro[4.5]decane linker in 5g was specifically designed to address this challenge. The result is a compound with an oral bioavailability of 8.91% in animal models, a promising starting point for developing an orally administered EZH2-degrading drug.[6] This represents a significant step forward, as many PROTACs are limited to intraperitoneal administration in preclinical studies.[12]
Supporting Experimental Methodologies
To ensure scientific integrity, the protocols used to evaluate these PROTACs must be robust and reproducible. Below are step-by-step summaries of key experiments.
Experimental Workflow: From Synthesis to In Vivo Evaluation
Figure 2: A generalized workflow for the evaluation of novel EZH2 PROTACs.
Protocol 1: Western Blot for EZH2 Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding & Treatment: Seed cancer cells (e.g., MV4-11, MDA-MB-468) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the EZH2 PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time course (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. Also probe for other PRC2 components (EED, SUZ12) and a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software. Normalize EZH2 levels to the loading control and express as a percentage relative to the DMSO-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the anti-proliferative effect of the PROTAC.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 to 120 hours) to observe the full effect on cell proliferation.
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent (which measures ATP levels as an indicator of cell viability) to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the GI₅₀ value.
Conclusion and Future Outlook
The development of EZH2 PROTACs with improved drug-like properties, such as the 2,8-diazaspiro[4.5]decane linker-containing compound 5g , marks a significant advancement in targeting EZH2-driven cancers.[6] This novel degrader demonstrates potent and selective degradation of the PRC2 complex, leading to robust anti-proliferative effects and apoptosis in sensitive cancer cell lines.[6] Most notably, its demonstrated oral bioavailability addresses a key challenge in the PROTAC field, paving the way for more clinically translatable EZH2-targeting therapies.[6][17]
Compared to catalytic inhibitors, PROTACs like 5g and MS8847 offer the distinct advantage of eliminating both the enzymatic and non-enzymatic scaffolding functions of EZH2, potentially overcoming resistance mechanisms and providing a more profound therapeutic effect.[5][6][18][19] Future work should focus on further optimizing the pharmacokinetic properties of this promising chemical series and evaluating its in vivo efficacy and safety in a broader range of preclinical cancer models.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker | CoLab [colab.ws]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MS1943 | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 18. Scholars@Duke publication: EZH2 PROTACs target EZH2- and FOXM1-associated oncogenic nodes, suppressing breast cancer cell growth. [scholars.duke.edu]
- 19. EZH2 PROTACs target EZH2- and FOXM1-associated oncogenic nodes, suppressing breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of the Linker: A Comparative Guide to Optimizing EZH2 PROTAC Efficacy
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimers (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] For researchers focused on epigenetic targets, Enhancer of Zeste Homolog 2 (EZH2) presents a compelling case for PROTAC-mediated degradation. Aberrant EZH2 activity is implicated in a host of malignancies, and an increasing body of evidence highlights non-catalytic functions of EZH2 that are not addressed by traditional enzymatic inhibitors.[3][4][5] This makes complete protein removal an attractive therapeutic strategy.
The success of any PROTAC, however, hinges on the thoughtful design of its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the crucial linker that tethers them.[6][7] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex—the cornerstone of PROTAC activity.[1][8][9] This guide provides an in-depth comparison of different linker strategies in the design of EZH2 PROTACs, supported by experimental data and detailed methodologies to inform rational design and optimization.
The Central Role of the Linker in EZH2 PROTAC Function
The primary function of the linker is to bridge the EZH2-binding and E3 ligase-binding moieties, facilitating the formation of a productive ternary complex (EZH2-PROTAC-E3 ligase).[1][7] An optimal linker will orient the two proteins in a manner that allows for efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of EZH2, marking it for proteasomal degradation. The chemical nature, length, and rigidity of the linker are all critical parameters that must be fine-tuned to achieve maximal degradation efficiency.[10]
Visualizing the PROTAC Mechanism of Action
Caption: General mechanism of EZH2 PROTAC-mediated protein degradation.
Comparing Linker Classes in EZH2 PROTACs: A Data-Driven Analysis
The choice of linker is a multi-parameter optimization problem. Here, we compare the most common flexible linkers—alkyl and polyethylene glycol (PEG) chains—and touch upon the emerging use of more rigid structures.
Flexible Linkers: Alkyl vs. PEG Chains
Flexible linkers are the most widely used in PROTAC design due to their synthetic accessibility.[11] However, the choice between a hydrophobic alkyl chain and a hydrophilic PEG linker can have significant consequences for an EZH2 PROTAC's performance.[9][12]
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[11] | Repeating ethylene glycol units.[11] |
| Hydrophilicity | Generally hydrophobic.[11] | Hydrophilic.[11] |
| Solubility | May limit the aqueous solubility of the PROTAC molecule.[11] | Generally improves aqueous solubility, which can be advantageous for in vitro assays and pharmacokinetic profiles.[8][11] |
| Cell Permeability | Can improve cell permeability due to increased lipophilicity, but may also lead to non-specific binding.[12] | Can enhance permeability by adopting folded conformations that shield polar surface area, though very long chains can be detrimental.[8][12] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[12] | May have reduced metabolic stability in vivo compared to alkyl linkers.[11][12] |
| Conformation | Tend to adopt more elongated conformations.[8] | The gauche effect may encourage a higher proportion of folded conformations.[8] |
A key parameter for any flexible linker is its length. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, an overly long linker might lead to excessive flexibility, which can also destabilize the complex.[2] The optimal linker length is highly dependent on the specific EZH2 ligand and E3 ligase ligand being used and must be determined empirically.[7]
A structure-activity relationship (SAR) study on a series of VHL-recruiting EZH2 PROTACs demonstrated the critical importance of linker length.[3] In this study, compounds with shorter alkylene linkers (4-6 methylene units) failed to induce EZH2 degradation. Partial degradation was observed with 7 and 8 methylene units, while a linker with 9 methylene units showed complete degradation at 0.1 µM.[3] Interestingly, this compound exhibited a "hook effect" at 1 µM, a phenomenon where degradation efficiency decreases at high concentrations due to the formation of binary complexes that cannot lead to degradation.[3]
Experimental Protocols for Evaluating EZH2 PROTAC Efficacy
To rigorously compare the efficacy of different linkers, a standardized set of experiments is essential.
Western Blotting for EZH2 Degradation
This is the foundational assay to quantify the reduction in cellular EZH2 levels.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MLL-rearranged acute myeloid leukemia cells like EOL-1) at an appropriate density and allow them to adhere overnight.[3] Treat the cells with a range of concentrations of the EZH2 PROTACs for a specified duration (e.g., 24 hours).[8] A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for EZH2. A loading control, such as β-Actin or GAPDH, is crucial.[3] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. The level of EZH2 degradation can be calculated relative to the vehicle control.
Cell Viability Assays (MTS/MTT)
This assay assesses the anti-proliferative effect of the EZH2 PROTACs, which should correlate with their degradation efficiency.[8]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).[8]
-
Reagent Incubation: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[8]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each PROTAC.
Mechanism of Action (MOA) Validation
To confirm that EZH2 degradation is occurring through the intended PROTAC mechanism, rescue experiments are performed.[3]
Methodology:
-
Pre-treat cells with an inhibitor of the ubiquitin-proteasome system (e.g., the neddylation inhibitor MLN4942 or the proteasome inhibitor bortezomib) for 2 hours.[3][13]
-
Alternatively, pre-treat cells with an excess of the parent EZH2 inhibitor or the E3 ligase ligand to competitively block the binding sites of the PROTAC.[3]
-
Add the EZH2 PROTAC at a concentration known to induce degradation and incubate for 24 hours.
-
Assess EZH2 levels by Western blotting. A rescue of EZH2 degradation in the pre-treated cells confirms a PROTAC-mediated mechanism.[3]
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for comparing EZH2 PROTAC linker efficacy.
Conclusion and Future Directions
The linker is a pivotal component in the design of effective EZH2 PROTACs. The choice between different linker types, such as alkyl and PEG chains, involves a trade-off between solubility, permeability, and metabolic stability.[8][12] Furthermore, systematic optimization of linker length is crucial for achieving potent degradation.[3][7] The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of different linker designs.
As the field of targeted protein degradation matures, we are seeing a move from a trial-and-error approach to a more rational, structure-based design of linkers.[9] The incorporation of more rigid or "clickable" linkers may offer improved control over the ternary complex conformation, potentially leading to enhanced potency and selectivity.[1] Ultimately, the optimal linker for an EZH2 PROTAC will be a finely tuned balance of properties that maximizes ternary complex formation and cellular efficacy, paving the way for the next generation of epigenetic cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. ashpublications.org [ashpublications.org]
In Vivo Validation of 2,7-Diazaspiro[4.5]decane Derivatives: A Comparative Guide for Preclinical Researchers
Welcome to a comprehensive technical guide on the in vivo validation of 2,7-diazaspiro[4.5]decane derivatives in animal models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of this versatile chemical scaffold. Here, we move beyond a simple recitation of facts to provide an in-depth analysis of experimental design, data interpretation, and the comparative landscape of these emerging therapeutics. Our focus is on the "why" behind the "how," offering insights grounded in scientific expertise to empower your own research endeavors.
The Versatility of the this compound Scaffold: A Foundation for Diverse Therapeutic Applications
The this compound core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that allows for the precise spatial orientation of functional groups. This structural rigidity and synthetic tractability have enabled the development of derivatives targeting a wide array of biological targets, from G protein-coupled receptors (GPCRs) to kinases and mitochondrial proteins. This guide will delve into the in vivo validation of several distinct classes of these derivatives, highlighting their performance in relevant animal models of disease.
Comparative In Vivo Efficacy and Safety Profiles
The true test of any potential therapeutic lies in its in vivo performance. Below, we compare the preclinical data for several this compound derivatives, focusing on their efficacy in established animal models and their associated side effect profiles.
Muscarinic M1 Receptor Agonists for Cognitive Enhancement
A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, related to the this compound scaffold, have been investigated as M1 muscarinic agonists for the treatment of cognitive deficits, such as those seen in Alzheimer's disease.[1][2] The primary animal model utilized for this purpose is the scopolamine-induced amnesia model in rats. Scopolamine is a non-selective muscarinic antagonist that impairs learning and memory, thus mimicking certain cognitive dysfunctions.
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (s.c.) | Side Effect Profile | Reference |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) | Rat (Scopolamine-induced amnesia) | Amelioration of passive avoidance task impairment | 0.1 mg/kg | Induced hypothermia at 3 mg/kg | [1] |
| (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane ((-)-29) | Rat (Scopolamine-induced amnesia) | Potent antiamnesic activity | Not specified | Sufficiently separated from hypothermia-inducing activity | [2] |
Experimental Insight: The choice of the passive avoidance task is critical as it is a well-established behavioral assay for assessing learning and memory in rodents. The induction of hypothermia is a known cholinergic side effect, and a key objective in the development of M1 agonists is to separate the desired cognitive enhancement from such adverse effects. The comparison between compound 6a and (-)-29 illustrates a successful optimization strategy, where structural modifications led to a derivative with a more favorable therapeutic window.[1][2]
Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease
A novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] These kinases are crucial components of the JAK-STAT signaling pathway, which is implicated in the pathogenesis of inflammatory diseases, including inflammatory bowel disease (IBD).
| Compound | Animal Model | Efficacy Endpoint | Key Findings | Comparison | Reference |
| Compound 48 | Mouse (Acute ulcerative colitis model) | Anti-inflammatory efficacy | More potent than tofacitinib; regulated TYK2/JAK1-related genes and Th1/Th2/Th17 cell formation | Superior to tofacitinib in this model | [3] |
Experimental Insight: The use of an acute ulcerative colitis model in mice is a standard approach to evaluate the in vivo efficacy of potential IBD therapeutics.[3] The comparison with tofacitinib, an approved JAK inhibitor, provides a crucial benchmark for assessing the therapeutic potential of compound 48 . The analysis of downstream cellular and molecular markers, such as T-cell populations and gene expression, provides mechanistic validation of the compound's in vivo activity.[3]
Delving into the Methodologies: Representative In Vivo Protocols
To ensure the reproducibility and validity of preclinical findings, it is imperative to follow well-defined experimental protocols. Below are representative protocols for the animal models discussed.
Scopolamine-Induced Amnesia Model in Rats
Objective: To assess the ability of a test compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Apparatus: A passive avoidance apparatus consisting of a lighted and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial:
-
Each rat is placed in the lighted compartment.
-
After a 30-second habituation period, the guillotine door is opened.
-
Once the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Treatment:
-
Immediately after the acquisition trial, rats are treated with either vehicle, scopolamine (e.g., 0.5 mg/kg, i.p.), or the test compound followed by scopolamine.
-
-
Retention Trial:
-
24 hours after the acquisition trial, each rat is again placed in the lighted compartment.
-
The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
-
-
Data Analysis: A significant increase in the step-through latency in the test compound group compared to the scopolamine-only group indicates an antiamnesic effect.
Experimental Workflow for Scopolamine-Induced Amnesia Model
Caption: Workflow of the passive avoidance task for evaluating antiamnesic compounds.
Mechanistic Insights: Visualizing the Signaling Pathways
A thorough understanding of the underlying mechanism of action is crucial for rational drug design and development. Here, we visualize the signaling pathway targeted by the TYK2/JAK1 inhibitor.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune diseases.
Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.
Pharmacokinetic Considerations in Preclinical Studies
The in vivo fate of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its efficacy and safety. While specific pharmacokinetic data for the highlighted this compound derivatives are not detailed in the provided search results, we can outline a general approach for pharmacokinetic studies in rodents.
Representative Pharmacokinetic Study Design in Rats
Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration.
Protocol:
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing:
-
IV group: Administer the compound intravenously via the tail vein (e.g., 1 mg/kg).
-
PO group: Administer the compound orally via gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Separate plasma and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as:
-
IV: Clearance (CL), Volume of distribution (Vd), and half-life (t½).
-
PO: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).
-
Experimental Insight: Conducting both IV and PO arms in a pharmacokinetic study is essential. The IV data provides information on the drug's intrinsic disposition properties, while the PO data reveals its absorption characteristics and oral bioavailability. These parameters are crucial for dose selection and predicting human pharmacokinetics.[4][5][6]
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutics with diverse mechanisms of action. The in vivo studies highlighted in this guide demonstrate the potential of these derivatives in addressing unmet medical needs in cognitive disorders and inflammatory diseases. The successful translation of these promising preclinical findings to clinical applications will depend on rigorous in vivo validation, including comprehensive pharmacokinetic and toxicology studies. As research in this area continues, we can anticipate the emergence of more sophisticated derivatives with enhanced potency, selectivity, and drug-like properties, further solidifying the importance of the this compound scaffold in modern drug discovery.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Diazaspiro[5.5]undecan-2-one Derivatives
Introduction: The Therapeutic Potential of the Diazaspiro[5.5]undecane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and diverse biological activities is perpetual. The diazaspiro[5.5]undecane framework, a class of spirocyclic heterocycles, has emerged as a privileged structure due to its rigid conformation, which can lead to enhanced target specificity and improved pharmacokinetic profiles. This guide provides a comparative study of the biological activities of diazaspiro[5.5]undecan-2-one derivatives, with a primary focus on their anticancer and anticonvulsant properties, supported by experimental data and detailed methodologies. While the therapeutic potential of this scaffold is significant, it is noteworthy that its antimicrobial activities remain a largely unexplored frontier.
The core structure of diazaspiro[5.5]undecan-2-one provides a versatile platform for chemical modifications, allowing for the synthesis of a wide array of derivatives with distinct biological functions. The strategic placement of substituents on the spirocyclic rings can profoundly influence the compound's interaction with biological targets, leading to a broad spectrum of pharmacological effects.
Comparative Biological Activities
The biological evaluation of diazaspiro[5.5]undecan-2-one derivatives has predominantly concentrated on two key therapeutic areas: oncology and neurology. The following sections provide a comparative analysis of their anticancer and anticonvulsant activities, highlighting the structure-activity relationships and presenting key experimental findings.
Anticancer Activity: Targeting Cellular Proliferation
Several derivatives of the diazaspiro[5.5]undecane scaffold have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cancer progression to the induction of apoptosis in malignant cells.
Recent studies have highlighted the anticancer effects of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives against liver adenocarcinoma cells. These compounds have shown varying levels of cytotoxicity, indicating that the nature and position of substituents on the core structure are crucial for their anticancer potency.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3a | SK-HEP-1 (Liver Adenocarcinoma) | 112 ± 12 | [1] |
| 3b | SK-HEP-1 (Liver Adenocarcinoma) | >300 | [1] |
| 3j | SK-HEP-1 (Liver Adenocarcinoma) | >300 | [1] |
Table 1: Anticancer activity of selected 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives.
The data suggests that specific structural features of compound 3a contribute to its superior activity compared to 3b and 3j . Further structure-activity relationship (SAR) studies are warranted to elucidate the key determinants of cytotoxicity in this series of compounds.
A particularly promising avenue of research involves 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent and selective inhibitors of the METTL3 methyltransferase.[2][3][4] The METTL3/METTL14 complex is a key player in N6-methyladenosine (m6A) RNA modification, a process implicated in various cancers.[2][3][4] Inhibition of METTL3 represents a novel therapeutic strategy for cancer treatment.
| Compound ID | Assay | IC50 (nM) | Reference |
| UZH2 (Compound 22) | TR-FRET | 5 | [2][3][4] |
| Compound 2 | TR-FRET | 5000 | [4] |
| Compound 5 | TR-FRET | 790 | [4] |
Table 2: METTL3 inhibitory activity of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives.
The remarkable potency of UZH2 (IC50 of 5 nM) underscores the potential of this scaffold in developing highly effective anticancer agents.[2][3][4] Cellular assays have further demonstrated that UZH2 can reduce the m6A/A ratio in polyadenylated RNA in cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer).[5]
Anticonvulsant Activity: Modulating Neuronal Excitability
The rigid structure of the diazaspiro[5.5]undecane core is also well-suited for interaction with targets in the central nervous system. Several derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promise for the treatment of epilepsy.
A series of 3-azaspiro[5.5]undecane-2,4-diones has been investigated for anticonvulsant activity using well-established preclinical models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[6][7] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
| Compound ID | MES Test (ED50, mg/kg) | scPTZ Test (ED50, mg/kg) | Reference |
| 47 (3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione) | Active | - | [6][7] |
| Related Spirosuccinimides | 30.3 (p.o. rats) | - | [6] |
Table 3: Anticonvulsant activity of 3-azaspiro[5.5]undecane-2,4-dione and related derivatives.
Compound 47 demonstrated activity in the in vitro hippocampal slice culture neuroprotection assay, suggesting a potential neuroprotective effect in addition to its anticonvulsant properties.[6][7] Further quantitative studies are needed to determine the precise ED50 values and therapeutic indices of these compounds.
Antimicrobial Activity: An Uncharted Territory
A comprehensive search of the scientific literature reveals a notable absence of studies on the antimicrobial activity of diazaspiro[5.5]undecan-2-one derivatives. While related heterocyclic compounds, such as piperidine and pyrrolidine derivatives, are known to possess antimicrobial properties, this specific spirocyclic scaffold has not been extensively screened against bacterial or fungal pathogens. This represents a significant research gap and a potential opportunity for the discovery of novel antimicrobial agents.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and anticonvulsant activities of diazaspiro[5.5]undecan-2-one derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in an organic solvent. The intensity of the resulting purple solution is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors [zora.uzh.ch]
- 4. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
comparing the pharmacological profiles of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, azaspirocycles—bicyclic systems sharing a single nitrogen-containing ring atom—have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems. This constrained geometry can enhance binding affinity to biological targets, improve metabolic stability, and provide a scaffold for precise, vectorially-oriented functionalization.
This guide provides an in-depth comparative analysis of two prominent azaspirocyclic cores: azaspiro[4.4]nonane and azaspiro[4.5]decane . While structurally similar, the subtle difference in their carbocyclic ring size—a cyclopentane versus a cyclohexane ring—imparts distinct pharmacological profiles. We will explore their engagement with key central nervous system (CNS) targets, including dopamine, serotonin, and sigma receptors, supported by quantitative experimental data to guide researchers in selecting the optimal scaffold for their drug discovery programs.
The Structural Foundation: A Tale of Two Rings
The fundamental difference between the two scaffolds lies in the size of the carbocyclic ring fused to the heterocyclic amine. The azaspiro[4.4]nonane core features a five-membered cyclopentane ring, while the azaspiro[4.5]decane core incorporates a six-membered cyclohexane ring. This seemingly minor alteration has profound implications for the molecule's overall shape, flexibility, and the spatial orientation of substituents, which in turn dictates receptor interaction.
The synthesis of these cores can be achieved through various strategies, often involving the formation of one ring onto a pre-existing cyclic precursor. For instance, domino radical bicyclization has been developed as a rapid method for assembling the 1-azaspiro[4.4]nonane skeleton. The accessibility and modularity of these synthetic routes are critical for generating diverse libraries for structure-activity relationship (SAR) studies.
Comparative Pharmacological Profiles
The utility of a scaffold is defined by its interactions with biological targets. Below, we compare the pharmacological profiles of derivatives from both classes across several key receptor families implicated in neuropsychiatric and neurological disorders.
Dopamine Receptor Modulation
Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for antipsychotics and treatments for substance abuse disorders. Both azaspiro scaffolds have been explored for their potential to modulate these receptors.
Derivatives of diazaspiro alkanes, including the azaspiro[4.5]decane core, have yielded potent and highly selective D3 receptor antagonists. For example, compound 15a in a reported series, an azaspiro[4.5]decane derivative, shows excellent D3 affinity (Ki = 12.0 nM) and over 900-fold selectivity against the D2 receptor. This high selectivity is a coveted property, as D3 antagonism is linked to therapeutic efficacy in addiction with potentially fewer extrapyramidal side effects associated with strong D2 blockade. In contrast, while azaspiro[4.5]decane derivatives have been investigated as potential dopamine agonists, they have shown limited central nervous system activity in some studies, though potent peripheral activity was observed.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound Class | Representative Compound | D3 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | D3 vs. D2 Selectivity | Source(s) |
|---|---|---|---|---|---|
| Azaspiro[4.5]decane | Compound 14 (aryl diazaspiroalkane) | 19.6 | >10,000 | >510-fold | |
| Azaspiro[4.5]decane | Compound 15a (aryl diazaspiroalkane) | 12.0 | >10,000 | >905-fold |
| Azaspiro[4.5]decane | Compound 15c (aryl diazaspiroalkane) | 25.6 | 9800 | 383-fold | |
Data for azaspiro[4.4]nonane derivatives with high affinity for dopamine receptors is less prevalent in the reviewed literature, suggesting the azaspiro[4.5]decane scaffold may be more privileged for this target class.
Serotonin Receptor Engagement
Serotonin (5-HT) receptors, especially the 5-HT1A subtype, are validated targets for anxiolytics and antidepressants. The azaspiro[4.5]decane scaffold is famously represented by the anxiolytic drug Buspirone , an 8-azaspiro[4.5]decane-7,9-dione derivative. This has spurred extensive research into related structures as 5-HT1A ligands.
Studies have shown that modifications to the buspirone template, such as replacing the pyrimidinylpiperazine moiety with a tetrahydroisoquinoline group, can yield equipotent 5-HT1A ligands, demonstrating the robustness of the azaspiro[4.5]decane core for anchoring pharmacophores for this receptor. Furthermore, arylpiperazine derivatives built upon a 1,4-dioxa-spiro[4.5]decane framework have been identified as potent and efficacious 5-HT1A receptor agonists. In contrast, while some azaspiro[4.4]nonane derivatives have been screened, the azaspiro[4.5]decane scaffold appears to be more extensively and successfully optimized for high-affinity 5-HT1A receptor binding.
Table 2: Comparative Serotonin 5-HT1A Receptor Binding Affinities (Ki, nM)
| Compound Class | Representative Compound/Drug | 5-HT1A Affinity (Ki, nM) | Functional Activity | Source(s) |
|---|---|---|---|---|
| Azaspiro[4.5]decane | Buspirone | 14.6 | Partial Agonist | |
| Azaspiro[4.5]decane | Compound 6a (Buspirone analog) | Equipotent to Buspirone | Partial Agonist | |
| Azaspiro[4.5]decane | Compound 10 (arylpiperazine) | 0.96 | Full Agonist |
| Azaspiro[4.5]decane | Compound 15a (D3 antagonist) | 931 | Low Affinity | |
The low 5-HT1A affinity of the D3-selective compound 15a highlights how scaffold decoration can tune selectivity away from common off-targets.
Sigma Receptor Modulation
Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in a wide array of cellular functions and are therapeutic targets for cancer, pain, and neurodegenerative diseases. Both azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds have yielded high-affinity ligands for sigma receptors.
The 2,7-diazaspiro[4.4]nonane scaffold has been a source of potent σ1 and σ2 receptor ligands. Similarly, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity σ1 receptor ligands for applications in PET imaging of tumors, which often overexpress these receptors. Compound 5a , for instance, demonstrates a nanomolar affinity for σ1 receptors with good selectivity over the σ2 subtype.
Table 3: Comparative Sigma Receptor Binding Affinities (Ki, nM)
| Compound Class | Representative Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | σ1 vs. σ2 Selectivity | Source(s) |
|---|---|---|---|---|---|
| Azaspiro[4.5]decane | Compound 5a | 5.4 | ~162 | ~30-fold |
| Azaspiro[4.4]nonane | N/A (Scaffold noted as potent) | Data not specified | Data not specified | Data not specified | |
While specific Ki values for azaspiro[4.4]nonane derivatives were not available in the provided search results, the literature indicates their potential as potent sigma receptor modulators, making both scaffolds viable starting points for this target class.
Anticonvulsant Activity
A significant body of research has demonstrated the potential of N-substituted 2-azaspiro[4.4]nonane-1,3-diones and 2-azaspiro[4.5]decane-1,3-diones as anticonvulsant agents. Studies evaluating these compounds in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models have identified potent candidates from both series. For example, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione were both found to be highly active, primarily in the scPTZ test, indicating potential efficacy against absence seizures. This suggests that for this particular pharmacological effect, the choice between the cyclopentane and cyclohexane ring may be less critical than the nature of the N-substituent on the imide ring.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a novel azaspiro derivative for a target receptor (e.g., Dopamine D3), a competitive radioligand binding assay is the gold standard. This protocol is a self-validating system where the displacement of a known high-affinity radioligand by the test compound allows for the calculation of its affinity.
Objective: To determine the inhibitory constant (Ki) of a test compound for the Dopamine D3 receptor.
Materials:
-
HEK 293 cells stably expressing human Dopamine D3 receptors.
-
Radioligand: [¹²⁵I]IABN or similar high-affinity D3 antagonist.
-
Non-specific binding control: (+)-Butaclamol (20 µM).
-
Test Compounds (Azaspiro derivatives) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA, pH 7.5.
-
96-well plates, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the D3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL membrane homogenate, 50 µL radioligand, 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane homogenate, 50 µL radioligand, 50 µL (+)-butaclamol.
-
Competitive Binding: 50 µL membrane homogenate, 50 µL radioligand, 50 µL of test compound at varying concentrations (typically a 10-point serial dilution).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium. The choice of temperature and time is critical and must be optimized to ensure equilibrium is reached without significant degradation of the receptor or ligands.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This step is crucial to separate the bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Strategic Outlook
The comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives reveals distinct, yet overlapping, pharmacological profiles. The choice of scaffold is a critical decision in the drug design process, with the evidence suggesting the following strategic considerations:
-
Azaspiro[4.5]decane: This scaffold appears to be a more validated and privileged core for developing ligands targeting dopamine D3 and serotonin 5-HT1A receptors . Its prevalence in successful CNS drugs like buspirone and its demonstrated utility in generating highly selective D3 antagonists make it a primary choice for these targets. The larger, more flexible cyclohexane ring may allow for more optimal interactions within the binding pockets of these specific GPCRs.
-
Azaspiro[4.4]nonane: While less explored for dopaminergic and serotonergic targets in the available literature, this scaffold shows significant promise for sigma receptor modulation and as a core for anticonvulsant agents . Its more compact and rigid structure, owing to the cyclopentane ring, could be advantageous in designing ligands for targets where conformational constraint is paramount to achieving high affinity and selectivity.
Both scaffolds are versatile platforms for CNS drug discovery. Future research should focus on expanding the SAR for azaspiro[4.4]nonane derivatives against a broader panel of CNS receptors to fully delineate its potential. Conversely, exploring novel substitutions on the azaspiro[4.5]decane core could unlock affinity for new target classes. Ultimately, the selection between these two valuable scaffolds should be driven by the specific biological target and the desired pharmacological profile, guided by the empirical data presented herein.
The Gold Standard Under the Microscope: A Comparative Guide to Confirming Spirotricyclic Urea Structures with X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Among the diverse architectures of modern pharmacophores, spirotricyclic ureas present a unique structural challenge. Their rigid, complex, and often chiral frameworks demand a definitive analytical approach. This guide provides a senior application scientist's perspective on why X-ray crystallography remains the gold standard for the structural confirmation of these molecules, offering a comparative analysis against other common techniques and providing the in-depth, practical insights necessary for successful implementation.
The Unmistakable Challenge of Spirotricyclic Ureas
Spirotricyclic ureas are a class of compounds characterized by a central spiro atom, which is a single atom that is part of two different rings. This arrangement, combined with a tricyclic system and the presence of a urea functional group, results in a complex, three-dimensional structure that can be difficult to fully elucidate using indirect analytical methods. The precise spatial arrangement of atoms is critical to their biological activity, making definitive structural confirmation a cornerstone of any drug discovery and development program involving these scaffolds.
X-ray Crystallography: The Definitive Answer
X-ray crystallography is an experimental technique that provides the precise location of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms.[1] For complex organic molecules like spirotricyclic ureas, it offers an unparalleled level of detail, revealing not just the connectivity of atoms, but also their absolute stereochemistry, bond lengths, bond angles, and torsional angles.[2]
The Power of a Picture: Why It's the Gold Standard
While other techniques provide valuable information, X-ray crystallography stands alone in its ability to generate a detailed three-dimensional model of a molecule.[1] This is particularly crucial for spirotricyclic ureas due to their inherent structural complexity. The rigidity of the spirocyclic system can lead to subtle but significant conformational differences that can be difficult to discern with other methods.
A key advantage of X-ray crystallography is its ability to unequivocally determine the absolute stereochemistry of chiral centers, a common feature in spirotricyclic ureas. For molecules with multiple stereocenters, this is a significant challenge for spectroscopic methods.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography is the definitive method, it is not always the most readily accessible. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful and more commonly used techniques for structural elucidation.[3] Understanding their strengths and limitations in the context of spirotricyclic ureas is essential for a comprehensive analytical strategy.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, relative stereochemistry, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm) | Soluble sample (typically mg scale) | Small sample quantity (µg to ng) |
| Ambiguity | Low; provides a direct visualization of the molecule | Can be high for complex stereochemistry; interpretation required | Isomers can be difficult to distinguish without chromatographic coupling |
| Throughput | Lower; crystal growth can be time-consuming | Higher | Highest |
| Cost | High initial instrument cost; can be outsourced | Moderate to high instrument cost | Moderate instrument cost |
The Synergy of Techniques
It is crucial to view these techniques not as competitors, but as complementary tools. Often, NMR and MS are used for initial characterization and to guide synthetic efforts. Once a promising candidate is identified and synthesized in sufficient quantity and purity, X-ray crystallography is employed for the final, unambiguous structural confirmation.
The Crystallography Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and precision.
Experimental Protocol: Growing the Perfect Crystal
The most significant bottleneck in X-ray crystallography is often the growth of a single, high-quality crystal.[3] For spirotricyclic ureas, their rigid and often non-polar nature can present challenges. Here is a general, yet robust, protocol to guide your crystallization efforts.
1. Purification is Paramount:
-
Rationale: Impurities can inhibit crystal nucleation and growth.
-
Protocol: Ensure your spirotricyclic urea is of the highest possible purity (ideally >95%). Techniques such as flash chromatography or recrystallization are recommended.
2. Solvent Screening:
-
Rationale: The choice of solvent is critical for achieving the supersaturation needed for crystallization.
-
Protocol:
-
Begin by testing the solubility of your compound in a range of common organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, ethanol, toluene, hexane).
-
Identify a solvent in which your compound is sparingly soluble at room temperature but more soluble upon heating. This is ideal for slow cooling crystallization.
-
Alternatively, find a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is insoluble. This pair is suitable for vapor diffusion or solvent layering techniques.
-
3. Crystallization Techniques:
-
Slow Evaporation:
-
Method: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.
-
Causality: The slow evaporation of the solvent gradually increases the concentration of the compound, leading to supersaturation and crystal growth.[4]
-
-
Slow Cooling:
-
Method: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Causality: The solubility of most organic compounds decreases as the temperature is lowered, leading to crystallization.[5]
-
-
Vapor Diffusion:
-
Method:
-
Hanging Drop: Place a small drop of a concentrated solution of your compound in a "good" solvent on a siliconized glass coverslip. Invert the coverslip over a well containing the "poor" solvent.
-
Sitting Drop: Place a drop of the compound solution in a small well within a larger sealed chamber containing the "poor" solvent.
-
-
Causality: The "poor" solvent vapor slowly diffuses into the drop containing your compound, reducing its solubility and inducing crystallization.[3]
-
4. Patience and Observation:
-
Rationale: Crystal growth can take anywhere from a few hours to several weeks.
-
Protocol: Store your crystallization experiments in a vibration-free environment and monitor them periodically under a microscope. Good quality crystals should be transparent with well-defined faces.[4]
Interpreting the Data: Beyond the R-factor
Once diffraction data is collected, the process of solving and refining the structure begins. The quality of the final model is assessed by several factors, most notably the R-factor (or R-value), which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[6] A lower R-factor generally indicates a better fit. However, a low R-factor alone is not sufficient to guarantee a correct structure. It is essential to critically evaluate the electron density map and the overall geometry of the refined model.
Alternative and Complementary Techniques in Detail
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[7] For spirotricyclic ureas, 1D NMR (¹H and ¹³C) provides initial confirmation of the carbon skeleton and the presence of key functional groups.
2D NMR for Relative Stereochemistry: When 1D NMR spectra are insufficient to determine the relative stereochemistry, 2D NMR techniques are indispensable.[8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, helping to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing critical information about the relative orientation of different parts of the molecule.[8]
Challenges with NMR: For complex spirotricyclic systems, significant signal overlap in the ¹H NMR spectrum can make interpretation challenging. While higher field magnets can improve resolution, definitive assignment of all stereocenters can sometimes remain ambiguous.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.[9]
Fragmentation of Ureas: Substituted ureas often exhibit characteristic fragmentation patterns. Common fragmentation pathways involve cleavage of the C-N bonds of the urea moiety.[10] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, further aiding in structural confirmation.
Limitations of MS: A major limitation of mass spectrometry is its inability to distinguish between stereoisomers, which have the same mass and often similar fragmentation patterns.[8] Coupling mass spectrometry with a chiral separation technique like chiral HPLC is necessary to differentiate enantiomers.
Conclusion: An Integrated Approach for Unwavering Confidence
For the structurally complex and pharmaceutically relevant class of spirotricyclic ureas, an integrated analytical approach is paramount. While NMR and mass spectrometry are indispensable for routine characterization and monitoring synthetic progress, X-ray crystallography remains the unequivocal gold standard for absolute structure determination. The investment in time and resources to obtain a crystal structure is repaid with the certainty and detailed insight that only this technique can provide. By understanding the strengths and limitations of each method and applying them strategically, researchers can proceed with the utmost confidence in the structural integrity of their molecules, a critical foundation for successful drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization and preliminary X-ray diffraction studies of d-threo-3-hydroxyaspartate dehydratase isolated from Delftia sp. HT23 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 2,8-diazaspiro[4.5]decan-1-one Derivatives
Introduction: The Rise of 3D Scaffolds and the Metabolic Hurdle
In modern medicinal chemistry, the drive to create drug candidates with improved potency, selectivity, and physicochemical properties has led to an "escape from flatland"—a strategic shift away from flat, aromatic structures towards more complex, three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined conformations can enhance binding affinity to protein targets and reduce off-target effects.[2]
Among these, the 2,8-diazaspiro[4.5]decan-1-one core has emerged as a privileged scaffold in the discovery of novel kinase inhibitors and other therapeutics.[3][4][5] However, this structural novelty brings with it a critical challenge: metabolic stability. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations, leading to poor bioavailability and a short half-life.[6][7] Therefore, a rigorous and early assessment of metabolic stability is not just a routine check, but a cornerstone of any drug discovery program involving this scaffold.
This guide provides a comprehensive framework for evaluating the metabolic stability of 2,8-diazaspiro[4.5]decan-1-one derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, compare the scaffold's performance to relevant alternatives, and provide actionable insights for designing more robust drug candidates.
The Metabolic Landscape: Identifying Potential "Soft Spots"
Before embarking on experimental work, it is crucial to analyze the 2,8-diazaspiro[4.5]decan-1-one structure to hypothesize potential sites of metabolic attack, often called "metabolic soft spots."[7][8][9] Drug metabolism is broadly categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions).
For the 2,8-diazaspiro[4.5]decan-1-one core, primary metabolic concerns include:
-
N-Dealkylation: The secondary amine in the piperidine ring (at position 8) is a prime target for oxidative N-dealkylation, particularly if substituted with small alkyl groups.
-
Aliphatic Hydroxylation: The cyclohexane and piperidine rings contain multiple C-H bonds susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites.[7]
-
Lactam Hydrolysis: The pyrrolidinone ring contains a lactam (a cyclic amide) which could, in principle, be susceptible to hydrolysis, although lactams are generally more stable than linear amides.
Identifying these potential liabilities early allows medicinal chemists to proactively design derivatives where these sites are blocked or made less accessible, for instance, by introducing fluorine atoms or steric bulk.[10]
Experimental Blueprint: A Tiered Approach to Stability Assessment
A robust evaluation of metabolic stability employs a tiered approach, starting with a high-throughput screen to rank compounds and progressing to more complex, physiologically relevant assays for the most promising candidates.
Tier 1: High-Throughput Screening with Liver Microsomes
The liver microsomal stability assay is the workhorse for early-stage discovery.[11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[12][13]
Expertise & Experience: Why start with microsomes? This assay is rapid, cost-effective, and ideal for screening large numbers of compounds.[14] It provides a clear, albeit simplified, picture of a compound's susceptibility to CYP-mediated metabolism, which is the primary clearance route for a majority of marketed drugs.[15] By focusing primarily on Phase I metabolism, it allows for a direct assessment of the intrinsic stability of the core structure to oxidation.
Detailed Protocol: Liver Microsomal Stability Assay
1. Preparation of Reagents:
- Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C. This buffer maintains a physiological pH for optimal enzyme activity.
- Test Compound Stock (10 mM in DMSO): Prepare a high-concentration stock solution. A subsequent dilution into acetonitrile (e.g., to 125 µM) is often performed for better compatibility with the aqueous assay buffer.[16]
- Liver Microsomes (Human, Rat, or Mouse): Thaw pooled liver microsomes (e.g., from a commercial vendor) on ice. The protein concentration should be determined and adjusted (typically to 0.5 mg/mL in the final incubation).[14][15] Pooling from multiple donors minimizes the impact of inter-individual genetic variability in enzyme expression.
- NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16]
- Rationale: CYP enzymes require NADPH as a cofactor to function. Since NADPH is consumed during the reaction, a regenerating system is used to ensure its concentration remains constant, allowing for the accurate determination of linear clearance rates.
2. Incubation Procedure:
- Dispense the test compound (typically to a final concentration of 1 µM) into a 96-well plate.[14][15]
- Add the liver microsome suspension to each well.
- Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
- Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution.
- Incubate the plate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[15][16]
- Rationale: Acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity. The internal standard is crucial for correcting variations during sample processing and LC-MS/MS analysis.
3. Controls:
- Negative Control (Minus Cofactor): For each compound, run a parallel incubation at the final time point without the NADPH regenerating system. This control measures non-enzymatic degradation.[15]
- Positive Control: Include compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) to validate the assay performance.
4. Sample Analysis:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Monitor the disappearance of the parent compound over time.
Mandatory Visualization:
Caption: Workflow for the Liver Microsomal Stability Assay.
Tier 2: The "Gold Standard" with Intact Hepatocytes
For compounds that advance past the initial screen, the hepatocyte stability assay offers a more comprehensive and physiologically relevant assessment.[12] Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as active transporters that govern a drug's entry into and exit from the cell.[6][17][18]
Expertise & Experience: Why use hepatocytes? This assay provides a much better prediction of in vivo hepatic clearance because it accounts for cellular uptake and the interplay between Phase I and Phase II metabolism.[17][19] A compound might be stable in microsomes but rapidly conjugated (a Phase II reaction) in hepatocytes. This "gold standard" assay gives a more complete picture of the compound's fate in the liver.
Detailed Protocol: Cryopreserved Hepatocyte Stability Assay
1. Preparation of Reagents:
- Incubation Medium: Use a specialized medium like Williams' Medium E, supplemented and warmed to 37°C.[20]
- Hepatocyte Suspension: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed medium to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[19][20] Cell viability should be assessed (e.g., via Trypan Blue exclusion) and should be high (>80%).
- Test Compound Working Solution: Prepare a working solution of the test compound in the incubation medium. The final concentration in the assay is typically 1 µM.[19][20]
2. Incubation Procedure:
- Add the hepatocyte suspension to the wells of a non-coated plate.
- Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.
- Initiate the reaction by adding the test compound working solution to the wells.
- At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture.[20]
- Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
3. Controls:
- Negative Control (Heat-Inactivated): Use hepatocytes that have been boiled to eliminate all enzymatic activity. This control accounts for any non-enzymatic degradation or binding to cellular components.[20]
- Positive Controls: Use well-characterized compounds like Testosterone (Phase I metabolism) and 7-Hydroxycoumarin (Phase II metabolism) to confirm the metabolic competence of the hepatocyte batch.
4. Sample Analysis:
- Process the samples as described in the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant).
- Quantify the remaining parent compound at each time point.
Mandatory Visualization:
Caption: Workflow for the Hepatocyte Stability Assay.
Data Interpretation and Comparative Analysis
The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural log of the percent remaining compound versus time.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein (for microsomes) or the number of cells (for hepatocytes).[14][21]
Trustworthiness: A Self-Validating System The use of both positive and negative controls is non-negotiable. If a high-clearance control is not rapidly metabolized, or a low-clearance control disappears quickly, the assay is invalid, and the data cannot be trusted. This internal validation is critical for making confident decisions.
Comparative Data Summary
To put the data into context, it's essential to compare new derivatives against both a benchmark compound and alternative scaffolds. The table below presents illustrative data for a hypothetical series of 2,8-diazaspiro[4.5]decan-1-one derivatives compared to an earlier, less stable lead compound.
| Compound ID | Scaffold | R-Group Modification | Microsomal t½ (min) | Hepatocyte t½ (min) | Human Liver Microsomal CLint (µL/min/mg protein) |
| Benchmark-01 | 1,3,8-Triazaspiro[4.5]decane | - | 8 | 15 | 86.6 |
| DIAZA-01 | 2,8-Diazaspiro[4.5]decan-1-one | H | 25 | 40 | 27.7 |
| DIAZA-02 | 2,8-Diazaspiro[4.5]decan-1-one | 4-Fluoro substitution on phenyl | > 60 | 95 | < 11.6 |
| DIAZA-03 | 2,8-Diazaspiro[4.5]decan-1-one | N-cyclopropyl | 45 | 70 | 15.4 |
This is illustrative data compiled for educational purposes based on trends reported in the literature.[22][23][24]
Analysis of Illustrative Data:
-
The switch from a triazaspiro to a diazaspiro scaffold (Benchmark-01 vs. DIAZA-01) shows a marked improvement in metabolic stability, consistent with literature reports where removing a nitrogen atom improved pharmacokinetic properties.[24]
-
Blocking a potential site of aromatic hydroxylation with a fluorine atom (DIAZA-02) dramatically reduces clearance, a classic metabolic stabilization strategy.
-
Replacing a metabolically labile N-alkyl group with a more robust cyclopropyl group (DIAZA-03) also enhances stability, likely by preventing N-dealkylation.
These data demonstrate a clear structure-metabolism relationship (SMR) and provide a rational path for optimization. Studies have shown that 2,8-diazaspiro[4.5]decan-1-one derivatives can possess excellent metabolic stability, making them attractive candidates for further development.[3][22]
Conclusion and Future Directions
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a valuable entry into the 3D chemical space that is vital for modern drug discovery. While its structure presents unique metabolic questions, a systematic and logical evaluation using a tiered system of in vitro assays provides clear, actionable answers. By starting with a broad microsomal screen and progressing to the gold-standard hepatocyte assay, researchers can efficiently rank compounds, identify metabolic liabilities, and build robust structure-metabolism relationships.
The evidence suggests that when properly optimized, these derivatives can exhibit significantly improved metabolic stability compared to earlier, related scaffolds.[22][23] This inherent potential, combined with the rigorous evaluation framework outlined here, positions the 2,8-diazaspiro[4.5]decan-1-one scaffold as a highly promising core for the development of next-generation therapeutics.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,7-Diazaspiro[4.5]decane
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,7-Diazaspiro[4.5]decane and its derivatives. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document is structured to provide not just a set of instructions, but a self-validating system of protocols rooted in scientific and regulatory best practices.
Core Principles of Safe Disposal
The proper disposal of any chemical reagent begins with a thorough understanding of its intrinsic hazards. For this compound and its common forms (e.g., dihydrochloride salt), the primary hazards identified are significant irritation to the skin, eyes, and respiratory system.[1][2] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.
The overarching principle is to treat all waste containing this compound as hazardous unless definitively proven otherwise through appropriate analysis. This conservative approach ensures the highest level of safety and regulatory compliance.
Hazard Identification and Risk Assessment
Before initiating any disposal protocol, a comprehensive risk assessment is mandatory. The Safety Data Sheet (SDS) is the primary source of information for this assessment.
Key Hazards:
| Hazard Statement | Classification | Primary Routes of Exposure | Potential Effects |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Dermal contact | Redness, itching, inflammation, blistering[1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Eye contact | Redness, pain, severe eye damage[1] |
| H335: May cause respiratory irritation | STOT SE (Category 3) | Inhalation | Irritation of lungs and respiratory system[1] |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion | Harmful if ingested[2] |
STOT SE: Specific Target Organ Toxicity - Single Exposure
The causality behind these hazards lies in the basic nature of the amine functional groups. Amines can disrupt biological membranes and cause irritation upon contact. The spirocyclic structure may also influence its biological activity and toxicological profile.
Personnel Protective Equipment (PPE) and Engineering Controls
Given the identified hazards, stringent protective measures are non-negotiable.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure.[1][3]
-
Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is critical in case of accidental exposure.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side-shields are mandatory.[3] A face shield should be worn if there is a significant risk of splashing.
-
Gloves: Wear chemically resistant gloves. Butyl or Nitrile gloves are generally recommended for handling amines.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: If there is a potential for airborne concentrations to exceed exposure limits, or if working outside of a fume hood (e.g., during a large spill clean-up), a NIOSH-approved respirator is required.[1]
Waste Characterization and Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program.[1][5] It is imperative that this chemical waste is never disposed of down the drain or in regular trash.[6]
Step-by-Step Disposal Methodology:
-
Waste Identification:
-
Pure Compound/Residue: Any unused or expired this compound.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are grossly contaminated.
-
Solutions: Aqueous or organic solutions containing the compound.
-
-
Waste Segregation:
-
This compound is a base. It must be segregated from acidic waste to prevent a potentially violent exothermic reaction.
-
It should also be kept separate from strong oxidizing agents.[5]
-
Do not mix this waste stream with other, incompatible waste categories. When in doubt, create a separate waste container.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.[7]
-
The container must be in good condition, with no leaks or cracks.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and list any other components in the waste mixture.
-
-
Accumulation of Waste:
-
Always keep the waste container closed, except when adding waste.[1]
-
Conduct all waste transfers inside a fume hood to minimize inhalation exposure.
-
Store the container in a designated "Satellite Accumulation Area" within the lab, which should have secondary containment (e.g., a chemical-resistant tray).
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Final Disposal:
-
Once the container is full, or if it has been accumulating for a set period (e.g., 6 months, check institutional policy), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[6]
-
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and EHS.[8]
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, wait for the emergency response team.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with nitrile or butyl gloves.
-
Contain and Absorb:
-
For solid spills, carefully sweep up the material to minimize dust generation and place it in a labeled hazardous waste container.[1]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate cleaning solution, followed by soap and water.
-
Dispose of Clean-up Materials: All materials used for the clean-up, including gloves and absorbent pads, must be disposed of as hazardous waste.[7]
Regulatory Framework
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[9] As the generator of the waste, you are legally responsible for its proper characterization and disposal.[9]
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees of the hazards of chemicals in the workplace and provide them with the necessary training and protective equipment to handle them safely.[10]
By adhering to the protocols outlined in this guide, researchers and drug development professionals can ensure they are not only protecting themselves and the environment but also maintaining full compliance with federal and state regulations.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
A Strategic Guide to Personal Protective Equipment for Handling 2,7-Diazaspiro[4.5]decane
This document provides a comprehensive, procedural guide for the safe handling of 2,7-Diazaspiro[4.5]decane, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk in the laboratory. This guide is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a culture of safety and procedural excellence.
The hazard profile of this compound and its derivatives, as identified in safety data sheets, indicates significant potential for skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Therefore, a multi-faceted PPE strategy is not merely a recommendation, but a critical component of safe laboratory practice.
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough risk assessment is imperative. The known hazards associated with this class of compounds include:
-
Serious Eye Damage/Eye Irritation: Can cause serious eye damage or irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][3]
These hazards dictate the necessity of a comprehensive PPE ensemble to prevent contact with skin, eyes, and the respiratory system.
Core PPE Requirements: A Multi-Layered Defense
The following table outlines the minimum PPE requirements for handling this compound. The selection of specific items should be guided by a risk assessment of the planned procedure.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving for an added layer of protection.[4] |
| Eyes/Face | Safety Goggles and/or Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and airborne particles.[4] A face shield worn over goggles is required when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing. |
| Body | Laboratory Coat | A long-sleeved, flame-retardant laboratory coat should be worn at all times to protect the skin from accidental contact. Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-Approved Respirator | All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4] |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risks. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling Check:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
Don the required PPE as outlined in the table above.
2. Handling the Compound:
-
Carefully open the container within the chemical fume hood.
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound. Avoid creating dust.
-
If dissolving the compound, add the solvent slowly to prevent splashing.
-
Keep the container sealed when not in use.
3. Post-Handling Procedures:
-
Thoroughly clean all equipment that came into contact with the compound.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste:
-
Container Disposal:
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.
-
For small spills, and if you are trained to do so, wear appropriate PPE and contain the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
